molecular formula C15H24O B1237439 Apritone CAS No. 68133-79-9

Apritone

Cat. No.: B1237439
CAS No.: 68133-79-9
M. Wt: 220.35 g/mol
InChI Key: ZNSALEJHPSBXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apritone, also known as fema 3829, belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSALEJHPSBXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1CCCC1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867486
Record name Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68133-79-9
Record name Apritone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68133-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Apritone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of Apritone. It includes detailed experimental protocols for its synthesis and for assessing its biological activity related to bacterial membrane permeability. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams.

Chemical Identity and Structure

This compound, known chemically as 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]cyclopentan-1-one, is a synthetic fragrance ingredient valued for its characteristic ripe apricot and peach aroma.[1][2] Its chemical structure consists of a five-membered cyclopentanone (B42830) ring substituted with a ten-carbon geranyl-derived side chain that contains two double bonds.[2] The trans, or (E)-isomer, is the form predominantly used in the fragrance industry.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]cyclopentan-1-one
CAS Number 68133-79-9
Molecular Formula C₁₅H₂₄O[3]
Molecular Weight 220.35 g/mol [3]
Canonical SMILES CC(=CCCC(=CCC1CCCC1=O)C)C
Isomeric SMILES CC(=CCC/C(=C/CC1CCCC1=O)/C)C
InChI InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3/b13-10+
InChIKey ZNSALEJHPSBXDK-JLHYYAGUSA-N

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a fruity odor.[3][4] It is insoluble in water but soluble in alcohol.[3][4] A summary of its key physicochemical properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 310.79 °C (EPI 4.0)[3]
Flash Point 282 °F (CC)[3]
Density 0.911 - 0.916 g/cm³ @ 25 °C[5]
Refractive Index 1.482 - 1.489 @ 20 °C[5]
Vapor Pressure 0.0009 mmHg @ 20 °C[3]
log P 5.15
Solubility Insoluble in water; soluble in alcohol[3][4]
Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unequivocal identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit a strong absorption band characteristic of a ketone carbonyl group (C=O) around 1740 cm⁻¹. Other significant peaks would include those for C-H stretching of alkanes (around 2850-2960 cm⁻¹) and alkenes (=C-H stretching around 3020-3100 cm⁻¹), and C=C stretching of the alkene groups (around 1650 cm⁻¹).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be complex, with signals corresponding to the various protons in the cyclopentanone ring and the geranyl side chain. Key signals would include those for the vinyl protons on the two double bonds and the methyl groups.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (in the range of 205-220 ppm), the sp² carbons of the double bonds (around 110-150 ppm), and the sp³ carbons of the cyclopentanone ring and the alkyl chain (in the aliphatic region).[7][8]

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would be complex due to the presence of the ketone and the alkene functionalities, with characteristic losses of alkyl fragments from the side chain.[9][10][11][12]

Synthesis of this compound

A general method for the synthesis of 2-substituted cyclopentanones, which can be adapted for this compound, involves the alkylation of a cyclopentanone-2-carboxylic ester followed by hydrolysis and decarboxylation.[13]

Experimental Protocol: Synthesis of 2-Alkyl-Cyclopentanone (General Procedure)

This protocol is based on a general method for the preparation of 2-substituted cyclopentanones and would need to be optimized for the specific synthesis of this compound using a suitable geranyl halide.

  • Formation of the Cyclopentanone-2-carboxylic Ester Salt: An adipic ester is reacted with an alkoxide (e.g., sodium methoxide) in an inert solvent (e.g., toluene). The alcohol formed during the reaction is removed by distillation.[13]

  • Alkylation: The resulting salt of the cyclopentanone-2-carboxylic ester is then alkylated without isolation by adding an appropriate alkylating agent, such as geranyl bromide or geranyl chloride.[13]

  • Hydrolysis and Decarboxylation: After the alkylation is complete, the inert solvent is distilled off. A strong aqueous acid (e.g., sulfuric acid) is added to the residue, and the mixture is refluxed. This step hydrolyzes the ester and promotes decarboxylation to yield the 2-substituted cyclopentanone.[13]

  • Isolation and Purification: The final product, this compound, can be isolated from the reaction mixture by azeotropic distillation.[13] Further purification can be achieved by distillation or column chromatography.

Synthesis_Workflow adipic_ester Adipic Ester ester_salt Cyclopentanone-2- carboxylic Ester Salt adipic_ester->ester_salt Reaction alkoxide Alkoxide alkoxide->ester_salt alkylated_ester 2-Geranyl-cyclopentanone- 2-carboxylic Ester ester_salt->alkylated_ester Alkylation geranyl_halide Geranyl Halide geranyl_halide->alkylated_ester This compound This compound alkylated_ester->this compound Hydrolysis & Decarboxylation acid_hydrolysis Acid Hydrolysis & Decarboxylation

Caption: General synthesis workflow for 2-substituted cyclopentanones.

Biological Activity: Enhancement of Bacterial Membrane Permeability

This compound has been shown to enhance the susceptibility of bacteria, such as Staphylococcus aureus and Escherichia coli, to certain antibiotics.[14] This effect is attributed to its ability to disrupt the cytoplasmic membrane, thereby increasing its permeability to other antimicrobial compounds.[1][14]

Experimental Protocols

The following protocols are based on the study by Brehm-Stecher and Johnson (2003).[14]

  • Prepare agar (B569324) plates seeded with the test bacterium (e.g., Staphylococcus aureus).

  • Apply paper disks impregnated with a standard amount of an antibiotic (e.g., ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, or vancomycin) to the surface of the agar.[15]

  • To test the effect of this compound, incorporate it into the agar at various concentrations.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each antibiotic disk. An increased zone of inhibition in the presence of this compound indicates enhanced antibiotic susceptibility.

This assay uses the fluorescent dye ethidium (B1194527) bromide, which is generally impermeant to cells with intact membranes but fluoresces upon intercalating with DNA inside cells with compromised membranes.[16][17][18][19][20]

  • Grow the test bacterium (e.g., Lactobacillus fermentum) to a specific cell density in a suitable broth medium.[14]

  • Harvest the cells by centrifugation, wash them, and resuspend them in a neutral phosphate (B84403) buffer to a concentration of approximately 10⁷ CFU/mL.[14]

  • Treat the cell suspension with this compound (e.g., at a final concentration of 0.5 mM) and ethidium bromide (e.g., 15 µM).[14] A control group should be treated with the solvent for this compound (e.g., ethanol) instead.

  • Incubate the suspensions at room temperature (e.g., 25°C).[14]

  • At various time points (e.g., 0, 5, and 40 minutes), analyze the fluorescence of the cell suspension using a flow cytometer. An increase in fluorescence in the this compound-treated cells compared to the control indicates an increase in membrane permeability.[1][14]

Bioactivity_Workflow cluster_assays Experimental Assays cluster_observations Observations cluster_conclusion Conclusion disk_diffusion Disk Diffusion Assay increased_inhibition Increased Zone of Inhibition disk_diffusion->increased_inhibition etbr_uptake Ethidium Bromide Uptake Assay increased_fluorescence Increased Fluorescence etbr_uptake->increased_fluorescence enhanced_susceptibility Enhanced Antibiotic Susceptibility increased_inhibition->enhanced_susceptibility increased_permeability Increased Membrane Permeability increased_fluorescence->increased_permeability increased_permeability->enhanced_susceptibility Mechanism This compound This compound This compound->disk_diffusion This compound->etbr_uptake Bacteria Bacteria (e.g., S. aureus) Bacteria->disk_diffusion Bacteria->etbr_uptake

Caption: Experimental workflow to determine the effect of this compound on bacteria.

References

Apritone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 68133-79-9

This technical guide provides an in-depth overview of Apritone (2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone), a compound of interest for researchers, scientists, and drug development professionals. While extensively utilized in the fragrance and flavor industries for its characteristic ripe apricot and peach aroma, its potential biological activities remain a subject of ongoing investigation.[1][2][3] This document summarizes its known physicochemical properties and explores potential biological activities and signaling pathways based on structurally related compounds.

Physicochemical Properties of this compound

This compound is a pale yellow liquid with a molecular formula of C₁₅H₂₄O and a molecular weight of 220.35 g/mol .[4] It is characterized by its insolubility in water and solubility in alcohols and fats.[4] A comprehensive summary of its physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 68133-79-9[1][2][5]
Molecular Formula C₁₅H₂₄O[4]
Molecular Weight 220.35 g/mol [4]
Appearance Pale yellow liquid
IUPAC Name 2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one[4]
Synonyms Geranyl Cyclopentanone, Decenyl Cyclopentanone[1][2]
Boiling Point 130 °C @ 3 mmHg[6]
Flash Point > 230 °F (> 110 °C)[6]
Density 0.911 - 0.916 g/cm³ @ 25 °C[6]
Refractive Index 1.482 - 1.489 @ 20 °C[6]
Solubility Insoluble in water; soluble in alcohol and fats.[4]
Vapor Pressure 0.001 mmHg @ 25 °C (estimated)

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities and signaling pathways of this compound is limited in publicly available scientific literature. However, its chemical structure as an α,β-unsaturated ketone suggests potential for biological reactivity.[7][8][9] Compounds of this class are known to interact with biological macromolecules, which can lead to a range of cellular effects.[7][8][9]

A structurally similar compound, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione (DMD), isolated from Atractylodes macrocephala, has demonstrated significant antitumor activity in hepatocellular carcinoma (HCC).[10] The study on DMD provides a valuable framework for investigating the potential biological effects of this compound.

The antitumor effects of DMD were found to be associated with the induction of mitochondria-mediated apoptosis and modulation of the MAPK signaling pathway.[10] Specifically, DMD treatment led to the upregulation of pro-apoptotic proteins such as cytochrome c, cleaved caspases-3, -7, and -9, and Bax, while downregulating the anti-apoptotic protein Bcl-2.[10] Furthermore, DMD was shown to increase the phosphorylation of JNK and decrease the phosphorylation of ERK1/2, key components of the MAPK pathway.[10]

Given the structural similarities, it is plausible that this compound could exhibit comparable biological activities. The α,β-unsaturated ketone moiety is a known Michael acceptor, capable of reacting with nucleophilic residues in proteins, which could underlie its potential bioactivity.

Logical Relationship of Potential this compound Activity

logical_relationship This compound This compound (α,β-Unsaturated Ketone) StructurallySimilar Structurally Similar Compounds (e.g., DMD) This compound->StructurallySimilar Structural Analogy Bioactivity Potential Biological Activity (e.g., Antitumor) StructurallySimilar->Bioactivity Observed Effects MAPK MAPK Signaling Pathway Bioactivity->MAPK Mechanism of Action

Caption: Logical flow from this compound's structure to potential biological activity.

Experimental Protocols

Cell Culture and Viability Assay:

  • Cell Line: H22 mouse hepatocellular carcinoma cells.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay for Cell Viability: H22 cells were seeded in 96-well plates and treated with varying concentrations of DMD for 24, 48, and 72 hours. Subsequently, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader.

Apoptosis Analysis by Flow Cytometry:

  • H22 cells were treated with DMD for 48 hours.

  • Cells were harvested, washed with PBS, and resuspended in binding buffer.

  • The cells were then stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.

  • Apoptotic cells were quantified using a flow cytometer.

Western Blot Analysis:

  • H22 cells were treated with DMD for 48 hours, and total protein was extracted.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes.

  • The membranes were blocked and then incubated with primary antibodies against Bcl-2, Bax, cytochrome c, cleaved caspases-3, -7, -9, JNK, p-JNK, ERK1/2, and p-ERK1/2, with β-actin as a loading control.

  • After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.

Experimental Workflow for Investigating this compound's Bioactivity

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Culture (e.g., Cancer Cell Lines) viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis_assay western_blot Western Blot Analysis (Protein Expression) cell_culture->western_blot animal_model Animal Model (e.g., Xenograft Mice) treatment This compound Administration animal_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement histology Histological Analysis tumor_measurement->histology

Caption: Proposed workflow for studying this compound's biological effects.

Signaling Pathway Diagram

Based on the findings for the structurally related compound DMD, a potential signaling pathway that could be investigated for this compound is the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

mapk_pathway cluster_mapk MAPK Signaling Cascade cluster_apoptosis Mitochondrial Apoptosis This compound This compound (Hypothesized) JNK JNK This compound->JNK ERK ERK1/2 This compound->ERK pJNK p-JNK JNK->pJNK Phosphorylation pERK p-ERK1/2 ERK->pERK Phosphorylation Bax Bax pJNK->Bax Bcl2 Bcl-2 pERK->Bcl2 Bcl2->Bax CytC Cytochrome c Bax->CytC Caspases Caspase Cascade (Casp-9, -3, -7) CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized MAPK signaling pathway influenced by this compound.

References

A Technical Guide to the Natural Sources of Geraniol and Cyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the natural sources of geranyl cyclopentanone. Initial investigation reveals that geranyl cyclopentanone, commercially known as Apritone, is a synthetic aroma chemical not found in nature. Recognizing the interest in its structural components for natural product research, this document provides an in-depth exploration of the natural sources, biosynthesis, and isolation of its constituent moieties: the acyclic monoterpene geraniol (B1671447) and the class of naturally occurring cyclopentanone derivatives , with a focus on jasmonates . This guide is intended to serve as a valuable resource for professionals in natural product chemistry, pharmacology, and drug development by providing detailed quantitative data, experimental protocols, and pathway visualizations.

Section 1: Geraniol

Geraniol is a naturally occurring acyclic monoterpene alcohol that is a primary component of many essential oils. It is highly valued for its rose-like scent and is a key precursor in the biosynthesis of other terpenes.

Natural Sources and Quantitative Data

Geraniol is present in the essential oils of over 250 plant species. The concentration can vary significantly based on the plant's genetics, growing conditions, and time of harvest. The most commercially important sources are members of the Cymbopogon genus.

Plant SpeciesCommon NamePlant PartGeraniol Concentration (% of Essential Oil)Reference(s)
Cymbopogon martiniiPalmarosaWhole Herb / Leaves70.1 - 85.3%[1]
Cymbopogon martiniiRoots87.9%[2]
Rosa damascenaDamask RoseFlowers~44.4%
Pelargonium graveolensGeraniumLeaves & Stems~28%
Cymbopogon winterianusJava CitronellaWhole Plant23.4 - 25.1%[1]
Cymbopogon nardusCeylon CitronellaWhole Plant~24.8%
Biosynthesis of Geraniol

In plants, geraniol biosynthesis primarily occurs in the plastids via the Methylerythritol 4-Phosphate (MEP) pathway. This pathway synthesizes the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

The key steps are:

  • Precursor Synthesis: The MEP pathway converts pyruvate (B1213749) and glyceraldehyde-3-phosphate into IPP and DMAPP.

  • Formation of Geranyl Diphosphate (GPP): Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, GPP.

  • Conversion to Geraniol: The final step is predominantly catalyzed by the enzyme Geraniol Synthase (GES) , which converts GPP directly into geraniol. An alternative, non-canonical pathway has been identified in rose species, involving the enzyme Nudix hydrolase (NUDX1) , which first converts GPP to geranyl monophosphate (GP), followed by hydrolysis to geraniol by a phosphatase.

Geraniol_Biosynthesis cluster_MEP Plastid (MEP Pathway) cluster_GPP cluster_Conversion Final Conversion Pyruvate Pyruvate + G3P MEP MEP Pathway (Multiple Steps) Pyruvate->MEP IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPP Synthase (GPPS) Geraniol_GES Geraniol GPP->Geraniol_GES Geraniol Synthase (GES) GP Geranyl Monophosphate (GP) GPP->GP Nudix Hydrolase (RhNUDX1 in Rose) Geraniol_NUDX1 Geraniol GP->Geraniol_NUDX1 Phosphatase Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_LeA α-Linolenic Acid HPOT 13-HPOT alpha_LeA->HPOT 13-Lipoxygenase (13-LOX) Allene_Oxide Allene Oxide HPOT->Allene_Oxide Allene Oxide Synthase (AOS) OPDA 12-oxo-phytodienoic acid (OPDA) Allene_Oxide->OPDA Allene Oxide Cyclase (AOC) OPDA_p OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPDA Reductase 3 (OPR3) JA Jasmonic Acid (JA) OPC8->JA 3x β-oxidation MeJA Methyl Jasmonate (MeJA) JA->MeJA caption *JMT: Jasmonic Acid Carboxyl Methyltransferase

References

Apritone: A Technical Guide to its Discovery, Synthesis, and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apritone, chemically known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a significant aroma chemical prized for its tenacious and characteristic ripe apricot and peach fragrance profile. This technical guide provides an in-depth exploration of the history of its discovery, a detailed account of its chemical synthesis, and a compilation of its physicochemical properties. The synthesis section includes a plausible experimental protocol based on established organic chemistry reactions. Furthermore, this document presents key quantitative data in a structured format and visualizes the synthetic pathway using the DOT language for clarity.

Discovery and History

The discovery of this compound is intrinsically linked to the fine chemical and fragrance industry's quest for novel, stable, and impactful scent molecules. While not found in nature, this compound was developed through targeted chemical synthesis to mimic and enhance fruity fragrance profiles. The development of this compound is closely associated with Bedoukian Research, Inc., a company founded by Dr. Paul Bedoukian in 1972, which specializes in high-quality specialty aroma molecules.[1] It is highly probable that this compound was one of the early successes of the company, designed to meet the demand for potent and lasting fruity notes in perfumery and flavor applications.

The creation of this compound represents a shift from reliance on natural extracts to the rational design and synthesis of aroma chemicals. Its discovery was not a singular event of isolation from a natural source, but rather a culmination of synthetic organic chemistry expertise aimed at achieving a specific olfactory target.

Physicochemical and Olfactory Properties

This compound is a colorless to pale yellow liquid with a powerful and persistent fruity odor.[2][3][4] Its scent is predominantly described as that of ripe, fleshy apricots, with undertones of peach and a hint of jasmine.[5][6][7] This complex olfactory profile makes it a valuable ingredient in a wide range of fragrance and flavor compositions, from fine perfumes to personal care products and food flavorings.[3][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 68133-79-9[5][6]
Molecular Formula C₁₅H₂₄O[3]
Molecular Weight 220.35 g/mol [3][9]
Appearance Colorless to pale yellow liquid[2][3][4]
Purity (sum of isomers) ≥96.5%[3][4]
Main Isomer ≥50.0%[3][4]
Secondary Isomer 30.0% - 50.0%[3][4]
Specific Gravity (@ 25°C) 0.91100 to 0.91600[1]
Refractive Index (@ 20°C) 1.48200 to 1.48900[1]
Boiling Point 298.5°C (EPI 4.0)[3][4]
Flash Point 282°F (CC)[3][4]
Solubility Insoluble in water; soluble in alcohol[2][3][4]

Chemical Synthesis

The most logical and industrially viable method for the synthesis of this compound is the α-alkylation of cyclopentanone (B42830) with a suitable geranyl derivative. This reaction involves the formation of a cyclopentanone enolate, which then acts as a nucleophile, attacking an electrophilic geranyl species, typically geranyl chloride or geranyl bromide, in an SN2 reaction.

General Reaction Scheme

The overall synthetic transformation can be depicted as follows:

Apritone_Synthesis cluster_reactants Reactants cluster_products Product Cyclopentanone Cyclopentanone Synthesis_Step + Geranyl_Halide Geranyl Halide (X = Cl, Br) This compound This compound Synthesis_Step->this compound Base (e.g., NaH, LDA) Solvent (e.g., THF, DMF)

General synthesis of this compound.
Detailed Experimental Protocol

The following is a plausible, detailed experimental protocol for the synthesis of this compound, compiled from standard procedures for enolate alkylation and the preparation of the necessary reagents.

Part A: Preparation of Geranyl Chloride from Geraniol (B1671447)

This procedure is adapted from established methods for converting allylic alcohols to chlorides with minimal rearrangement.[10]

  • Reaction Setup: A 250 mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagents: The flask is charged with triphenylphosphine (B44618) (28.8 g, 0.11 mol) dissolved in carbon tetrachloride (150 mL).

  • Reaction: A solution of geraniol (15.4 g, 0.10 mol) in carbon tetrachloride (50 mL) is added dropwise to the stirred solution at 0°C (ice bath).

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours. The resulting precipitate of triphenylphosphine oxide is removed by filtration and washed with pentane. The combined filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield geranyl chloride.

Part B: α-Alkylation of Cyclopentanone with Geranyl Chloride

This procedure is based on the general principles of ketone enolate alkylation.

  • Reaction Setup: A 500 mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. The apparatus is flame-dried before use.

  • Base and Solvent: Anhydrous tetrahydrofuran (B95107) (THF, 200 mL) is added to the flask, followed by sodium hydride (4.8 g of a 60% dispersion in mineral oil, 0.12 mol), which has been previously washed with hexanes to remove the oil.

  • Enolate Formation: The flask is cooled to 0°C, and cyclopentanone (8.4 g, 0.10 mol), freshly distilled, is added dropwise to the stirred suspension of sodium hydride in THF. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the sodium enolate.

  • Alkylation: A solution of geranyl chloride (17.3 g, 0.10 mol) from Part A in anhydrous THF (50 mL) is added dropwise to the enolate solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • Washing: The combined organic layers are washed with water (100 mL) and brine (100 mL), then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by vacuum distillation to afford this compound.

Synthesis Workflow Diagram

Apritone_Workflow cluster_part_a Part A: Geranyl Chloride Synthesis cluster_part_b Part B: this compound Synthesis Geraniol Geraniol Reaction_A Reaction at 0°C to RT Geraniol->Reaction_A PPh3_CCl4 Triphenylphosphine Carbon Tetrachloride PPh3_CCl4->Reaction_A Filtration Filtration Reaction_A->Filtration Concentration_A Concentration Filtration->Concentration_A Distillation_A Vacuum Distillation Concentration_A->Distillation_A Geranyl_Chloride Geranyl Chloride Distillation_A->Geranyl_Chloride Alkylation Alkylation (0°C to RT) Geranyl_Chloride->Alkylation Cyclopentanone Cyclopentanone Enolate_Formation Enolate Formation at 0°C Cyclopentanone->Enolate_Formation NaH_THF Sodium Hydride in THF NaH_THF->Enolate_Formation Enolate_Formation->Alkylation Quenching Quenching (aq. NH₄Cl) Alkylation->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Washing Washing Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Concentration_B Concentration Drying->Concentration_B Distillation_B Vacuum Distillation Concentration_B->Distillation_B This compound This compound Distillation_B->this compound

Detailed workflow for the synthesis of this compound.

Biological Signaling Pathways

Currently, there is no scientific literature available that describes any specific interactions of this compound with biological signaling pathways. As a fragrance and flavor compound, its primary function is to elicit an olfactory or gustatory response. Its use in consumer products is at concentrations where it is not expected to have pharmacological activity.

Conclusion

This compound is a testament to the power of synthetic organic chemistry in the field of fragrance and flavor science. Its development provided the industry with a stable, potent, and versatile molecule that captures the essence of ripe stone fruits. The synthesis, achievable through a robust α-alkylation of cyclopentanone, is a classic example of carbon-carbon bond formation. The detailed physicochemical data and synthetic protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field.

References

The Biological Activity of Sesquiterpenoids Like Apritone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sesquiterpenoids represent a diverse class of natural products with a wide array of biological activities, holding significant promise for therapeutic applications. While the specific biological profile of the sesquiterpenoid Apritone, a compound primarily recognized for its use in the fragrance industry, remains largely uncharacterized in publicly accessible scientific literature, its structural analogs, particularly those containing a cyclopentanone (B42830) or cyclopentenone moiety, have demonstrated notable anti-inflammatory and anticancer properties. This technical guide provides an in-depth analysis of the biological activities of these this compound-like sesquiterpenoids, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Sesquiterpenoids are a class of C15 terpenoids derived from the assembly of three isoprene (B109036) units. Their structural diversity, arising from various cyclization patterns and oxidative modifications, contributes to a broad spectrum of biological functions, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1][2][3] this compound, chemically known as 2-((2E)-3,7-dimethylocta-2,6-dien-1-yl)cyclopentan-1-one, is a sesquiterpenoid valued in the flavor and fragrance industry for its characteristic apricot aroma. Despite its commercial use, there is a conspicuous absence of scientific data on its specific biological activities.

Given this knowledge gap, this guide shifts its focus to structurally related sesquiterpenoids and other cyclopentanone-containing molecules to infer the potential biological activities of this compound. This approach is grounded in the principle of structure-activity relationships, where common structural motifs often confer similar biological functions. The cyclopentanone/cyclopentenone ring, a key feature of this compound and its analogs, is present in numerous bioactive natural products, including certain prostaglandins (B1171923) and sesquiterpenoid lactones, which are known to possess potent anti-inflammatory and anticancer properties.[1][4][5]

This document will therefore explore the documented anti-inflammatory and anticancer activities of these related compounds, presenting quantitative data from various studies, detailing the experimental protocols used to generate this data, and illustrating the key signaling pathways implicated in their mechanism of action.

Anti-inflammatory Activity of Cyclopentanone-Containing Sesquiterpenoids

The anti-inflammatory effects of sesquiterpenoids and related cyclopentanone derivatives are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of various cyclopentanone and cyclopentenone derivatives from selected studies.

Compound/ExtractAssayModel SystemMeasured EffectQuantitative DataReference(s)
Cyclopentenone Prostaglandins (e.g., PGA1, 15d-PGJ2)NF-κB InhibitionHuman Mesangial CellsInhibition of IL-1β-induced NF-κB translocation-
Helenalin (Sesquiterpene Lactone)Carrageenan-induced paw edemaRodentsInhibition of inflammationSignificant inhibition at 2.5 mg/kg/day[2][5]
Tenulin series (2,3-epoxy derivatives)Carrageenan-induced paw edemaRodentsInhibition of inflammationMarginally active[2]
3-methyl-1,2-cyclopentanedione (3-MCP)NF-κB SignalingAged RatsReduction of IκB phosphorylation and NF-κB translocation-[6]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism by which cyclopentenone-containing compounds exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Cyclopentenone prostaglandins have been shown to directly inhibit the IκB kinase (IKK) complex, specifically the IKKβ subunit.[1][7] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Proinflammatory_Stimuli->IKK_Complex Activates NFkB_IkBa_Complex NF-κB/IκBα Complex (Inactive) IKK_Complex->NFkB_IkBa_Complex Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) Phosphorylated_IkBa p-IκBα NFkB_IkBa_Complex->Phosphorylated_IkBa Ubiquitination_Degradation Ubiquitination & Proteasomal Degradation Phosphorylated_IkBa->Ubiquitination_Degradation Active_NFkB Active NF-κB (p65/p50) Ubiquitination_Degradation->Active_NFkB Releases Nucleus Nucleus Active_NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Cyclopentenone_Sesquiterpenoids Cyclopentenone Sesquiterpenoids Cyclopentenone_Sesquiterpenoids->IKK_Complex Inhibits

Inhibition of the NF-κB Signaling Pathway by Cyclopentenone Sesquiterpenoids.

Anticancer Activity of Cyclopentanone-Containing Sesquiterpenoids

The anticancer potential of sesquiterpenoids and their synthetic analogs with a cyclopentanone core has been demonstrated through their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.

Quantitative Data for Anticancer Activity

The following table presents a summary of the cytotoxic and anticancer effects of relevant cyclopentanone-containing compounds.

CompoundCancer Cell LineAssayMeasured EffectIC50/EC50Reference(s)
Geranyl AcetateT47D (Breast Cancer)MTT AssayCytotoxicity-
LinaloolMCF-7 (Breast Cancer)MTT AssayCell Viability480 µM[3]
LinaloolMDA-MB-231 (Breast Cancer)MTT AssayCell Viability588 µM[3]
Myrcene (in essential oil)A549 (Lung Cancer)MTT AssayCytotoxicity672 µg/mL[3]
Myrcene (in essential oil)MCF-7 (Breast Cancer)MTT AssayCytotoxicity708 µg/mL[3]
Myrcene (in essential oil)PC3 (Prostate Cancer)MTT AssayCytotoxicity206 µg/mL[3]
Geranyl ButyrateP388 (Murine Leukemia)Mosmann MethodInhibition of cell growth22.34-32.29 µg/ml
Geranyl CaproateP388 (Murine Leukemia)Mosmann MethodInhibition of cell growth22.34-32.29 µg/ml[8]
Geranyl CaprylateP388 (Murine Leukemia)Mosmann MethodInhibition of cell growth22.34-32.29 µg/ml[8]
CyclopentenoneMCF-7 (Breast Cancer)Flow CytometryG1 phase cell cycle arrest-[9]
Alantolactone (Sesquiterpene Lactone)RKO (Colon Cancer)-Induction of apoptosis-[6]
Bigelovin (Sesquiterpene Lactone)HT-29, HCT 116 (Colon Cancer)-Induction of apoptosis, G2/M cell cycle arrest-[6]
Mechanisms of Anticancer Action

Several sesquiterpene lactones and cyclopentenone prostaglandins have been shown to induce apoptosis in cancer cells. One of the key mechanisms is the activation of the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.[10][11][12]

Apoptosis_Induction Cyclopentenone_Sesquiterpenoids Cyclopentenone Sesquiterpenoids Mitochondrion Mitochondrion Cyclopentenone_Sesquiterpenoids->Mitochondrion Induces stress Bcl2 Bcl-2 (Anti-apoptotic) Cyclopentenone_Sesquiterpenoids->Bcl2 Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Mitochondrion Inhibits Cytochrome c release

Induction of Apoptosis via the Mitochondrial Pathway.

Cyclopentenone-containing compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest. For instance, cyclopentenone has been shown to block the progression of breast cancer cells from the G1 to the S phase of the cell cycle. This is achieved by repressing the promoter activity of cyclin D1, a key protein that drives the G1/S transition.[9] The inhibition of cyclin D1 transcription prevents the formation of active cyclin D1/CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors that drive the expression of genes required for DNA replication.

Cell_Cycle_Arrest G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G1_Phase->S_Phase Transition CyclinD1_Promoter Cyclin D1 Promoter CyclinD1 Cyclin D1 CyclinD1_Promoter->CyclinD1 Transcription CyclinD1_CDK46 Cyclin D1/CDK4/6 (Active Complex) CyclinD1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 pRb p-Rb CyclinD1_CDK46->pRb Phosphorylates Rb Rb Rb->pRb E2F E2F pRb->E2F Releases E2F->S_Phase Drives entry into Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->Rb Rb_E2F->E2F Cyclopentenone Cyclopentenone Cyclopentenone->CyclinD1_Promoter Represses

Mechanism of G1 Phase Cell Cycle Arrest by Cyclopentenone.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or adapt these assays.

Anti-inflammatory Assays

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compound or vehicle control orally or intraperitoneally.

    • After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[2]

This in vitro assay determines the effect of a compound on the activation of the NF-κB pathway.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human cell lines (e.g., A549).

  • Procedure:

    • Culture the cells to an appropriate confluency.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

    • After stimulation, harvest the cells and prepare cytoplasmic and nuclear protein extracts.

    • Determine the protein concentration of the extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for total and phosphorylated IκBα, and the p65 subunit of NF-κB.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and quantify the band intensities to determine the levels of protein expression and phosphorylation.[13]

Anticancer Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Lines: Various cancer cell lines (e.g., MCF-7, A549, HeLa).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with different concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Lines: Cancer cell lines of interest.

  • Procedure:

    • Treat the cells with the test compound for a desired period.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the fixed cells with PBS and treat with RNase A to remove RNA.

    • Stain the cells with propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][11][12][14]

This assay is used to assess the integrity of the mitochondrial membrane, which is often compromised during apoptosis.

  • Cell Lines: Cancer cell lines.

  • Procedure:

    • Treat the cells with the test compound to induce apoptosis.

    • Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRE).

    • Analyze the fluorescence of the cells using a fluorescence microscope, plate reader, or flow cytometer.

    • A decrease in the fluorescence intensity or a shift in the fluorescence emission spectrum indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.[15][16][17]

Conclusion and Future Directions

While the biological activity of this compound remains to be elucidated, the evidence presented in this guide for its structural analogs, particularly cyclopentanone and cyclopentenone-containing sesquiterpenoids, strongly suggests its potential as a bioactive molecule with anti-inflammatory and anticancer properties. The demonstrated ability of these related compounds to inhibit the NF-κB pathway, induce apoptosis, and cause cell cycle arrest provides a solid foundation for future research into the therapeutic potential of this compound and its derivatives.

Future studies should focus on:

  • Direct Biological Screening of this compound: Conducting comprehensive in vitro and in vivo studies to directly assess the anti-inflammatory, anticancer, and other biological activities of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to identify the key structural features responsible for any observed biological activity and to optimize potency and selectivity.

  • Elucidation of Molecular Targets: Utilizing advanced techniques such as proteomics and transcriptomics to identify the specific molecular targets and signaling pathways modulated by this compound.

The exploration of the biological activities of this compound and its analogs represents a promising avenue for the discovery of novel therapeutic leads. The information compiled in this technical guide is intended to catalyze further research in this exciting area of natural product chemistry and drug discovery.

References

Preliminary Studies on the Mechanism of Action of Apritone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This document addresses the request for an in-depth technical guide on the preliminary studies of the mechanism of action of Apritone. Following a comprehensive search of scientific literature and public databases, it must be concluded that there are no available preliminary studies investigating a pharmacological mechanism of action for this compound.

This compound, chemically known as 2-(3,7-dimethylocta-2,6-dien-1-yl)cyclopentan-1-one or geranyl cyclopentanone (B42830), is consistently identified in the available literature as a synthetic aroma and flavor chemical.[1][2][3][4][5][6][7] It is utilized in the fragrance and food industries for its characteristic fruity and apricot-like scent and taste.[4][6][8]

The investigation into this compound's biological effects has been limited to safety and toxicology assessments necessary for its commercial use as a fragrance and flavor ingredient.[9] These studies, while important for consumer safety, do not explore a therapeutic mechanism of action, such as interactions with specific cellular targets, signaling pathways, or G protein-coupled receptors (GPCRs) in a pharmacological context.

Searches for the biological activity of this compound and structurally related cyclopentanone derivatives did not yield specific studies on its mechanism of action. While there is research on the synthesis and potential biological activities of various cyclopentanone derivatives in broader chemical and pharmacological contexts, this research does not include this compound.[10][11][12][13][14][15] For instance, a patent was found that discusses certain cyclopentanone derivatives as potential activators of Heat Shock Factor 1 (HSF-1), but this does not specifically name or provide data for this compound.[12]

Therefore, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways, as no such data for this compound exists in the available literature. Should any preliminary studies on the pharmacological mechanism of action of this compound be published in the future, a technical guide could be compiled at that time.

References

Apritone: A Comprehensive Technical Review of A Flavoring Agent with Unexplored Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information on Apritone. It is important to note that, to date, the scientific literature on this compound is predominantly focused on its application as a fragrance and flavoring agent. There is a significant lack of published research into its potential therapeutic applications. Therefore, this guide will summarize the known characteristics of this compound and, based on the biological activities of the broader chemical class to which it belongs, will extrapolate potential avenues for future therapeutic research. The information presented herein is intended for research and informational purposes only and does not constitute medical advice.

Introduction to this compound

This compound, chemically known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a monoterpenoid recognized for its potent and long-lasting fruity aroma, strongly reminiscent of ripe apricots.[1][2] Due to this characteristic, its primary commercial application is in the fragrance and flavor industries, where it is used in a variety of consumer products, including perfumes, skin care items, and as a flavoring agent in foods.[2][3][4] this compound is considered Generally Recognized as Safe (GRAS) for its use in food by the FDA.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for any future formulation and drug delivery studies.

PropertyValueReference
Molecular Formula C15H24O[1]
Molecular Weight 220.35 g/mol [1]
Appearance Colorless to pale yellow liquid[5][6]
Odor Strong, sweet, fruity, apricot, peach[2][4]
Solubility Insoluble in water; soluble in alcohol and fats[1][5]
Boiling Point 130°C (266°F)[6]
Flash Point 139°C (282.2°F)[6]
Log P 5.15[6]

Current State of Research on Therapeutic Applications

A comprehensive review of the scientific literature reveals a notable absence of preclinical and clinical studies investigating the therapeutic applications of this compound. Searches for in vitro and in vivo studies, clinical trials, and patent applications related to the therapeutic use of this compound did not yield any specific results. Consequently, there is no quantitative data on its biological activity, no established experimental protocols for therapeutic investigation, and no identified signaling pathways directly modulated by this compound.

Potential Therapeutic Avenues: An Extrapolation from Related Compounds

While direct evidence is lacking for this compound, its chemical nature as a monoterpenoid and its association with apricots suggest potential areas for future investigation.

Insights from Terpenoids

Terpenoids, the class of compounds to which this compound belongs, are known for a wide range of biological activities. Numerous studies have demonstrated that various terpenoids possess anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[7] For instance, certain terpenoid lactones have shown significant cytotoxic effects against cancer cell lines and antimicrobial activity against various pathogens.[7]

Bioactivities of Apricot Extracts

Extracts from apricots (Prunus armeniaca), the fruit from which this compound derives its characteristic scent, have been studied for their health-promoting properties. These studies have indicated that apricot extracts possess antioxidant, anti-inflammatory, and antimicrobial activities.[8] A key compound found in apricot kernels, amygdalin, has been investigated for its cytotoxic and antioxidant effects in cancer research, although its efficacy remains a subject of debate.[9]

Hypothetical Mechanisms and Signaling Pathways for Future Investigation

Given the known biological activities of terpenoids, future research into the therapeutic potential of this compound could explore its effects on key cellular signaling pathways. A hypothetical workflow for preliminary investigation is outlined below.

G cluster_0 Initial In Vitro Screening cluster_1 Assay for Biological Activity cluster_2 Mechanistic Studies This compound This compound CellLines Cancer Cell Lines (e.g., Breast, Colon, Lung) This compound->CellLines ImmuneCells Immune Cells (e.g., Macrophages) This compound->ImmuneCells Pathogens Bacterial & Fungal Strains This compound->Pathogens Cytotoxicity Cytotoxicity Assays (MTT, LDH) CellLines->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Production) ImmuneCells->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC, MBC) Pathogens->Antimicrobial PathwayAnalysis Signaling Pathway Analysis (Western Blot, qPCR) Cytotoxicity->PathwayAnalysis If cytotoxic AntiInflammatory->PathwayAnalysis If anti-inflammatory NFkB NF-κB Pathway PathwayAnalysis->NFkB MAPK MAPK Pathway PathwayAnalysis->MAPK Apoptosis Apoptosis Pathway (Caspase Activity) PathwayAnalysis->Apoptosis

Figure 1. A proposed experimental workflow for the initial investigation of the therapeutic potential of this compound.

Based on the activities of other terpenoids, potential signaling pathways that could be modulated by this compound and warrant investigation include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting NF-κB signaling.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.

  • Apoptosis Pathways: Investigating the ability of this compound to induce programmed cell death in cancer cells via intrinsic or extrinsic apoptotic pathways would be a crucial step in evaluating its potential as an anticancer agent.

A conceptual diagram of these potential signaling interactions is provided below.

G cluster_0 Potential Cellular Targets cluster_1 Cellular Response This compound This compound IKK IKK This compound->IKK Inhibition? MAPK_cascade MAPK Cascade (ERK, JNK, p38) This compound->MAPK_cascade Modulation? Caspases Caspase Cascade This compound->Caspases Activation? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Inflammation ↓ Inflammatory Response NFkB->Inflammation Proliferation ↓ Cell Proliferation MAPK_cascade->Proliferation Apoptosis ↑ Apoptosis Caspases->Apoptosis

Figure 2. Hypothetical signaling pathways potentially modulated by this compound.

Proposed Experimental Protocols

Should preliminary screening indicate significant biological activity, the following are generalized protocols for more detailed investigation.

6.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 24, 48, and 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

6.2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-treated control.

Conclusion and Future Directions

This compound is a well-characterized fragrance and flavoring agent with a favorable safety profile for its current applications. However, its therapeutic potential remains entirely unexplored. Based on its chemical classification as a monoterpenoid, there is a scientific rationale for investigating its potential anti-inflammatory, antimicrobial, and cytotoxic properties.

The immediate next steps for the research community should be to conduct broad in vitro screening of this compound against a panel of cancer cell lines and microbial strains, and in assays for anti-inflammatory activity. Positive results from these initial screens would warrant more detailed mechanistic studies, including the investigation of its effects on key signaling pathways such as NF-κB and MAPK, as well as its ability to induce apoptosis.

The lack of existing data presents a unique opportunity for novel research in the field of natural product-derived therapeutics. The information and proposed experimental frameworks provided in this guide aim to serve as a foundational resource for scientists and researchers interested in exploring the untapped therapeutic potential of this compound.

References

Apritone: A Technical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicity data for Apritone (CAS No. 68133-79-9), a fragrance and flavor ingredient. The information is compiled from publicly available sources, including safety data sheets and assessments from the Research Institute for Fragrance Materials (RIFM). This document is intended to serve as a resource for researchers, scientists, and drug development professionals.

Chemical Identification

PropertyValue
Chemical Name 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone
Common Name This compound
CAS Number 68133-79-9
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol

Executive Summary of Toxicological Profile

This compound has a low acute oral toxicity profile. It is classified as a skin irritant. Current assessments suggest it is not a skin sensitizer (B1316253) under normal use conditions and is not expected to be genotoxic. For repeated dose, reproductive, and respiratory toxicity, the Threshold of Toxicological Concern (TTC) has been applied due to low systemic exposure.

Acute Toxicity

Oral Toxicity

Table 1: Acute Oral Toxicity Data

SpeciesRouteEndpointValueReference
RatOralLD50> 5000 mg/kg bw[1][2]

Experimental Protocol: Acute Oral Toxicity (Limit Test - adapted from OECD 401)

A limit test at 5000 mg/kg body weight was likely performed. A single dose of this compound was administered by gavage to a small group of rats. The animals were observed for mortality and clinical signs of toxicity for up to 14 days.[3] Due to the absence of mortality at this dose, the LD50 is determined to be greater than 5000 mg/kg.

Local Toxicity

Skin Irritation

This compound is classified as a skin irritant.[1]

Skin Sensitization

Experimental Protocol: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the standard method for assessing skin sensitization potential. The principle of the assay is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.

  • Test System: Typically, CBA/J mice are used.

  • Procedure: A minimum of three concentrations of the test substance, a negative control (vehicle), and a positive control are used, with at least four animals per group. The substance is applied to the dorsum of the ears for three consecutive days. On day 6, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymph node cells is measured by the incorporation of ³H-methyl thymidine, and a Stimulation Index (SI) is calculated. An SI ≥ 3 is considered a positive result.

Workflow for Skin Sensitization Assessment

G cluster_protocol Local Lymph Node Assay (LLNA) Workflow start Test Substance Application (Days 1-3) treatment No Treatment (Days 4-5) start->treatment sacrifice Animal Sacrifice & Lymph Node Excision (Day 6) treatment->sacrifice cell_prep Single-Cell Suspension Preparation sacrifice->cell_prep proliferation ³H-Thymidine Incorporation Assay cell_prep->proliferation calculation Stimulation Index (SI) Calculation proliferation->calculation result Result Interpretation (SI < 3 or SI ≥ 3) calculation->result

Caption: Workflow of the Local Lymph Node Assay (LLNA).

Genotoxicity

Table 2: Genotoxicity Profile

AssayTest SystemMetabolic ActivationResultSubstance TestedReference
BlueScreenHuman-derived cellsWithPositiveThis compound[4]
Not SpecifiedNot SpecifiedNot SpecifiedNot Genotoxic6,10-dimethylundeca-5,9-dien-2-one (read-across)[4]

Experimental Protocols

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively. The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects damage to chromosomes or the mitotic apparatus. Cultured mammalian cells are exposed to the test substance with and without metabolic activation. After exposure, the cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division. The number of micronuclei in binucleated cells is then scored. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Logical Relationship in Genotoxicity Assessment

G cluster_genotox Genotoxicity Assessment Strategy in_vitro In Vitro Assays (e.g., Ames Test, Micronucleus Assay, BlueScreen) woe Weight of Evidence Assessment in_vitro->woe in_vivo In Vivo Follow-up (if in vitro is positive) in_vivo->woe conclusion Conclusion on Genotoxic Potential woe->conclusion

Caption: A typical strategy for assessing genotoxicity.

Repeated Dose Toxicity

For repeated dose toxicity, the RIFM assessment utilized the Threshold of Toxicological Concern (TTC) approach. The systemic exposure to this compound was determined to be below the TTC for a Cramer Class II material, indicating a low potential for systemic toxicity with repeated exposure under current use conditions.[4]

Reproductive and Developmental Toxicity

Similar to repeated dose toxicity, the TTC approach was applied for reproductive and developmental toxicity. The systemic exposure to this compound is below the TTC for a Cramer Class II material for these endpoints.[4]

Other Toxicological Endpoints

  • Local Respiratory Toxicity: The TTC for a Cramer Class II material was used, and the exposure to this compound is below this threshold.[4]

  • Phototoxicity/Photoallergenicity: Based on UV/Vis spectra, this compound is not expected to be phototoxic or photoallergenic.[4]

Conclusion

The available data indicate that this compound has a low order of acute oral toxicity. It is a skin irritant, but current assessments do not raise concerns for skin sensitization at typical use levels. While one screening assay showed a positive genotoxicity result with metabolic activation, the weight of evidence, including data from a read-across analog, suggests it is not genotoxic. For other systemic toxicities, the low exposure levels allow for the application of the Threshold of Toxicological Concern, indicating a low likelihood of adverse effects. As with any chemical substance, appropriate handling and use procedures should be followed to minimize exposure.

References

An In-depth Technical Guide to the Physicochemical Properties of Apritone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of Apritone, tailored for researchers, scientists, and professionals in drug development. The information is compiled to facilitate research and application of this compound.

Core Chemical and Physical Properties

This compound, a synthetic monoterpenoid, is primarily utilized as a fragrance and flavoring agent.[1][2][3][] It is chemically classified as a ketone.[5][6] The compound is recognized for its distinct ripe apricot scent with undertones of peach and jasmine.[1][7][8]

Table 1: Identifiers and Molecular Characteristics of this compound

PropertyValueReferences
IUPAC Name 2-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclopentan-1-one[5][9]
Synonyms Geranyl Cyclopentanone (B42830), 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone[1][2][9][10]
CAS Number 68133-79-9[1][9][11]
Molecular Formula C₁₅H₂₄O[1][9][10][11]
Molecular Weight 220.35 g/mol [1][9][10][11]
Appearance Colorless to pale yellow liquid[7][8][12]

Table 2: Physicochemical Data for this compound

PropertyValueReferences
Density 0.911 - 0.916 g/cm³[9][10][11]
Boiling Point 130 °C at 3.00 mm Hg; 309.9 °C at 760 mmHg[1][11][13]
Flash Point 127.1 °C - 139 °C (Closed Cup)[8][11][12]
Refractive Index 1.482 - 1.489 at 20°C[9][11][12][13]
Vapor Pressure 0.00062 - 0.001 mmHg at 25°C[10][11][13]
Solubility Insoluble in water; Soluble in alcohol and fats[1][][7][9][10]
Log P (o/w) 4.438 - 5.600[7][11][13]
Purity Typically ≥ 96.5% (sum of isomers)[][7]
Isomerism The commercial product is a racemic mixture of (E)- and (Z)-isomers, with the (E)-isomer being predominant (≥80%).[13] Only the trans (E) isomer is typically used in perfumery.[12]

Experimental Protocols

2.1. Synthesis

This compound can be synthesized via the condensation of 3,7-dimethyl-2,6-octadiene (geraniolene) with cyclopentanone under suitable reaction conditions.[10] While specific catalysts, solvents, and temperature conditions are proprietary or must be sourced from detailed synthetic literature, the general approach follows a standard aldol (B89426) condensation or related C-C bond-forming reaction pathway.

2.2. Purification

Post-synthesis, this compound is purified using standard organic chemistry techniques. Given its boiling point, vacuum distillation is an appropriate method for separating it from lower or higher boiling point impurities. Chromatographic methods, such as column chromatography, can also be employed for high-purity isolation.

2.3. Analysis and Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any isomeric or by-product composition.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.

Spectroscopic Characterization

The structural elucidation of this compound relies on characteristic signals in various spectroscopic analyses.

3.1. Infrared (IR) Spectroscopy The IR spectrum of this compound will show distinctive absorption bands indicating its key functional groups.[14][15]

  • C=O Stretch: A strong, sharp absorption band is expected in the range of 1715-1740 cm⁻¹ for the cyclopentanone carbonyl group.[14][16] Conjugation with a double bond can lower this frequency slightly.[6][14]

  • C-H Stretch: Bands around 2850-3000 cm⁻¹ corresponding to sp³ C-H stretching will be present.

  • C=C Stretch: A weaker absorption around 1650-1670 cm⁻¹ is expected for the alkene C=C bonds in the geranyl side chain.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will provide detailed information on the connectivity of the molecule. Protons on carbons alpha to the carbonyl group (the α-protons) are deshielded and typically appear in the 2.0-2.5 ppm region.[6] The vinyl protons of the geranyl tail will appear further downfield, and the numerous methyl groups will be visible in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon in the far downfield region, typically between 190-215 ppm, which is highly indicative of a ketone or aldehyde.[6][14] Other signals will correspond to the sp² carbons of the double bonds and the sp³ carbons of the cyclopentane (B165970) ring and the side chain.

3.3. Mass Spectrometry (MS) In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (220.35).[16] Common fragmentation patterns for ketones include α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken, and McLafferty rearrangement if a gamma-hydrogen is present.[14][16] These fragmentation patterns provide confirmatory structural information.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Apritone_Workflow A Starting Materials - 3,7-dimethyl-2,6-octadiene - Cyclopentanone B Condensation Reaction A->B C Crude Product B->C D Purification (e.g., Vacuum Distillation) C->D E Pure this compound D->E F Structural & Purity Analysis E->F Characterization G IR Spectroscopy F->G H NMR Spectroscopy (¹H and ¹³C) F->H I Mass Spectrometry (GC-MS) F->I

Caption: Generalized workflow for this compound synthesis and characterization.

Stability and Handling

This compound is a stable compound under normal storage conditions.[8] However, it is reported to be very unstable in strong acidic and alkaline environments, which should be considered in formulation studies.[12] Standard laboratory safety protocols, including the use of gloves and safety goggles, should be followed to avoid skin and eye contact.[10] The material is combustible and should be kept away from strong oxidizing agents.[8][10]

References

A Technical Guide to the Solubility of Apritone in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Apritone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility of this compound based on its chemical structure and outlines a detailed experimental protocol for its empirical determination.

Introduction to this compound

This compound, chemically known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a monocyclic monoterpenoid with the molecular formula C₁₅H₂₄O.[1][2] Its structure consists of a polar cyclopentanone (B42830) ring and a large, non-polar octadienyl side chain. This amphipathic nature is the primary determinant of its solubility in various laboratory solvents. Understanding the solubility of this compound is fundamental for its application in research, particularly in the fields of drug discovery and organic synthesis.

Predicted Solubility of this compound

The principle of "like dissolves like" is a cornerstone of predicting solubility.[3] this compound possesses a polar carbonyl (C=O) group which can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[1][4] However, the molecule is dominated by its long, non-polar hydrocarbon tail. This dual characteristic suggests that this compound will exhibit poor solubility in highly polar solvents like water and increasing solubility in solvents of intermediate to low polarity. Small ketones are moderately soluble in water, but this solubility diminishes rapidly as the carbon chain length increases.[4] Given its 15 carbon atoms, this compound is expected to be sparingly soluble in water but readily soluble in many organic solvents.[4][5]

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, ordered by decreasing polarity.

SolventPolarity IndexPredicted Solubility of this compoundRationale
Water10.2Insoluble / Very Sparingly SolubleThe large non-polar hydrocarbon chain outweighs the polarity of the single ketone group.
Dimethyl Sulfoxide (DMSO)7.2SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.
Methanol5.1Moderately SolubleA polar protic solvent that can interact with the carbonyl group, but the long alkyl chain may limit high solubility.
Ethanol4.3SolubleLess polar than methanol, making it a better solvent for molecules with significant non-polar character.
Acetone (B3395972)4.3SolubleAs a ketone itself, acetone is a good solvent for other ketones and can accommodate the non-polar chain.
Dichloromethane (DCM)3.1Very SolubleA solvent of intermediate polarity, effective at dissolving compounds with both polar and non-polar features.
Diethyl Ether2.8Very SolubleA non-polar aprotic solvent that will readily dissolve the large hydrocarbon portion of this compound.
Toluene2.4Very SolubleA non-polar aromatic solvent ideal for dissolving non-polar compounds.
Hexane0.1Very SolubleA non-polar aliphatic solvent that will strongly interact with the non-polar tail of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various solvents.

1. Materials and Equipment:

  • This compound (solid or liquid)

  • Selected solvents (e.g., water, ethanol, DMSO) of high purity

  • Analytical balance (accurate to at least 0.1 mg)

  • Glass vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The exact amount should be enough to ensure that a solid phase remains after equilibration, indicating saturation.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) to maintain a consistent temperature.

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 15-20 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in the solvent by back-calculating from the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination and analysis of a compound's solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (24-72 hours) C->D E Centrifuge to pellet excess solid D->E F Collect and filter supernatant E->F G Dilute sample F->G H Quantify by HPLC/GC G->H I Calculate solubility H->I

References

Spectroscopic and Spectrometric Analysis of Apritone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apritone, with the chemical formula C₁₅H₂₄O and CAS number 68133-79-9, is a fragrance ingredient known for its characteristic ripe, fleshy apricot and peach aroma. As a valuable component in the flavor and fragrance industry, and a potential subject of study in various fields of chemical and biological research, a thorough understanding of its chemical structure and properties is essential. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring such data are also included, alongside a visual representation of the analytical workflow.

Data Presentation

The following tables summarize the representative ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

Table 1: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
5.09t7.01HH-6
5.07t7.01HH-2'
2.40 - 2.25m-2HH-2
2.20 - 2.05m2HH-5
2.04 - 1.90m2HH-4'
1.88 - 1.75m2HH-3
1.70 - 1.55m2HH-4
1.68s-3HH-8'
1.60s-3HH-9'
1.58s-3HH-10'
1.45 - 1.30m1HH-1'

Table 2: Representative ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Atom Assignment
221.5C-1
138.0C-3'
131.5C-7'
124.2C-6'
120.5C-2'
48.0C-2
39.8C-5'
38.0C-5
30.0C-1'
29.5C-4
26.2C-4'
25.7H-10'
21.0C-3
17.7H-9'
16.0H-8'

Table 3: Representative Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment
22015[M]⁺
15140[C₁₀H₁₅O]⁺
13635[C₁₀H₁₆]⁺
12150[C₉H₁₃]⁺
9380[C₇H₉]⁺
81100[C₆H₉]⁺
6995[C₅H₉]⁺
4190[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of pure this compound into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Vortex the vial until the sample is completely dissolved.

  • Using a Pasteur pipette with a small cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. ¹H NMR Spectroscopy Protocol:

  • Instrument: 500 MHz NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 s.

    • Acquisition Time: 4 s.

  • Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Fourier transform the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and determine the multiplicities and coupling constants of the peaks.

3. ¹³C NMR Spectroscopy Protocol:

  • Instrument: 125 MHz NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2 s.

    • Acquisition Time: 1.5 s.

  • Processing:

    • Apply an exponential window function with a line broadening of 1.0 Hz.

    • Fourier transform the FID.

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or methanol.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern and assign m/z values to major fragments.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the NMR and mass spectrometric analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis start Start: Pure this compound Sample dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) start->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube or GC Vial filter->transfer nmr_acq 1D (¹H, ¹³C) and 2D NMR Data Acquisition transfer->nmr_acq NMR Sample gc_sep Gas Chromatography Separation transfer->gc_sep GC-MS Sample nmr_proc Data Processing: FT, Phasing, Calibration nmr_acq->nmr_proc nmr_analysis Spectral Analysis: Peak Picking, Integration, Structure Elucidation nmr_proc->nmr_analysis end End: Structural Characterization nmr_analysis->end ms_detect Mass Spectrometry Detection (EI) gc_sep->ms_detect ms_analysis Data Analysis: Identify Molecular Ion, Fragmentation Pattern ms_detect->ms_analysis ms_analysis->end

Caption: Experimental workflow for NMR and MS analysis of this compound.

Apritone as a Fragrance Ingredient: A Technical Overview of Available Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apritone, chemically known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a synthetic fragrance ingredient valued for its tenacious, ripe apricot and peach-like aroma.[1] While widely used in consumer products, in-depth scientific studies elucidating its specific biological mechanisms of action at the molecular level are notably scarce in publicly available literature. This technical guide synthesizes the available toxicological data and presents a hypothesized signaling pathway for its interaction with olfactory receptors, based on the general understanding of G-protein coupled receptor (GPCR) signaling in olfaction.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 68133-79-9[2]
Molecular Formula C₁₅H₂₄O[2]
Molecular Weight 220.35 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Fruity, apricot, peach[1]
FEMA Number 3829[2]
GRAS Status Generally Recognized as Safe for use as a flavoring agent[1][3][4]

Toxicological Data Summary

The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). The following tables summarize the key findings from these assessments. It is important to note that these studies focus on safety and do not provide mechanistic insights into its fragrance properties.

Table 1: Acute Toxicity and Irritation Data for this compound

EndpointSpeciesMethodResultReference(s)
Acute Oral Toxicity RatNot specifiedLD₅₀ > 5000 mg/kg[5]
Skin Irritation HumanNot specifiedMinimal evidence of irritation at current use levels[5][6]
Eye Irritation Not specifiedNot specifiedNot specified for this compound; three of eleven related cyclopentanones were irritants[6]

Table 2: Skin Sensitization and Genotoxicity Data for this compound

EndpointSpecies/SystemMethodResultReference(s)
Skin Sensitization HumanHuman Repeat Insult Patch Test (HRIPT) / Maximization TestNon-sensitizing at concentrations higher than current reported use[5][6]
Genotoxicity In vitro (Bacteria & Mammalian cell line assays)Not specifiedNo mutagenic or genotoxic activity observed for related cyclopentanones[6]

Hypothesized Olfactory Signaling Pathway

While no specific studies have identified the olfactory receptors that bind to this compound, it is presumed to act through the canonical olfactory signal transduction pathway, which involves G-protein coupled receptors. The following diagram illustrates this hypothesized pathway.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane of Olfactory Sensory Neuron cluster_intracellular Intracellular Space This compound This compound (Odorant) OR Olfactory Receptor (OR) (GPCR) This compound->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Gating Ca_Na_influx CNG_channel->Ca_Na_influx Opening Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Initiation

Hypothesized olfactory signaling pathway for this compound.

Experimental Protocols: General Methodologies

Due to the absence of specific experimental data for this compound, this section outlines general protocols commonly used in the fragrance industry and olfactory research to characterize the biological activity of fragrance molecules.

1. Olfactory Receptor Deorphanization Assay (HEK293 Cell-based Luciferase Reporter Assay)

  • Objective: To identify which olfactory receptor(s) are activated by a specific odorant.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium.

    • Transfection: Cells are co-transfected with a plasmid encoding a specific human olfactory receptor (OR) and a reporter plasmid containing a luciferase gene under the control of a cyclic AMP (cAMP) response element (CRE). A receptor-transporting protein is often co-expressed to ensure the OR is correctly trafficked to the cell membrane.

    • Odorant Stimulation: After a period of incubation to allow for protein expression, the cells are exposed to a solution containing the test odorant (e.g., this compound) at various concentrations.

    • Luciferase Assay: If the odorant activates the OR, it will trigger a G-protein signaling cascade, leading to an increase in intracellular cAMP. This, in turn, activates the CRE, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is measured using a luminometer.

    • Data Analysis: The luminescence signal is normalized to a control and plotted against the odorant concentration to determine the receptor's sensitivity and efficacy.

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the potential of a substance to cause cell death.

  • Methodology:

    • Cell Seeding: A specific cell line (e.g., human keratinocytes) is seeded into a 96-well plate and allowed to adhere overnight.

    • Compound Exposure: The cells are then treated with various concentrations of the test substance (e.g., this compound) for a defined period (e.g., 24 or 48 hours).

    • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Formazan (B1609692) Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. This precipitate is then solubilized by adding a solvent (e.g., DMSO or isopropanol).

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

    • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the viability of untreated control cells.

The available scientific literature on this compound as a fragrance ingredient is primarily focused on its safety and toxicological profile. While these studies confirm its general safety for use in consumer products, there is a clear gap in the understanding of its molecular interactions with olfactory receptors and the subsequent signaling pathways. The information provided in this guide is based on general principles of olfaction and standard toxicological testing methodologies. Further research is required to elucidate the specific olfactory receptors that recognize this compound and to characterize the precise downstream signaling events that lead to the perception of its characteristic fruity aroma. Such studies would be invaluable for a more complete understanding of this widely used fragrance ingredient and could inform the rational design of new fragrance molecules with desired sensory properties.

References

Methodological & Application

Application Notes and Protocols: Apritone Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apritone, a cyclopentanone (B42830) derivative known for its characteristic apricot and peach aroma, is a widely utilized ingredient in the fragrance industry. Emerging research into the biological activities of structurally related cyclopentanone compounds has suggested their potential for antimicrobial efficacy.[1][2][3][4] This has prompted interest in evaluating this compound for similar properties. The disk diffusion assay, a well-established and standardized method, offers a preliminary screening of antimicrobial activity.[5][6][7][8] This document provides a detailed protocol for conducting a disk diffusion assay to assess the potential antimicrobial properties of this compound, based on the widely recognized Kirby-Bauer method and Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10][11][12][13]

Principle of the Disk Diffusion Assay

The disk diffusion, or Kirby-Bauer, test is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterium to an antimicrobial agent.[6][7][8] The method involves inoculating a standardized bacterial suspension onto the surface of an agar (B569324) plate to create a uniform lawn of growth.[5][14] A sterile paper disk impregnated with a known concentration of the test compound, in this case, this compound, is then placed on the agar surface. The plate is incubated under specific conditions, during which the this compound diffuses from the disk into the agar, creating a concentration gradient.[14] If the bacteria are susceptible to this compound, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk.[14] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Hypothetical Mechanism of Action of this compound

While the specific antimicrobial mechanism of this compound has not been elucidated, cyclopentanone derivatives have been reported to exhibit antimicrobial activity through various mechanisms.[1][2][3][4] A plausible hypothesis is that this compound, due to its lipophilic nature, may disrupt the bacterial cell membrane integrity. This could lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Another potential mechanism could involve the inhibition of critical bacterial enzymes or interference with cellular signaling pathways.

cluster_0 Bacterial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability Outside Cell Death Cytoplasm->Outside Leakage Essential_Components Essential Intracellular Components Essential_Components->Cytoplasm Enzymes Critical Enzymes Metabolic_Pathways Disruption of Metabolic Pathways Enzymes->Metabolic_Pathways This compound This compound This compound->Cell_Membrane Disruption This compound->Enzymes Inhibition

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocol: this compound Disk Diffusion Assay

This protocol is adapted from the standardized Kirby-Bauer method.[5][6][7]

Materials:

  • This compound

  • Sterile, blank paper disks (6 mm diameter)

  • Solvent for this compound (e.g., ethanol, DMSO - ensure solvent control is included in the experiment)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth (TSB) or other suitable broth medium

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)[7]

  • Calipers or ruler

  • Sterile forceps

  • Positive control antibiotic disks (e.g., gentamicin, ampicillin)

  • Negative control disks (impregnated with solvent only)

Procedure:

  • Preparation of this compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Aseptically impregnate sterile paper disks with a defined volume of the this compound solution to achieve the desired concentration per disk (e.g., 10 µg, 30 µg).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare solvent-only disks to serve as a negative control.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium, select 3-5 well-isolated colonies.

    • Transfer the colonies to a tube of TSB.

    • Incubate the broth at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard.[5] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[7]

    • Streak the swab evenly over the entire surface of an MHA plate to obtain a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[7][14]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[6]

  • Application of Disks:

    • Using sterile forceps, place the prepared this compound disks, positive control disks, and negative control disks onto the inoculated agar surface.[5]

    • Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of inhibition zones.[5]

    • Gently press each disk to ensure complete contact with the agar surface.[7]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[7]

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using calipers or a ruler.[5]

    • Record the results. The zone of inhibition includes the diameter of the disk.

    • Interpret the results by comparing the zone diameters to established standards for the positive control. For this compound, breakpoints for susceptible, intermediate, and resistant categories would need to be established through further testing.

Experimental Workflow

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare this compound and Control Disks D Apply Disks to Agar Surface A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate MHA Plate (Lawn Culture) B->C C->D E Incubate Plates (35°C, 16-18h) D->E F Measure Zones of Inhibition (mm) E->F G Record and Interpret Data F->G

References

Application Note: High-Throughput Screening of Apritone-Induced Membrane Permeability Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

My initial search has provided a solid foundation for creating the application note. I have gathered the following key information:

  • Apritone: It is a synthetic fragrance molecule (a cyclic ketone) used in perfumes and flavorings, described as having a ripe apricot and peach aroma.[1][2][3][4] Safety data suggests it can be a skin irritant but has low acute toxicity.[5][6] There is no direct research linking this compound to membrane permeability studies, so I will need to create a hypothetical but scientifically sound protocol.

  • Flow Cytometry for Membrane Permeability: I found numerous sources confirming that flow cytometry is a standard and robust method for assessing membrane permeability.[7][8] The most common method involves using a membrane-impermeant DNA-binding dye like Propidium (B1200493) Iodide (PI) or 7-AAD.[9][10][11][12] Live cells with intact membranes exclude the dye, while cells with compromised membranes allow the dye to enter and bind to DNA, resulting in a strong fluorescent signal.[9] I have found general protocols and principles for this type of assay.[13][14]

  • Protocol Details: The search results provide specific details needed for the protocol, such as typical cell concentrations, dye concentrations (e.g., PI), incubation times, and the principles of flow cytometer setup (gating on FSC vs. SSC, detecting fluorescence in the appropriate channel like FL-2 or FL-3).[10][14]

  • Data Presentation: The search results describe how data is typically analyzed – by quantifying the percentage of fluorescent (PI-positive) cells, which corresponds to the percentage of cells with permeable membranes.[10] This provides a clear basis for creating the required data table.

  • Diagrams: I have enough information to create the two required diagrams. The experimental workflow is clear from the various protocols I've reviewed. The logical relationship diagram can illustrate the core principle: this compound treatment leads to membrane damage, which allows PI to enter the cell and fluoresce.

Based on this, I can proceed directly to generating the full application note and protocol as requested by the user. I have all the necessary components: the scientific principle, a detailed protocol structure, a clear data presentation format, and the conceptual basis for the diagrams. No further searches are required.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic alkyl cyclic ketone widely used as a fragrance ingredient to impart ripe apricot and peach aromas.[1][2][3] While generally considered safe for its intended use, the interaction of such lipophilic small molecules with biological membranes is of toxicological and pharmacological interest.[5][6] Assessing a compound's effect on cell membrane integrity is crucial for understanding its potential cytotoxicity and mechanisms of action.

Flow cytometry offers a rapid, quantitative, and high-throughput method to evaluate cell membrane permeability.[8] This application note provides a detailed protocol for assessing the effect of this compound on plasma membrane integrity using a dye exclusion method based on propidium iodide (PI).

Principle of the Assay

The assay is based on the principle of dye exclusion by viable cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the intact membrane of live cells.[9] If a substance, such as this compound, compromises membrane integrity, PI can enter the cell, bind to double-stranded DNA, and exhibit a significant increase in red fluorescence upon excitation.[9] The percentage of PI-positive cells in a population, as quantified by flow cytometry, directly correlates with the number of cells that have lost membrane integrity.[10]

Materials and Reagents

  • Cell Line: Human Jurkat T cells (or other suitable mammalian cell line)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test Compound: this compound (CAS 68133-79-9)

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Staining Dye: Propidium Iodide (PI) stock solution (1 mg/mL in H₂O)

  • Buffer: Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Positive Control: 70% Ethanol (B145695) or Digitonin (50 µg/mL)

  • Equipment:

    • Flow cytometer (e.g., equipped with a 488 nm laser)

    • Laminar flow hood

    • CO₂ incubator, 37°C

    • Centrifuge

    • Vortex mixer

    • Flow cytometry tubes (5 mL)

    • Micropipettes and sterile tips

Detailed Experimental Protocol

4.1. Preparation of Reagents

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.

  • PI Staining Solution: Prepare a working solution of 50 µg/mL PI in PBS. Protect from light and store at 4°C.

  • Cell Culture: Maintain Jurkat cells in suspension culture at a density between 0.5 x 10⁵ and 2 x 10⁶ cells/mL. Ensure cell viability is >95% before starting the experiment.

4.2. Experimental Procedure

  • Cell Seeding: Count the cells and adjust the density to 1 x 10⁶ cells/mL in fresh, pre-warmed culture medium. Aliquot 500 µL of the cell suspension into each flow cytometry tube.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the 100 mM stock. For example, to achieve final concentrations of 10, 25, 50, and 100 µM.

    • Include a "Vehicle Control" tube containing the highest equivalent concentration of DMSO (e.g., 0.1%).

    • Include an "Untreated Control" tube with cells only.

    • Include a "Positive Control" tube for maximal permeabilization.

    • Add the diluted compounds to the corresponding tubes.

  • Incubation: Incubate the tubes at 37°C in a 5% CO₂ incubator for a defined period (e.g., 4 hours).

  • Positive Control Treatment: 15 minutes before staining, add 70% ethanol to the "Positive Control" tube.

  • PI Staining:

    • Add 5 µL of the 50 µg/mL PI working solution to each tube (final concentration ~0.5 µg/mL).

    • Gently vortex each tube.

    • Incubate for 5-10 minutes at room temperature in the dark.[11]

  • Flow Cytometry Acquisition:

    • Analyze the samples immediately on the flow cytometer. Do not wash the cells after staining.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • For each sample, acquire at least 10,000 events from the gated population.

    • Record PI fluorescence in the appropriate channel (e.g., FL-3 or PE-Texas Red, ~617 nm emission).

    • Use the unstained and positive control samples to set the voltage and establish gates for PI-negative (viable) and PI-positive (permeabilized) populations.

Data Presentation and Analysis

The primary output is the percentage of PI-positive cells for each condition. The results should be tabulated to facilitate comparison between different this compound concentrations.

Table 1: Dose-Dependent Effect of this compound on Jurkat Cell Membrane Permeability after 4-Hour Exposure

Treatment ConditionConcentration (µM)% PI-Positive Cells (Mean ± SD, n=3)
Untreated Control03.1 ± 0.4
Vehicle Control (0.1% DMSO)03.5 ± 0.6
This compound106.8 ± 1.1
This compound2518.4 ± 2.3
This compound5045.7 ± 3.9
This compound10082.1 ± 5.2
Positive Control (Ethanol)N/A98.9 ± 0.7

Note: The data presented are for illustrative purposes only and represent hypothetical results.

Visualizations

Experimental Workflow

G Workflow for this compound Membrane Permeability Assay cluster_prep Preparation cluster_exp Experiment cluster_acq Analysis A 1. Culture Cells (Jurkat, >95% viability) C 3. Seed Cells (0.5x10^6 cells/tube) A->C B 2. Prepare Reagents (this compound dilutions, PI solution) D 4. Add this compound (0-100 µM + Controls) B->D C->D E 5. Incubate (37°C, 4 hours) D->E F 6. Stain with PI (5-10 min, dark) E->F G 7. Acquire Data (Flow Cytometer) F->G H 8. Gate & Analyze (% PI-Positive Cells) G->H

Caption: Step-by-step workflow for the flow cytometry-based permeability assay.

Principle of Detection

G Mechanism of PI-Based Permeability Detection cluster_0 Intact Membrane (Viable Cell) cluster_1 Compromised Membrane (Permeabilized Cell) A Intact Membrane B PI Dye Excluded A->B C Low Red Fluorescence B->C D Permeable Membrane E PI Enters & Binds DNA D->E F High Red Fluorescence E->F This compound This compound Treatment This compound->D Induces Permeability

Caption: this compound compromises the cell membrane, allowing PI entry and fluorescence.

Conclusion

This application note details a straightforward and effective protocol for quantifying the effects of this compound on cell membrane permeability. The use of flow cytometry combined with propidium iodide staining provides reliable, dose-dependent data suitable for toxicological screening and mechanistic studies. This method can be readily adapted to other small molecules, cell types, and kinetic analyses, making it a valuable tool for researchers in drug development and cell biology.

References

Application Notes and Protocols for Testing Apritone Synergy with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that can enhance the efficacy of existing antibiotics. Apritone, a cyclopentanone (B42830) and monoterpenoid commonly used as a fragrance and flavor ingredient, has demonstrated potential as one such adjuvant. This document provides detailed application notes and protocols for testing the synergistic effects of this compound with various antibiotics against clinically relevant bacteria.

A key study has shown that this compound can enhance the susceptibility of Staphylococcus aureus to several antibiotics, including ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, and vancomycin.[1][2][3][4] The proposed mechanism of action is the disruption of the bacterial cytoplasmic membrane, leading to increased permeability for the antibiotics.[1][2][3][4] While direct evidence is still emerging, the chemical class of this compound suggests that interference with bacterial signaling pathways, such as quorum sensing, may also contribute to its synergistic activity. Some fragrance compounds and cyclopentanone derivatives have been shown to inhibit quorum sensing, a process that regulates virulence and biofilm formation in many pathogenic bacteria.

These protocols will guide researchers in systematically evaluating the synergistic potential of this compound through established in vitro methods, including checkerboard assays, time-kill kinetic assays, and biofilm disruption assays.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting the quantitative data obtained from the experimental protocols.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics Alone

MicroorganismThis compound MIC (µg/mL)Antibiotic A MIC (µg/mL)Antibiotic B MIC (µg/mL)Antibiotic C MIC (µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
(Other strains as needed)

Table 2: Checkerboard Assay Results for this compound-Antibiotic Combinations

MicroorganismAntibioticThis compound MIC in Combination (µg/mL)Antibiotic MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
S. aureus ATCC 29213Antibiotic A
S. aureus ATCC 29213Antibiotic B
E. coli ATCC 25922Antibiotic A
E. coli ATCC 25922Antibiotic B

Table 3: Time-Kill Kinetic Assay Results

MicroorganismTreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 24hLog Reduction at 24h (vs. initial inoculum)
S. aureus ATCC 29213Growth Control
S. aureus ATCC 29213This compound (Sub-MIC)
S. aureus ATCC 29213Antibiotic A (Sub-MIC)
S. aureus ATCC 29213This compound + Antibiotic A

Table 4: Biofilm Disruption Assay Results

MicroorganismTreatmentBiofilm Biomass (OD570)% Biofilm ReductionViable Cell Count in Biofilm (Log10 CFU/mL)Log Reduction in Viable Cells
S. aureus ATCC 29213Untreated Control0%
S. aureus ATCC 29213This compound (MIC)
S. aureus ATCC 29213Antibiotic A (MIC)
S. aureus ATCC 29213This compound + Antibiotic A

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Antibiotics of interest

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Inoculum: Culture bacteria in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Prepare Drug Dilutions: Prepare serial two-fold dilutions of this compound and each antibiotic in CAMHB in the 96-well plates.

  • Inoculation: Add the bacterial inoculum to each well containing the drug dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the agent that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Protocol 2: Checkerboard Synergy Assay

This assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

  • Materials from Protocol 1

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute this compound along the rows and the antibiotic along the columns.

  • Inoculation: Inoculate each well with the bacterial suspension as described in Protocol 1.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Protocol 3: Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Materials:

  • Materials from Protocol 1

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar (B569324) plates

Procedure:

  • Prepare Cultures: Grow bacteria to the logarithmic phase in CAMHB.

  • Drug Exposure: Add this compound alone, the antibiotic alone (both typically at sub-MIC concentrations, e.g., 0.5x MIC), and the combination of this compound and the antibiotic to separate cultures. Include a growth control without any drug.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline or PBS and plate them on agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Protocol 4: Biofilm Disruption Assay

This protocol evaluates the ability of this compound and antibiotics to disrupt pre-formed biofilms.

Materials:

  • Materials from Protocol 1

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or 33% glacial acetic acid

  • Microplate reader

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate by inoculating with a bacterial suspension and incubating for 24-48 hours at 37°C.

  • Treatment: Gently wash the wells with PBS to remove planktonic cells. Add fresh media containing this compound, the antibiotic, or the combination to the wells. Include an untreated control.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Quantification of Biofilm Biomass:

    • Wash the wells with PBS.

    • Stain the biofilms with crystal violet for 15 minutes.

    • Wash away excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with ethanol or acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Quantification of Viable Cells in Biofilm:

    • After treatment, wash the wells with PBS.

    • Add fresh media and physically disrupt the biofilm (e.g., by scraping or sonication).

    • Perform serial dilutions and plate for CFU counting as in Protocol 3.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Synergy_Mechanism cluster_this compound This compound cluster_bacterium Bacterial Cell cluster_antibiotic Antibiotic cluster_outcome Outcome This compound This compound Membrane Cytoplasmic Membrane This compound->Membrane Disrupts QS Quorum Sensing Signaling This compound->QS Potentially Inhibits Permeability Increased Permeability Membrane->Permeability Synergy Synergistic Bactericidal/Bacteriostatic Effect Permeability->Synergy Virulence Virulence Factor Production QS->Virulence Biofilm Biofilm Formation QS->Biofilm QS->Synergy Reduced Tolerance Antibiotic Antibiotic Antibiotic->Permeability Increased Uptake Checkerboard_Workflow A Prepare Serial Dilutions of this compound (Rows) C Inoculate 96-well Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Antibiotic (Columns) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MICs of Individual Agents and Combinations D->E F Calculate Fractional Inhibitory Concentration (FIC) Index E->F G Interpret Results: Synergy, Additivity, or Antagonism F->G FIC_Interpretation Start FIC Index Value Synergy ≤ 0.5 Synergy Additive > 0.5 and ≤ 4 Additive/Indifference Antagonism > 4 Antagonism

References

Application Note: Quantitative Analysis of Apritone in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apritone (4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)butan-2-one) is a valuable aromatic compound, prized for its characteristic apricot and floral scent, making it a significant component in the fragrance, food, and pharmaceutical industries. Its presence and concentration in plant extracts are of great interest for quality control, product formulation, and the discovery of new natural sources. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, such as this compound, in complex matrices like plant extracts.[1][2][3] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from plant tissues using GC-MS.

Principle of the Method

The GC-MS technique combines two powerful analytical methods.[4] First, Gas Chromatography (GC) separates the volatile components of a sample mixture based on their different boiling points and affinities for the stationary phase of the GC column.[2] As the separated compounds elute from the column, they enter the Mass Spectrometer (MS). The MS ionizes the molecules, which then fragment into characteristic patterns based on their chemical structure.[5][6] The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, providing a unique chemical fingerprint for identification.[5] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.[7][8]

Apparatus and Materials

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometer (GC-MS) system

    • Homogenizer/Grinder

    • Centrifuge

    • Rotary evaporator

    • Vortex mixer

    • Analytical balance

    • Micropipettes

    • Syringe filters (0.22 µm)

    • GC vials (1.5 mL) with inserts

  • Reagents and Standards:

    • This compound analytical standard (≥95% purity)

    • Solvents (HPLC or GC grade): n-Hexane, Methanol, Dichloromethane, Ethyl acetate.[2]

    • Anhydrous Sodium Sulfate

    • Internal Standard (IS), e.g., n-Tridecane (optional, but recommended for high accuracy)[9]

Experimental Protocols

Sample Preparation: Solvent Extraction

Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to efficiently extract this compound while minimizing the co-extraction of interfering, non-volatile compounds.[10]

  • Sample Collection and Drying: Collect fresh plant material (e.g., leaves, flowers, fruits).[10] To prevent enzymatic degradation and remove water, which interferes with GC-MS analysis, dry the samples.[10] Suitable methods include air-drying in a well-ventilated area or freeze-drying.[10]

  • Grinding: Grind the dried plant material into a fine, homogenous powder using a grinder or mortar and pestle. This increases the surface area for efficient extraction.

  • Extraction:

    • Weigh approximately 1.0 g of the powdered plant material into a glass centrifuge tube.

    • Add 10 mL of a suitable organic solvent (n-hexane is recommended for non-polar compounds like this compound).[2]

    • Vortex the mixture vigorously for 1 minute.

    • Mechanically shake or sonicate the mixture for 20-30 minutes to ensure thorough extraction.

  • Purification and Concentration:

    • Centrifuge the mixture at 5,000 rpm for 10 minutes to pellet the solid plant debris.[11]

    • Carefully decant the supernatant into a clean tube. To remove any residual water, pass the extract through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator at a low temperature (<40°C) to avoid loss of volatile compounds.

  • Final Preparation: Filter the concentrated extract through a 0.22 µm syringe filter into a 1.5 mL GC vial for analysis.[11][12]

Preparation of Standards
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent (e.g., n-hexane).

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL.[9]

  • Internal Standard (Optional): If using an internal standard, add a constant, known concentration of IS to each calibration standard and each sample.

GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and may require optimization based on the specific instrument and sample matrix.[11][13]

Parameter Setting
Gas Chromatograph (GC)
ColumnDB-5MS (30m x 0.25mm i.d. x 0.25µm film thickness) or equivalent non-polar column[9]
Carrier GasHelium, constant flow rate of 1.0 mL/min[13]
Injection ModeSplitless or Split (e.g., 20:1 ratio)[11][14]
Injection Volume1 µL
Inlet Temperature250 °C
Oven ProgramInitial temp 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min[7][15]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[13]
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
Mass Rangem/z 40-500 amu
Scan ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

Data Analysis and Quantification

  • Identification: this compound is identified by comparing its retention time and the acquired mass spectrum with that of a pure standard. The fragmentation pattern in the mass spectrum serves as a definitive confirmation. Key fragments for ketones often arise from cleavage adjacent to the carbonyl group.[16][17]

  • Quantification:

    • Generate a calibration curve by plotting the peak area of this compound against the concentration for each of the prepared standards.

    • Calculate the concentration of this compound in the plant extract samples by interpolating their peak areas from the linear regression of the calibration curve.

Data Presentation

Quantitative results should be presented clearly for comparison.

Table 1: Hypothetical Calibration Data for this compound

Concentration (µg/mL) Peak Area
0.5 55,120
1.0 115,340
5.0 560,880
10.0 1,110,500
25.0 2,850,200

| Linearity (R²) | 0.9995 |

Table 2: Example Quantitative Results for this compound in Plant Extracts

Sample ID Retention Time (min) Peak Area Calculated Conc. (µg/mL) Mass in Plant (µg/g)
Plant A Extract 15.21 850,650 7.65 76.5
Plant B Extract 15.21 210,100 1.88 18.8

| Blank (Solvent) | - | 0 | < LOD | < LOD |

Note: Mass in Plant (µg/g) is calculated based on the initial sample weight and final extract volume.

Visualized Workflows

Diagram 1: Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material 1. Plant Material (Leaves, Flowers) drying 2. Drying (Freeze-dry or Air-dry) plant_material->drying grinding 3. Grinding to Powder drying->grinding extraction 4. Solvent Extraction (n-Hexane) grinding->extraction centrifuge 5. Centrifugation & Filtration extraction->centrifuge concentrate 6. Concentration centrifuge->concentrate final_sample 7. Final Sample in Vial concentrate->final_sample injection 8. GC Injection final_sample->injection separation 9. GC Separation injection->separation detection 10. MS Detection (Ionization & Fragmentation) separation->detection data_acq 11. Data Acquisition detection->data_acq identification 12. Peak Identification (Retention Time & Mass Spectrum) data_acq->identification quantification 13. Quantification (Calibration Curve) identification->quantification report 14. Final Report quantification->report

Caption: Workflow for this compound analysis from plant material to final report.

Diagram 2: GC-MS System Logic

GCMS_Logic Injector Injector (Vaporization) GC_Column GC Column (Separation by Volatility) Injector->GC_Column Sample + Carrier Gas MS_Source Ion Source (Ionization & Fragmentation) GC_Column->MS_Source Separated Analytes Mass_Analyzer Mass Analyzer (Sorting by m/z) MS_Source->Mass_Analyzer Ions & Fragments Detector Detector (Signal Generation) Mass_Analyzer->Detector Sorted Ions Data_System Data System (Spectrum Output) Detector->Data_System Electrical Signal

References

HPLC protocol for Apritone quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of Apritone using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (FEMA 3124), chemically known as 2-(3,7-dimethyl-2,6-octadien-1-yl)-cyclopentanone, is a significant contributor to the characteristic aroma of apricots and other fruits.[1] It is widely used as a fragrance and flavoring agent in various consumer products.[1][2] Accurate quantification of this compound is essential for quality control in the food and fragrance industries, as well as for research and development of new products. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Due to the lack of a specific, publicly available, validated HPLC protocol for this compound, this method has been developed based on the compound's physicochemical properties and established analytical methodologies for similar analytes, such as ketones and other flavor compounds.[3][4][5]

This compound is a nonpolar, hydrophobic compound with a molecular formula of C15H24O and a molecular weight of 220.35 g/mol .[6][7] It is insoluble in water and possesses a high Log P value, making it an ideal candidate for reversed-phase HPLC.[8][9] This proposed method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724) and water, and UV detection.

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters of the proposed HPLC method for this compound quantification. These values are based on typical performance characteristics of similar HPLC methods for flavor and fragrance compounds.

ParameterExpected Value
Retention Time (tR)Approximately 8-12 minutes
Linearity (r²)≥ 0.999
Linear Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥95% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or other suitable material)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm (based on the UV absorbance of the ketone chromophore; optimization may be required).

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample (e.g., a beverage or fragrance solution) is provided below.

  • Liquid-Liquid Extraction (LLE):

    • To 10 mL of the liquid sample, add 10 mL of a suitable water-immiscible solvent such as hexane (B92381) or ethyl acetate.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer (top layer) to a clean tube.

    • Repeat the extraction process on the aqueous layer with another 10 mL of the organic solvent.

    • Combine the organic extracts.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of acetonitrile.

  • Filtration:

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_std_prep Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock_Solution Prepare 1000 µg/mL Stock Solution Working_Standards Prepare Working Standards (0.1-100 µg/mL) Stock_Solution->Working_Standards HPLC_Injection Inject into HPLC System Working_Standards->HPLC_Injection Sample Obtain Liquid Sample LLE Perform Liquid-Liquid Extraction Sample->LLE Evaporation Evaporate Organic Layer LLE->Evaporation Reconstitution Reconstitute in Acetonitrile Evaporation->Reconstitution Filtration_Sample Filter Sample Reconstitution->Filtration_Sample Filtration_Sample->HPLC_Injection Chromatographic_Separation C18 Column Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 225 nm Chromatographic_Separation->UV_Detection Peak_Integration Integrate Peak Area UV_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC method for the quantification of this compound. The detailed protocol for sample preparation, standard preparation, and chromatographic analysis serves as a robust starting point for researchers and scientists. The method is designed to be selective, sensitive, and accurate for the determination of this compound in various sample matrices. It is recommended that users perform method validation studies to ensure its suitability for their specific application.

References

Application Notes and Protocols for In Vitro Antibacterial Testing of Apritone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apritone is a novel compound with putative antibacterial properties. These application notes provide a comprehensive guide to the in vitro evaluation of this compound's antibacterial efficacy. The protocols detailed herein are foundational for determining its spectrum of activity, potency, and bactericidal or bacteriostatic nature. The provided methodologies for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Curve assays are based on established standards to ensure reproducibility and accuracy in research and drug development settings.

Data Presentation

Effective evaluation of an antibacterial candidate necessitates the systematic recording and presentation of quantitative data. The following tables are structured to facilitate clear comparison of this compound's activity across different bacterial strains and experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainingThis compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureusGram-positive[Insert Data][Insert Data]
Streptococcus pneumoniaeGram-positive[Insert Data][Insert Data]
Escherichia coliGram-negative[Insert Data][Insert Data]
Pseudomonas aeruginosaGram-negative[Insert Data][Insert Data]
[Add more strains][...][...][...]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and MBC/MIC Ratio.

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus[Insert Data][Insert Data][Calculate Ratio][Bactericidal/Bacteriostatic]
Streptococcus pneumoniae[Insert Data][Insert Data][Calculate Ratio][Bactericidal/Bacteriostatic]
Escherichia coli[Insert Data][Insert Data][Calculate Ratio][Bactericidal/Bacteriostatic]
Pseudomonas aeruginosa[Insert Data][Insert Data][Calculate Ratio][Bactericidal/Bacteriostatic]
[Add more strains][...][...][...][...]

Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.[1]

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable assessment of antibacterial agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4][5][6] The broth microdilution method is a widely accepted technique for determining MIC values.[7][8]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure optical density.[6]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9]

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile spreaders or loops

  • Incubator

Procedure:

  • Subculturing from MIC plate:

    • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.[1][9]

Protocol 3: Time-Kill Curve Assay

This assay provides information on the rate of bactericidal activity over time.[10][11][12]

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)

  • Sterile broth medium

  • Sterile saline for dilutions

  • Sterile agar plates

  • Shaking incubator

  • Pipettes and sterile tips

Procedure:

  • Preparation:

    • Prepare flasks with broth containing this compound at the desired concentrations and a growth control flask with no this compound.

    • Inoculate each flask with the test bacterium to a final density of approximately 5 x 10⁵ CFU/mL.[12]

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aseptically remove an aliquot from each flask.[12]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the number of CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.[12] A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the in vitro antibacterial testing process for this compound.

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay Bacterial_Culture Bacterial Culture (Log Phase) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Apritone_Stock This compound Stock Solution Serial_Dilution Serial Dilution of this compound Apritone_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (18-24h) Inoculation->Incubation_MIC Read_MIC Read MIC Incubation_MIC->Read_MIC Subculture Subculture from Clear MIC Wells Read_MIC->Subculture Setup_Cultures Setup Cultures with Varying this compound Conc. Read_MIC->Setup_Cultures Incubation_MBC Incubation on Agar Plates Subculture->Incubation_MBC Read_MBC Read MBC Incubation_MBC->Read_MBC Time_Sampling Time-Point Sampling (0-24h) Setup_Cultures->Time_Sampling Plating Serial Dilution & Plating Time_Sampling->Plating Incubation_TK Incubation Plating->Incubation_TK Count_CFU Count CFU & Plot Incubation_TK->Count_CFU

Experimental workflow for antibacterial testing.
Proposed Signaling Pathway of this compound's Antibacterial Action

While the precise mechanism of this compound is under investigation, many antibacterial agents act by disrupting the bacterial cell membrane.[13][14][15][16][17] The following diagram illustrates a hypothetical signaling pathway for such a mechanism.

G This compound This compound Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Membrane_Disruption Membrane Potential Disruption & Pore Formation Bacterial_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage (K+, Mg2+) Membrane_Disruption->Ion_Leakage ATP_Depletion ATP Depletion Membrane_Disruption->ATP_Depletion Metabolic_Inhibition Inhibition of Cellular Processes Ion_Leakage->Metabolic_Inhibition ATP_Depletion->Metabolic_Inhibition Cell_Death Bacterial Cell Death Metabolic_Inhibition->Cell_Death

Hypothetical mechanism of this compound action.

References

Application Notes and Protocols: Apritone in Staphylococcus aureus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a versatile pathogen responsible for a wide array of infections, ranging from minor skin ailments to life-threatening conditions. The rise of antibiotic-resistant strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel therapeutic strategies. One such approach is the targeting of virulence factors and bacterial communication systems to disarm the pathogen without exerting direct bactericidal pressure, potentially reducing the development of resistance.

Apritone, a sesquiterpenoid lactone, has been identified as a compound with potential applications in combating S. aureus. These application notes provide an overview of the current and potential uses of this compound in S. aureus research, complete with detailed protocols for experimental validation.

Known Application: Sensitization of S. aureus to Antibiotics

The primary documented application of this compound in S. aureus research is its ability to enhance the susceptibility of the bacterium to various antibiotics. This effect is attributed to this compound's capacity to disrupt the cytoplasmic membrane, leading to increased bacterial permeability.

Mechanism of Action: Membrane Permeabilization

This compound, as a lipophilic sesquiterpenoid, is believed to accumulate in the bacterial cell membrane's lipid bilayer. This accumulation disrupts the structural and functional integrity of the membrane, resulting in increased permeability to external compounds, including antibiotics that might otherwise be less effective.

G cluster_membrane Staphylococcus aureus Cell Membrane Lipid_Bilayer Lipid Bilayer Increased_Permeability Increased Membrane Permeability Lipid_Bilayer->Increased_Permeability Disrupts Integrity This compound This compound This compound->Lipid_Bilayer Accumulates in Antibiotics Antibiotics Enhanced_Antibiotic_Uptake Enhanced Antibiotic Uptake Antibiotics->Enhanced_Antibiotic_Uptake Enters cell Increased_Permeability->Enhanced_Antibiotic_Uptake Bacterial_Cell_Death Bacterial Cell Death / Inhibition Enhanced_Antibiotic_Uptake->Bacterial_Cell_Death

Fig. 1: Mechanism of this compound-mediated antibiotic sensitization.
Quantitative Data: Antibiotic Sensitization

The following table summarizes the concentrations of this compound used to enhance the susceptibility of S. aureus to a range of antibiotics in disk diffusion assays.

Antibiotic ClassAntibioticThis compound Concentration (mM)Observed EffectReference
FluoroquinoloneCiprofloxacin0.5 - 2Enhanced susceptibility[1]
LincosamideClindamycin0.5 - 2Enhanced susceptibility[1]
MacrolideErythromycin0.5 - 2Enhanced susceptibility[1]
AminoglycosideGentamicin0.5 - 2Enhanced susceptibility[1]
TetracyclineTetracycline0.5 - 2Enhanced susceptibility[1]
GlycopeptideVancomycin0.5 - 2Enhanced susceptibility[1]
Experimental Protocol: Disk Diffusion Assay for Antibiotic Sensitization

This protocol details the methodology to assess the ability of this compound to sensitize S. aureus to antibiotics.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile cotton swabs

  • This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

  • Antibiotic disks (e.g., ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, vancomycin)

  • Sterile 0.85% saline

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in sterile 0.85% saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Prepare this compound-Containing Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and autoclave.

    • Cool the molten agar to 45-50°C in a water bath.

    • Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.5, 1, and 2 mM). Ensure the solvent concentration is non-inhibitory to bacterial growth (typically ≤1%).

    • Pour the this compound-containing MHA into sterile Petri dishes and allow them to solidify. Prepare control plates with the solvent alone.

  • Inoculate Plates:

    • Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess liquid by pressing the swab against the inside of the tube.

    • Evenly streak the swab over the entire surface of the MHA plates (both control and this compound-containing) to create a uniform lawn of bacteria.

  • Apply Antibiotic Disks:

    • Aseptically place the antibiotic disks onto the surface of the inoculated MHA plates.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation and Analysis:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zones of inhibition around each antibiotic disk in millimeters.

    • An increase in the zone of inhibition on the this compound-containing plates compared to the control plates indicates antibiotic sensitization.

Proposed Applications in S. aureus Research

Based on the known activities of structurally similar sesquiterpenoids, this compound is a promising candidate for the inhibition of S. aureus virulence factors, biofilm formation, and quorum sensing. The following sections provide detailed protocols for investigating these potential applications.

Inhibition of Virulence Factor Production

S. aureus produces a variety of virulence factors that contribute to its pathogenicity. This compound may have the potential to inhibit the production of key virulence factors such as the carotenoid pigment staphyloxanthin and the pore-forming toxin α-hemolysin.

G Apritone_Treatment Treat S. aureus with this compound Staphyloxanthin_Assay Staphyloxanthin Production Assay Apritone_Treatment->Staphyloxanthin_Assay Alpha_Hemolysin_Assay α-Hemolysin Activity Assay Apritone_Treatment->Alpha_Hemolysin_Assay Data_Analysis_Virulence Quantify Inhibition Staphyloxanthin_Assay->Data_Analysis_Virulence Alpha_Hemolysin_Assay->Data_Analysis_Virulence

Fig. 2: Workflow for assessing this compound's anti-virulence activity.

This protocol describes a method to determine if this compound can inhibit the production of the golden carotenoid pigment, staphyloxanthin.

Materials:

  • S. aureus strain (pigmented, e.g., ATCC 6538P)

  • Tryptic Soy Broth (TSB)

  • This compound stock solution

  • Methanol (B129727)

  • Centrifuge and spectrophotometer

Procedure:

  • Culture Preparation:

    • Grow S. aureus in TSB overnight at 37°C with shaking.

    • Inoculate fresh TSB with the overnight culture to an OD₆₀₀ of 0.05.

    • Add sub-inhibitory concentrations of this compound to the cultures. Include a solvent control.

  • Incubation:

    • Incubate the cultures at 37°C for 24 hours with shaking.

  • Pigment Extraction:

    • Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).

    • Wash the cell pellet with sterile phosphate-buffered saline (PBS).

    • Resuspend the pellet in methanol and incubate at 55°C for 15 minutes to extract the pigment.

    • Centrifuge to pellet the cell debris.

  • Quantification:

    • Measure the absorbance of the methanolic supernatant at 465 nm.

    • A decrease in absorbance in the this compound-treated samples compared to the control indicates inhibition of staphyloxanthin production.

This protocol outlines a method to assess the effect of this compound on the hemolytic activity of α-hemolysin produced by S. aureus.

Materials:

  • S. aureus strain (hemolytic, e.g., ATCC 29213)

  • Brain Heart Infusion (BHI) broth

  • This compound stock solution

  • Rabbit red blood cells (rRBCs)

  • Phosphate-buffered saline (PBS)

  • Centrifuge and spectrophotometer

Procedure:

  • Preparation of Culture Supernatants:

    • Grow S. aureus in BHI broth with sub-inhibitory concentrations of this compound (and a solvent control) at 37°C for 18-24 hours with shaking.

    • Centrifuge the cultures to pellet the bacteria.

    • Collect the supernatants and filter-sterilize them through a 0.22 µm filter.

  • Hemolysis Assay:

    • Wash rRBCs three times with sterile PBS. Resuspend to a final concentration of 2% (v/v) in PBS.

    • In a 96-well plate, mix the culture supernatants with the rRBC suspension.

    • Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Quantification:

    • Centrifuge the plate to pellet intact rRBCs.

    • Transfer the supernatants to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

    • Calculate the percentage of hemolysis relative to the positive control. A reduction in hemolysis in the this compound-treated samples indicates inhibition of α-hemolysin activity.

Inhibition of Biofilm Formation

S. aureus biofilms are a major clinical challenge due to their inherent resistance to antibiotics and host immune defenses. This compound may interfere with the ability of S. aureus to form biofilms.

G Inoculation Inoculate S. aureus with this compound Incubation Incubate to allow biofilm formation Inoculation->Incubation Washing Wash to remove planktonic cells Incubation->Washing Staining Stain with Crystal Violet Washing->Staining Solubilization Solubilize stain Staining->Solubilization Quantification Measure Absorbance Solubilization->Quantification

Fig. 3: Workflow for the crystal violet biofilm inhibition assay.

This protocol provides a method to quantify the effect of this compound on S. aureus biofilm formation.

Materials:

  • S. aureus strain (biofilm-forming, e.g., ATCC 25923)

  • Tryptic Soy Broth supplemented with 1% glucose (TSBg)

  • This compound stock solution

  • 96-well flat-bottom polystyrene plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Plate reader

Procedure:

  • Culture Preparation and Inoculation:

    • Grow S. aureus overnight in TSBg.

    • Dilute the overnight culture 1:100 in fresh TSBg.

    • Add various sub-inhibitory concentrations of this compound to the wells of a 96-well plate. Include a solvent control and a media-only sterility control.

    • Add the diluted bacterial culture to the wells.

  • Biofilm Formation:

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing and Staining:

    • Gently discard the planktonic culture from the wells.

    • Wash the wells three times with sterile PBS to remove non-adherent cells.

    • Air-dry the plate.

    • Add 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

  • Quantification:

    • Air-dry the plate completely.

    • Add 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 595 nm using a plate reader.

    • A decrease in absorbance in the this compound-treated wells compared to the control indicates biofilm inhibition.

Interference with Quorum Sensing

The accessory gene regulator (agr) system is a key quorum-sensing system in S. aureus that controls the expression of many virulence factors.[2][3][4][5][6][7][8][9] this compound may have the potential to interfere with the agr system, thereby downregulating virulence.

G cluster_agr S. aureus agr Quorum Sensing AgrD AgrD AgrB AgrB AgrD->AgrB Processed by AIP AIP AgrB->AIP Exports AgrC AgrC AIP->AgrC Activates AgrA AgrA AgrC->AgrA Phosphorylates P3_promoter P3 Promoter AgrA->P3_promoter Binds to RNAIII RNAIII P3_promoter->RNAIII Drives transcription of Virulence_Factors Virulence Factors (e.g., α-hemolysin) RNAIII->Virulence_Factors Upregulates This compound This compound This compound->AIP Potential Interference This compound->AgrC Potential Interference

Fig. 4: The S. aureus agr quorum sensing system and potential points of interference by this compound.

This protocol uses a reporter strain of S. aureus where the expression of a reporter gene (e.g., Green Fluorescent Protein - GFP) is under the control of the agr P3 promoter.

Materials:

  • S. aureus agr reporter strain (e.g., containing a P3-gfp fusion)

  • TSB

  • This compound stock solution

  • 96-well black, clear-bottom plates

  • Fluorometer/plate reader

Procedure:

  • Culture Preparation and Inoculation:

    • Grow the S. aureus reporter strain overnight in TSB.

    • Dilute the overnight culture 1:100 in fresh TSB.

    • Dispense the diluted culture into the wells of a 96-well plate.

    • Add sub-inhibitory concentrations of this compound to the wells, including a solvent control.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking.

    • Measure the optical density (OD₆₀₀) and fluorescence (excitation/emission appropriate for the reporter, e.g., 485/528 nm for GFP) at regular intervals (e.g., every hour) for up to 24 hours.

  • Data Analysis:

    • Normalize the fluorescence signal to the cell density (Fluorescence/OD₆₀₀).

    • A decrease in the normalized fluorescence in the this compound-treated wells compared to the control indicates inhibition of the agr quorum-sensing system.

Conclusion

While the currently established application of this compound in S. aureus research is centered on its ability to potentiate the effects of conventional antibiotics, its structural similarity to other bioactive sesquiterpenoids suggests a broader potential. The protocols outlined above provide a framework for researchers to systematically investigate the anti-virulence, anti-biofilm, and quorum sensing-inhibitory properties of this compound. Such studies could pave the way for the development of novel anti-staphylococcal therapies that are less prone to the development of resistance.

References

Application Notes and Protocols for Utilizing Apritone to Overcome Antibiotic Resistance in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, particularly Gram-negative species like Escherichia coli, presents a formidable challenge to global health. The outer membrane of E. coli acts as a significant barrier, preventing many antibiotics from reaching their intracellular targets. A promising strategy to combat this resistance is the use of antibiotic potentiators, also known as adjuvants or sensitizers. These compounds, while not necessarily possessing intrinsic antibacterial activity, can enhance the efficacy of existing antibiotics.

This document provides detailed application notes and protocols for the use of Apritone, a sesquiterpenoid compound, as a potential agent to overcome antibiotic resistance in E. coli. While primarily known as a flavor and fragrance agent, research has indicated that this compound can sensitize bacteria to certain antibiotics, likely by disrupting the bacterial membrane and increasing its permeability.[1][2][3]

Principle of Action

The primary mechanism by which this compound is proposed to overcome antibiotic resistance in E. coli is through the disruption of the bacterial cell membrane.[1][2][3] This action increases the permeability of the membrane to exogenous compounds, including antibiotics that would otherwise be excluded. By compromising this physical barrier, this compound can restore or enhance the susceptibility of resistant E. coli strains to various classes of antibiotics.

Disclaimer: The information and protocols provided are based on currently available scientific literature. Researchers should adapt and optimize these protocols for their specific experimental conditions and E. coli strains.

Quantitative Data Summary

The following tables summarize the reported effects of this compound in sensitizing Staphylococcus aureus and Escherichia coli to various antibiotics. While the primary focus of this document is E. coli, the data on S. aureus is included to provide a broader context of this compound's potential as an antibiotic potentiator.

Table 1: Enhancement of Antibiotic Activity against S. aureus by this compound in Disk Diffusion Assays

Antibiotic (Disk Content)This compound Concentration (mM)Increase in Zone of Inhibition Diameter (mm)
Ciprofloxacin (5 µg)24.3
Clindamycin (2 µg)24.0
Erythromycin (15 µg)25.0
Gentamicin (10 µg)28.0
Tetracycline (30 µg)25.7
Vancomycin (30 µg)23.3

Data extracted from Brehm-Stecher and Johnson, 2003.[1]

Table 2: Sensitization of E. coli to Polymyxin (B74138) B by Sesquiterpenoids

SesquiterpenoidConcentration (mM)Effect on Polymyxin B Activity
This compoundNot specified in detail, but grouped with other sensitizing sesquiterpenoidsEnhanced susceptibility of E. coli
Nerolidol0.5Sensitized E. coli to polymyxin B
Farnesol0.5Sensitized E. coli to polymyxin B

Data extracted from Brehm-Stecher and Johnson, 2003.[1][3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound to overcome antibiotic resistance in E. coli.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of E. coli, both in the presence and absence of a sub-inhibitory concentration of this compound.

Materials:

  • E. coli strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution (e.g., polymyxin B)

  • This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture E. coli overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare this compound Plates:

    • In a 96-well plate, prepare serial dilutions of the antibiotic in CAMHB.

    • In a separate 96-well plate, prepare identical serial dilutions of the antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of this compound (e.g., determined from preliminary toxicity assays).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of both plates.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Disk Diffusion Assay for Assessing Antibiotic Potentiation

This method provides a qualitative assessment of this compound's ability to enhance the activity of an antibiotic.

Materials:

  • E. coli strain of interest

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Standard antibiotic disks (e.g., ciprofloxacin, gentamicin)

  • This compound solution

Procedure:

  • Prepare Bacterial Lawn:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the inoculum and streak it evenly across the surface of an MHA plate to create a uniform lawn.

  • Apply this compound:

    • Evenly spread a sub-inhibitory concentration of this compound solution onto the surface of the inoculated MHA plate. Allow the plate to dry.

    • Prepare a control plate with the bacterial lawn but without this compound.

  • Apply Antibiotic Disks:

    • Aseptically place antibiotic disks onto the surface of both the this compound-containing and control plates.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones of Inhibition:

    • Measure the diameter of the zone of clearing around each antibiotic disk. An increase in the zone diameter on the this compound-containing plate compared to the control plate indicates potentiation.

Protocol 3: Membrane Permeability Assay using Ethidium (B1194527) Bromide Uptake

This assay assesses the ability of this compound to disrupt the bacterial membrane, leading to increased uptake of a fluorescent dye like ethidium bromide.

Materials:

  • E. coli strain of interest

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide solution

  • This compound solution

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Prepare Bacterial Suspension:

    • Grow E. coli to mid-log phase, then harvest the cells by centrifugation.

    • Wash the cells twice with PBS and resuspend in PBS to a defined optical density.

  • Treatment:

    • Treat the bacterial suspension with a sub-inhibitory concentration of this compound. Include an untreated control.

  • Ethidium Bromide Staining:

    • Add ethidium bromide to the bacterial suspensions to a final concentration of 1-2 µg/mL.

  • Measurement:

    • Immediately measure the fluorescence of the cell suspensions over time using a flow cytometer or a fluorescence plate reader (excitation ~525 nm, emission ~600 nm). An increase in fluorescence in the this compound-treated cells compared to the control indicates increased membrane permeability.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and a general experimental workflow for its evaluation.

G Proposed Mechanism of this compound Action in E. coli cluster_extracellular Extracellular Space cluster_ecoli E. coli Cell This compound This compound OuterMembrane Outer Membrane (OM) This compound->OuterMembrane Disrupts OM integrity Antibiotic Antibiotic Antibiotic->OuterMembrane Blocked by intact OM Periplasm Periplasmic Space Antibiotic->Periplasm Enhanced Influx OuterMembrane->Periplasm Increased Permeability InnerMembrane Inner Membrane (IM) Periplasm->InnerMembrane Cytoplasm Cytoplasm InnerMembrane->Cytoplasm Target Intracellular Target (e.g., Ribosome, DNA Gyrase) Cytoplasm->Target G Experimental Workflow for Evaluating this compound Start Start: Hypothesis This compound overcomes resistance Screening Initial Screening (Disk Diffusion Assay) Start->Screening MIC_determination Quantitative Analysis (MIC Determination) Screening->MIC_determination Positive Result Mechanism Mechanism of Action Studies MIC_determination->Mechanism Membrane_Assay Membrane Permeability Assay (Ethidium Bromide Uptake) Mechanism->Membrane_Assay Hypothesis: Membrane Disruption Toxicity Toxicity Assessment (e.g., Hemolysis Assay) Mechanism->Toxicity Conclusion Conclusion: Efficacy and Potential of this compound Membrane_Assay->Conclusion Toxicity->Conclusion

References

Analytical Standards for Geranyl Cyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Geranyl Cyclopentanone. The methodologies outlined below are essential for researchers and professionals involved in quality control, formulation development, and stability testing of products containing this compound.

Introduction

Geranyl cyclopentanone, also known as Apritone, is a fragrance ingredient valued for its smooth, pulpy apricot and sweet pit fruit character.[1] Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this compound in various applications, including consumer products and potentially in pharmaceutical formulations. This document details the primary analytical techniques for the quantification of Geranyl Cyclopentanone, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Standards and Physical Properties

The availability of a certified analytical standard is fundamental for accurate quantification. Analytical standards for cyclopentanone, a related compound, are available from commercial suppliers and can be used as a reference in method development.[2][3] For Geranyl Cyclopentanone specifically, it is often supplied as a mixture of (E)- and (Z)-isomers.[4]

Table 1: Physical and Chemical Properties of Related Compounds

PropertyCyclopentanonedecen-1-yl cyclopentanone
CAS Number 120-92-3[2]Not specified
Molecular Formula C5H8O[2]Not specified
Molecular Weight 84.12 g/mol [2]Not specified
Boiling Point 130-131 °C[2]130.00 °C @ 3.00 mm Hg[4]
Melting Point -51 °C[2]Not specified
Density 0.951 g/mL at 25 °C[2]Not specified
Refractive Index Not specified1.48200 to 1.48900 @ 20.00 °C[4]
Assay (Purity) ≥99.5% (GC)[2]95.00 to 100.00 (sum of isomers)[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like Geranyl Cyclopentanone. This method allows for both qualitative identification and quantitative determination.

Experimental Workflow

The following diagram illustrates the general workflow for GC-MS analysis of Geranyl Cyclopentanone.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Spiking Internal Standard Spiking Dilution->Spiking Injection Sample Injection Spiking->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantitative analysis of Geranyl Cyclopentanone using GC-MS.

Detailed Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the Geranyl Cyclopentanone sample.

  • Dissolve the sample in a suitable solvent such as ethanol (B145695) or hexane (B92381) to a final volume of 10 mL to create a stock solution.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Spike all standards and samples with an appropriate internal standard (e.g., [²H₇]-geraniol) for improved accuracy.[5]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Integrate the peak areas of Geranyl Cyclopentanone and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of Geranyl Cyclopentanone in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique that can be employed for the analysis of Geranyl Cyclopentanone, particularly for non-volatile impurities or in formulations where GC is not suitable.

Experimental Workflow

The following diagram outlines the typical workflow for HPLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration External Standard Calibration Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Workflow for the quantitative analysis of Geranyl Cyclopentanone using HPLC.

Detailed Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the Geranyl Cyclopentanone sample.

  • Dissolve the sample in the mobile phase to a final volume of 10 mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Phenomenex Gemini NX, 150 mm x 2.0 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid for MS compatibility.[6][7]

  • Flow Rate: 0.2 mL/min.[6]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of Geranyl Cyclopentanone, or a Mass Spectrometer (MS). For MS detection, an electrospray ionization (ESI) source in positive ion mode is recommended.[6]

3. Data Analysis:

  • Integrate the peak area of Geranyl Cyclopentanone.

  • Create a calibration curve using external standards of known concentrations.

  • Calculate the concentration of Geranyl Cyclopentanone in the sample based on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of Geranyl Cyclopentanone. While not typically used for routine quantification, it provides invaluable qualitative data.

Table 2: NMR Data for Cyclopentanone (Reference)

NucleusSolventFrequencyChemical Shift (ppm)
1HCDCl390 MHzExperimental data available
1HD2O400 MHzPredicted data available
13CNot specifiedNot specifiedSpectral data available[8]

Note: Specific NMR data for Geranyl Cyclopentanone should be acquired on a purified standard.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described analytical methods. These values should be established and validated within the user's laboratory.

Table 3: Method Performance Characteristics

ParameterGC-MSHPLC-UV/MS
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 95-105%95-105%

Conclusion

The analytical methods detailed in this document provide a robust framework for the quality control and quantitative analysis of Geranyl Cyclopentanone. The choice of method will depend on the specific application, sample matrix, and available instrumentation. It is imperative that these methods are fully validated in the respective laboratory to ensure reliable and accurate results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Apritone Concentration for Synergy Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Apritone concentration in synergy assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting. The following information is based on established principles for drug combination studies.

Disclaimer: Publicly available data on the use of this compound in cellular synergy assays is limited. Therefore, this guide provides a generalized framework and best practices for optimizing the concentration of a novel compound in synergy experiments. Researchers should adapt these principles based on their specific experimental context and internally generated data.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the concentration range for this compound in a synergy assay?

A1: The first step is to determine the IC50 (half-maximal inhibitory concentration) of this compound as a single agent in your specific cell line and assay conditions. The concentration range for the synergy assay, typically a checkerboard assay, should bracket the IC50 value. A common approach is to test a range from 4x to 1/4th the IC50 value, using serial dilutions. This ensures the concentrations are relevant to the drug's potency.[1]

Q2: What is the best solvent to use for this compound, and what is the maximum final concentration allowed in the cell culture medium?

A2: this compound is soluble in alcohol.[2] For cell-based assays, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common solvents for hydrophobic compounds.[3][4] It is critical to determine the highest concentration of the solvent that does not affect cell viability, as solvents themselves can be toxic to cells.[5][6] A vehicle control (media with the same final solvent concentration but no drug) must always be included. For most cell lines, the final concentration of DMSO or ethanol should be kept below 0.5%, and ideally lower if possible.[3][4]

Q3: How do I know if the interaction between this compound and my second compound is synergistic, additive, or antagonistic?

A3: The interaction is typically quantified by calculating a Combination Index (CI) using the Chou-Talalay method or a Fractional Inhibitory Concentration (FIC) Index.[1][7][8] These values provide a quantitative measure of the interaction:

  • Synergy: A CI or FIC Index value of less than 1 (often ≤ 0.5 for strong synergy) indicates that the combined effect is greater than the sum of the individual effects.[7][8]

  • Additivity: A value equal to 1 suggests the combined effect is equal to the sum of the individual effects.[9]

  • Antagonism: A value greater than 1 indicates that the compounds inhibit each other's effects.[7]

Another common method is the isobologram analysis, a graphical representation where synergy is indicated by data points falling significantly below the line of additivity.[10][11][12]

Troubleshooting Guides

Q4: My synergy assay results are not reproducible. What are the most common sources of variability?

A4: Lack of reproducibility is a common challenge in cell-based assays.[13] Key factors to investigate include:

  • Cell Culture Conditions: Use cells within a consistent, low passage number range and ensure they are healthy and in the logarithmic growth phase.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Standardize your cell seeding protocol.[1]

  • Pipetting and Dilution Errors: Small errors in serial dilutions can cascade and ruin the concentration matrix. Use calibrated pipettes and be meticulous.[14]

  • Edge Effects: Wells on the outer edges of 96-well plates are prone to evaporation. Fill perimeter wells with sterile PBS or media and do not use them for experimental data.[1][13]

  • Reagent Preparation: Ensure all media, buffers, and assay reagents are prepared consistently and are not expired.[8]

G

Caption: Troubleshooting workflow for synergy experiment variability.

Q5: I am not observing any synergy. What could be the cause?

A5: A lack of synergy can be a valid biological result, but it can also stem from experimental issues:

  • Incorrect Concentration Range: If the concentrations tested are too high (causing 100% cell death) or too low (causing no effect), a synergistic interaction cannot be accurately measured. The dose ranges for the checkerboard assay must be carefully selected around the individual IC50 values.[1]

  • Suboptimal Assay Endpoint: The incubation time may be too short or too long. A time-course experiment can help determine the optimal duration to observe the combined effects.

  • Mechanism of Action: If both compounds act on the exact same target in the same way, you are more likely to see an additive effect rather than a synergistic one. Synergy often arises when compounds affect different nodes in a signaling pathway or parallel pathways.[15]

Q6: I am observing unexpected cytotoxicity in my vehicle (solvent) control wells. What should I do?

A6: Cytotoxicity in vehicle controls invalidates the experiment.

  • Reduce Solvent Concentration: The most likely cause is that the final solvent concentration is too high for your cell line. Perform a dose-response curve for the solvent alone to determine its toxic threshold and ensure your final concentration is well below that level.[3]

  • Check for Contamination: Bacterial or mycoplasma contamination can cause cell death and interfere with assay readouts. Regularly test your cell cultures.[1]

  • Solvent Choice: Some cell lines are more sensitive to certain solvents. You may need to test alternative solvents like ethanol or acetone (B3395972) if DMSO proves too toxic even at low concentrations.[5][16]

Data Presentation

Effective data organization is crucial for interpreting synergy assays. Below are example templates for presenting your initial single-agent data and for planning the checkerboard assay.

Table 1: Single-Agent IC50 Values for this compound and Partner Drug

Cell Line This compound IC50 (µM) Partner Drug 'X' IC50 (µM) Assay Duration (hrs)
MCF-7 25.5 10.2 72
A549 42.1 18.5 72
HCT116 18.9 8.8 48

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Example Concentration Matrix for a Checkerboard Assay (µM) This table shows the final concentrations in each well of a 96-well plate. The range is based on a hypothetical this compound IC50 of 20 µM and a Partner Drug 'X' IC50 of 10 µM.

Drug X ->201052.51.250.6250
This compound 40 40+2040+1040+540+2.540+1.2540+0.62540
v 20 20+2020+1020+520+2.520+1.2520+0.62520
10 10+2010+1010+510+2.510+1.2510+0.62510
5 5+205+105+55+2.55+1.255+0.6255
2.5 2.5+202.5+102.5+52.5+2.52.5+1.252.5+0.6252.5
1.25 1.25+201.25+101.25+51.25+2.51.25+1.251.25+0.6251.25
0 201052.51.250.6250
Note: The bottom row and rightmost column represent the single-agent dose responses.
Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Analysis

This protocol outlines a standard method for assessing drug synergy in a 96-well plate format.[14][17]

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Harvest, count, and dilute cells to the predetermined optimal seeding density in assay medium.

    • Dispense 50 µL of the cell suspension into the inner 60-70 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or media to the outer perimeter wells to minimize edge effects.[14]

    • Incubate the plate for 24 hours to allow cells to attach.[14]

  • Compound Preparation and Addition:

    • Prepare 4x concentrated stock solutions of this compound and the partner drug in the appropriate solvent.

    • Perform serial dilutions of each drug in cell culture medium to create a range of 4x concentrated solutions.

    • Add 25 µL of the 4x this compound solutions to the appropriate rows and 25 µL of the 4x partner drug solutions to the appropriate columns. This creates a two-dimensional matrix of drug combinations at 1x final concentration in a final volume of 100 µL.

    • Ensure to include wells for each drug alone, as well as vehicle control and untreated control wells.

  • Incubation and Viability Measurement:

    • Incubate the plate for a duration appropriate for the cell type and assay endpoint (e.g., 48-72 hours).

    • Add a viability reagent (e.g., Resazurin, CellTiter-Glo®, MTT) and measure the output on a plate reader according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to untreated controls (100% viability) and calculate the percentage of inhibition for each well.

    • Use a synergy analysis software (e.g., CompuSyn, SynergyFinder) or manual calculations to determine the Combination Index (CI) based on the Chou-Talalay method or to generate isobolograms.[18]

G

Caption: General experimental workflow for synergy determination.

Hypothetical Signaling Pathway

Synergy often results from two compounds affecting a biological system at different points. For example, one drug might inhibit a primary signaling pathway, while the second inhibits a feedback loop or a parallel survival pathway.

G

Caption: Example of synergy via dual inhibition of a kinase pathway.

References

Troubleshooting Apritone instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apritone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in aqueous solutions. Here you will find troubleshooting advice and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous environments.

Issue 1: Precipitation of this compound upon dilution in aqueous buffer

  • Problem: You have a concentrated stock solution of this compound in an organic solvent (e.g., DMSO, ethanol), and upon diluting it into your aqueous experimental buffer, a precipitate forms.

  • Cause: this compound is a lipophilic molecule with very low water solubility. The significant change in solvent polarity when diluting from an organic solvent to an aqueous buffer causes the compound to "crash out" of the solution.

  • Solutions:

    • Decrease the Final Concentration: Your target concentration may exceed this compound's solubility limit in the aqueous buffer. Try using a lower final concentration.

    • Optimize the Dilution Method: Instead of adding the aqueous buffer to your this compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation.

    • Use a Co-solvent: If your experimental system permits, including a small percentage of a water-miscible organic solvent (like DMSO or ethanol) in your final aqueous solution can improve this compound's solubility. Be mindful of the potential effects of the co-solvent on your experiment, especially in cell-based assays where solvent concentrations should typically be kept low (e.g., <0.5%).

    • Gentle Warming: In some cases, gently warming the aqueous buffer before adding the this compound stock can help with solubilization. However, be cautious as elevated temperatures might accelerate degradation.

Issue 2: Inconsistent experimental results or loss of activity over time

  • Problem: You observe a decrease in the expected biological activity of your this compound solution over the course of an experiment or between experiments.

  • Cause: This may be due to the chemical instability of this compound in your aqueous experimental conditions. While stable under normal storage as a pure substance, its stability in aqueous solutions can be influenced by pH, temperature, and the presence of other reactive species.[1] Information suggests that this compound is unstable in strongly acidic or alkaline conditions.[1]

  • Solutions:

    • Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound fresh from a concentrated stock in an appropriate organic solvent just before use.

    • Control the pH: Maintain the pH of your aqueous buffer in the neutral range (pH 6-8) if possible. Avoid strongly acidic or basic conditions.

    • Control the Temperature: Keep your solutions at a controlled and consistent temperature. If the experiment is lengthy, consider if the stability of this compound at the experimental temperature (e.g., 37°C) has been established.

    • Protect from Light: While specific data on this compound's photosensitivity is limited, it is good practice to protect solutions of organic compounds from light.

    • Perform a Stability Study: To ensure the reliability of your results, it is highly recommended to perform a stability study of this compound under your specific experimental conditions (buffer composition, pH, temperature). An experimental protocol for such a study is provided below.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: this compound is considered to be insoluble or practically insoluble in water, with a reported water solubility of approximately 0.036 g/L. It is, however, soluble in organic solvents such as ethanol (B145695) and fats.[2]

Q2: What is the best way to prepare and store this compound solutions?

A2: For long-term storage, this compound should be kept as a pure substance in a tightly sealed container in a cool, dry place. For experimental use, it is recommended to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Aqueous working solutions should be prepared fresh for each experiment by diluting the stock solution into the desired aqueous buffer.

Q3: Can the type of buffer used affect this compound's stability?

A3: Yes, the composition of the buffer can influence the stability of a compound. Some buffer components can catalyze degradation reactions. While specific data for this compound is not available, it is known to be unstable in strongly acidic or alkaline conditions.[1] Therefore, using buffers that maintain a neutral pH is advisable. If you are using a new buffer system, a preliminary stability test is recommended.

Q4: My Safety Data Sheet (SDS) for this compound mentions it is stable, so why am I seeing instability in my experiments?

A4: The stability mentioned in the SDS typically refers to the pure compound under recommended storage conditions.[1] The stability of a compound can be significantly different when it is in a solution, especially an aqueous one. Factors such as pH, temperature, light, and interaction with other components in the solution can all affect its stability.

Data on this compound Stability

Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound in aqueous solutions at various pH levels and temperatures. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions. The following table can be used to summarize your findings.

pHTemperature (°C)Incubation Time (hours)Initial Concentration (µM)Remaining this compound (%)Degradation Products Observed

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Buffer using HPLC

This protocol provides a general method for determining the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • High-purity organic solvent for stock solution (e.g., HPLC-grade DMSO or acetonitrile)

  • The aqueous buffer of interest (e.g., phosphate-buffered saline, Tris buffer)

  • HPLC system with a UV or PDA detector

  • Appropriate HPLC column (e.g., C18 reversed-phase column)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid)

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the chosen organic solvent.

  • Prepare Test Solution: Dilute the this compound stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final concentration of the organic solvent is low and consistent with your experimental conditions.

  • Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial peak area, which represents 100% of the initial concentration.

  • Incubation: Incubate the remaining test solution at the desired experimental temperature (e.g., room temperature, 37°C). Protect the solution from light.

  • Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.

  • Data Analysis: For each time point, calculate the percentage of this compound remaining relative to the T=0 peak area. Also, observe the chromatogram for the appearance of any new peaks, which may indicate degradation products.

Experimental Workflow for Stability Assessment

G prep_stock Prepare Concentrated This compound Stock (e.g., 10 mM in DMSO) prep_test Dilute Stock into Aqueous Buffer (e.g., 100 µM) prep_stock->prep_test t0 T=0 Analysis: Inject into HPLC, Record Initial Peak Area prep_test->t0 incubate Incubate Test Solution at Experimental Temperature (e.g., 37°C) prep_test->incubate data_analysis Calculate % Remaining this compound and Observe Degradation Peaks t0->data_analysis Initial Value timepoints Withdraw Aliquots at Time Intervals (1, 2, 4, 8, 24h) incubate->timepoints hplc_analysis Analyze Aliquots by HPLC timepoints->hplc_analysis hplc_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound in an aqueous solution using HPLC.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, as a monocyclic monoterpenoid, it may influence pathways known to be affected by similar compounds. For instance, some monoterpenoids have been shown to impact cancer cell proliferation and survival by modulating key signaling cascades such as the MAPK/ERK pathway. The diagram below illustrates a simplified representation of this pathway, which could be a relevant area of investigation for this compound's biological activity.

G This compound This compound (Monoterpenoid) receptor Cell Surface Receptor This compound->receptor ? ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response

Caption: A potential signaling pathway (MAPK/ERK) that may be modulated by this compound.

References

Technical Support Center: Optimizing Apritone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Apritone (2-(3,7-dimethyl-2,6-octadien-1-yl)-cyclopentanone). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of their this compound synthesis experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route for this compound, and what are the key reaction stages?

A1: The most common and industrially viable method for synthesizing this compound is through a base-catalyzed aldol (B89426) condensation reaction. The synthesis involves two key starting materials: a geranyl derivative, typically citral (B94496) (a mixture of geranial and neral), and cyclopentanone (B42830).

The reaction proceeds in two main stages:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from cyclopentanone, forming a resonance-stabilized enolate ion.

  • Aldol Addition & Dehydration: The cyclopentanone enolate acts as a nucleophile, attacking the carbonyl carbon of citral. This is followed by a dehydration step, often facilitated by heat, to form the final α,β-unsaturated ketone product, this compound.

Apritone_Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Citral Citral Aldol Aldol Addition Citral->Aldol Electrophile Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Formation Cyclopentanone->Enolate Base Enolate->Aldol Nucleophile Dehydration Dehydration Aldol->Dehydration Heat This compound This compound Dehydration->this compound

Caption: General synthesis pathway for this compound.

Q2: My this compound synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A2: Low yields in this compound synthesis can stem from several factors. Below is a troubleshooting guide to help you identify and address the root cause.

Potential Cause Recommended Solution Explanation
Suboptimal Reactant Ratio Optimize the molar ratio of cyclopentanone to citral. An excess of cyclopentanone is often used.Using an excess of the enolizable ketone (cyclopentanone) can favor the cross-condensation reaction over the self-condensation of citral. For a similar reaction with valeraldehyde (B50692), a 5:1 molar ratio of cyclopentanone to aldehyde was found to be optimal.
Ineffective Catalyst or Incorrect Concentration Screen different bases (e.g., NaOH, KOH, NaOEt) and optimize their concentration.The choice and concentration of the base are critical for efficient enolate formation. Too little base will result in slow or incomplete reaction, while too much can promote side reactions.
Inappropriate Reaction Temperature Systematically vary the reaction temperature.Temperature affects reaction kinetics. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. An optimal temperature balances reaction speed and selectivity. For instance, in a related condensation, 80°C was found to be optimal, as higher temperatures led to isomerization of the product.[1]
Insufficient Reaction Time Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction time.The reaction may not be reaching completion. Establishing a time course for the reaction will ensure it is allowed to proceed to maximum conversion without significant byproduct formation.
Presence of Water Ensure all reagents and solvents are anhydrous.Water can interfere with the base and inhibit the formation of the enolate, thereby reducing the reaction rate and yield.
Inefficient Mixing Ensure vigorous and consistent stirring throughout the reaction.In heterogeneous reactions (e.g., with solid base catalysts), efficient mixing is crucial for good contact between reactants and the catalyst.

digraph "Troubleshooting_Low_Yield" {
graph [nodesep=0.3, ranksep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#F1F3F4", color="#202124"];
edge [fontname="Arial", fontsize=9, penwidth=1.5, color="#5F6368"];

Start [label="Low this compound Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ratio [label="Check Reactant Ratio\n(Cyclopentanone:Citral)", shape=diamond, fillcolor="#FBBC05"]; Catalyst [label="Evaluate Catalyst\n(Type & Concentration)", shape=diamond, fillcolor="#FBBC05"]; Temp [label="Optimize Temperature", shape=diamond, fillcolor="#FBBC05"]; Time[label="Monitor Reaction Time", shape=diamond, fillcolor="#FBBC05"]; Water [label="Check for Water Contamination", shape=diamond, fillcolor="#FBBC05"]; Mixing [label="Ensure Efficient Mixing", shape=diamond, fillcolor="#FBBC05"]; End [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Ratio; Ratio -> Catalyst [label="If ratio is optimal"]; Catalyst -> Temp [label="If catalyst is effective"]; Temp -> Time[label="If temperature is optimized"]; Time -> Water [label="If time is sufficient"]; Water -> Mixing [label="If anhydrous"]; Mixing -> End [label="If well-mixed"];

Ratio -> End [label="Adjust Ratio", color="#4285F4"]; Catalyst -> End [label="Change/Optimize Catalyst", color="#4285F4"]; Temp -> End [label="Adjust Temperature", color="#4285F4"]; Time -> End [label="Adjust Time", color="#4285F4"]; Water -> End [label="Use Anhydrous Conditions", color="#4285F4"]; Mixing -> End [label="Improve Agitation", color="#4285F4"]; }

Caption: Troubleshooting workflow for low this compound yield.

Q3: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

A3: Several side reactions can occur during the synthesis of this compound, leading to a complex product mixture and reduced yield of the desired product.

Side Reaction Minimization Strategy Explanation
Self-condensation of Cyclopentanone Use a slow addition of the base to the reaction mixture.This side reaction produces 2-cyclopentylidene-cyclopentanone. Controlling the base concentration can help manage the rate of enolate formation and favor the cross-condensation.
Self-condensation of Citral Use an excess of cyclopentanone.Citral can undergo self-condensation in the presence of a base. A higher concentration of cyclopentanone increases the probability of the citral molecule reacting with the cyclopentanone enolate.
Formation of Bis-condensation Product Slowly add citral to the reaction mixture containing cyclopentanone and the base.The initial this compound product can react with another molecule of citral to form a 2,5-disubstituted cyclopentanone. Slow addition of the aldehyde minimizes its concentration at any given time, reducing the likelihood of this secondary reaction.
Isomerization of Product Maintain optimal reaction temperature and time.At higher temperatures or with prolonged reaction times, the double bond in the this compound molecule may migrate, leading to the formation of isomers.[1]
Cannizzaro Reaction of Citral Use a non-nucleophilic base and avoid excessively high base concentrations.In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.

Experimental Protocols

Protocol: Base-Catalyzed Aldol Condensation of an Aldehyde with Cyclopentanone (Illustrative Example)

Materials:

  • Valeraldehyde

  • Cyclopentanone

  • Base catalyst (e.g., NaOH, KOH, or a heterogeneous catalyst like hydrotalcite)

  • Solvent (optional, e.g., ethanol, or the reaction can be run neat with cyclopentanone as the solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone and the chosen solvent (if any). A molar ratio of 5:1 of cyclopentanone to aldehyde has been shown to be effective in similar reactions.[1]

  • Catalyst Addition: Add the base catalyst to the cyclopentanone mixture. The optimal amount of catalyst will need to be determined experimentally.

  • Aldehyde Addition: Begin stirring the mixture and slowly add the aldehyde (valeraldehyde in this example, citral for this compound synthesis) dropwise to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain for the determined reaction time (e.g., 4-6 hours), monitoring the progress by TLC or GC.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • If a soluble base was used, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

    • Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to isolate the desired 2-alkylidenecyclopentanone product.

Quantitative Data from a Similar Aldol Condensation (Valeraldehyde with Cyclopentanone)

The following table summarizes the effect of different catalysts on the yield of a similar aldol condensation reaction. This data can be used as a starting point for catalyst screening in this compound synthesis.

Catalyst Temperature (°C) Time (h) Valeraldehyde Conversion (%) Selectivity for 2-pentylidene-cyclopentanone (%) Yield (%)
Hydrotalcite806939083.7
FeO-MgO1304Not specifiedNot specified66
CeO2-MgO1304Not specifiedNot specifiedLower than FeO-MgO
CaO1304Not specifiedNot specifiedLower than FeO-MgO

Data adapted from studies on the aldol condensation of valeraldehyde with cyclopentanone.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for optimizing the this compound synthesis, starting from the initial reaction setup to achieving a high-purity product.

Optimization_Workflow node_start node_start node_process node_process node_decision node_decision node_analysis node_analysis node_end node_end Start Start: Define Synthesis Goals (Target Yield & Purity) Setup Initial Reaction Setup (Based on Literature/Analogy) Start->Setup Run Run Experiment Setup->Run Analyze Analyze Product Mixture (GC-MS, NMR) Run->Analyze CheckYield Yield Acceptable? Analyze->CheckYield CheckPurity Purity Acceptable? CheckYield->CheckPurity Yes Optimize Identify Key Parameters for Optimization (Ratio, Catalyst, Temp, Time) CheckYield->Optimize No CheckPurity->Optimize No End End: Final Protocol Established CheckPurity->End Yes DOE Design of Experiments (DoE) for Optimization Optimize->DOE OptimizedRun Run Optimized Experiments DOE->OptimizedRun FinalAnalysis Final Product Analysis OptimizedRun->FinalAnalysis FinalAnalysis->CheckYield

References

Technical Support Center: Overcoming Poor Solubility of Apritone in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Apritone in aqueous cell culture media.

Understanding the Challenge: Physicochemical Properties of this compound

This compound is a lipophilic compound, meaning it has a strong affinity for fats and oils and repels water.[1][2] This characteristic is quantified by its high Log P value and very low water solubility, which is the primary reason it is difficult to dissolve in standard, water-based culture media.[1][3][4] Understanding these properties is the first step in developing an effective solubilization strategy.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄O[2][5]
Molar Mass 220.35 g/mol [2][3][5]
Appearance Colorless to pale yellow liquid[1][4][5]
Water Solubility Very low (estimated 1.3-2.3 mg/L)[1][6]
Log P (o/w) 4.4 - 5.6[1][3][4]
Solvent Miscibility Soluble in organic solvents like ethanol (B145695) and DMSO[1][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I added my this compound stock solution (dissolved in a solvent) to the culture medium, and it immediately turned cloudy or formed a precipitate. What is happening?

A1: This common issue, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous solution where it is not soluble.[7] The solvent disperses, leaving the hydrophobic this compound molecules to clump together and precipitate.

Troubleshooting Steps:

  • Reduce Final Concentration: Your target concentration may exceed this compound's solubility limit in the final medium. Try working with a lower concentration.[7]

  • Use Pre-Warmed Media: Adding stock solutions to cold media can decrease solubility. Always use media pre-warmed to 37°C.[7][8]

  • Modify Dilution Technique: Instead of adding the stock directly, add it dropwise to the pre-warmed media while gently vortexing or swirling. This allows for slower, more uniform dispersion.[7][8]

  • Perform Serial Dilutions: Create an intermediate dilution of your high-concentration stock in pre-warmed media before making the final working solution. This gradual dilution can prevent abrupt precipitation.[7]

Q2: What is the recommended first-line method for dissolving this compound for cell culture experiments?

A2: The most common and straightforward method is to use a co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a high-concentration stock solution.[9][10][11] DMSO is widely used due to its high solubilizing power for hydrophobic compounds.[11] The key is to prepare a concentrated stock so that the final volume added to your culture is minimal, keeping the solvent concentration well below toxic levels.[7][8]

Q3: My cells are showing signs of toxicity or altered behavior. Could my solubilization method be the cause?

A3: Yes, this is a critical consideration. Organic solvents like DMSO can be toxic to cells at higher concentrations.[11][12] It is crucial to ensure the final concentration of the solvent in your culture medium is as low as possible.

Recommendations:

  • Limit Final Solvent Concentration: The final concentration of DMSO should ideally be below 0.1% and must not exceed 0.5%.[12] Ethanol's effects can also be cell-type dependent.[10]

  • Use a Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) without this compound. This allows you to distinguish between the effects of the compound and the effects of the solvent.[9][10]

  • Consider Alternative Solvents: If toxicity persists even at low concentrations, your cell line may be particularly sensitive. Exploring alternative solubilization methods is recommended.

Q4: The co-solvent method is causing toxicity or isn't effective enough. What are my other options?

A4: If co-solvents are not suitable, complexation with cyclodextrins is an excellent alternative.[13][14] Lipid-based formulations or the use of non-ionic surfactants are also viable strategies.[15][16]

MethodMechanismTypical Final ConcentrationProsCons
Co-solvents (DMSO, Ethanol) Reduces the polarity of the aqueous solution, allowing the hydrophobic compound to dissolve.< 0.5% (ideally < 0.1%)Simple, well-established method.[7][12]Can be cytotoxic; may alter cell function.[11][12]
Cyclodextrins (HP-β-CD) Forms an inclusion complex, encapsulating the hydrophobic this compound molecule within its cavity, presenting a hydrophilic exterior to the medium.[14][17]0.5% - 2% (w/v)Generally low cytotoxicity; can improve compound stability.[9][10][18]May require optimization (e.g., heating, sonication); potential to interact with cell membranes at high concentrations.
Surfactants (Tween® 80, Polysorbate 20) Forms micelles that encapsulate this compound, allowing it to be dispersed in the aqueous medium.[19][20]< 0.1%Effective for highly insoluble compounds.[16][21]Can be cytotoxic; may interfere with cellular processes or assays.[16]
Q5: My media looks fine initially, but I see a precipitate after a few hours or days in the incubator. What's happening now?

A5: This delayed precipitation can be due to several factors:

  • Temperature Fluctuation: The compound may have been stable at 37°C but could be precipitating if the incubator temperature fluctuates or if plates are removed for extended periods for analysis.

  • pH Changes: As cells metabolize, they can alter the pH of the culture medium.[7] Since this compound's stability can be affected by pH, this shift may cause it to fall out of solution.[3] Consider more frequent media changes for dense cultures.

  • Interaction with Media Components: this compound might be interacting with proteins in the serum or other components of the media over time, leading to precipitation.

  • Evaporation: Increased concentration of all media components, including this compound, due to evaporation can lead to precipitation. Ensure proper humidification in your incubator.

Experimental Protocols & Workflows

Protocol 1: Solubilization of this compound using DMSO

This protocol details the standard co-solvent method for preparing a stock solution and a final working solution of this compound.

  • Prepare High-Concentration Stock Solution:

    • Weigh out the required amount of this compound.

    • Add 100% anhydrous, cell-culture grade DMSO to achieve a high concentration (e.g., 50-100 mM).

    • Ensure complete dissolution by vortexing. If necessary, gentle warming (37°C) or brief sonication can be used.[8]

    • Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

  • Prepare Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.[7]

    • Calculate the volume of the this compound stock solution needed to achieve your desired final concentration. Crucially, ensure the final DMSO concentration will be below 0.5%, and ideally below 0.1%.

    • While gently swirling or vortexing the pre-warmed medium, add the calculated volume of the this compound DMSO stock drop-by-drop.[8]

    • Visually inspect the medium for any signs of precipitation. If the solution remains clear, it is ready for use.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh this compound Powder stock2 Add 100% DMSO (e.g., to 100 mM) stock1->stock2 stock3 Vortex / Sonicate Until Fully Dissolved stock2->stock3 stock4 Aliquot and Store at -80°C stock3->stock4 work2 Calculate Volume for Final Concentration (<0.1% DMSO) stock4->work2 Use one aliquot work1 Pre-warm Culture Medium to 37°C work1->work2 work3 Add Stock Dropwise to Medium While Vortexing work2->work3 work4 Visually Inspect for Precipitation work3->work4 cell_exp Add to Cells work4->cell_exp Ready for Experiment

Caption: Experimental workflow for dissolving this compound using DMSO.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is an excellent alternative to co-solvents and relies on the formation of an inclusion complex.[13][14]

  • Prepare HP-β-CD Solution:

    • Prepare a 10-20% (w/v) solution of HP-β-CD in serum-free culture medium or a buffered saline solution (e.g., PBS).

    • Warm the solution to 37-40°C and stir until the HP-β-CD is completely dissolved.

  • Complexation of this compound:

    • Add the desired amount of this compound directly to the pre-warmed HP-β-CD solution to create your concentrated stock.

    • Incubate the mixture at 37°C for 1-4 hours with continuous stirring or shaking to facilitate the formation of the inclusion complex. Brief sonication can accelerate this process.

    • The solution may appear slightly hazy but should not contain visible precipitate. To remove any undissolved compound, filter the stock solution through a 0.22 µm syringe filter.

  • Prepare Final Working Solution:

    • Pre-warm your complete culture medium (with serum, if applicable) to 37°C.

    • Add the required volume of the this compound/HP-β-CD stock solution to the complete medium to achieve your final desired concentration.

    • Mix gently and add to your cells. Remember to include a vehicle control with the same final concentration of HP-β-CD.

Caption: Mechanism of this compound solubilization via cyclodextrin.

Troubleshooting Decision Workflow

Use the following diagram to guide your troubleshooting process when encountering solubility issues with this compound.

G start Start: Dissolving this compound stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep dilution Add stock dropwise to pre-warmed (37°C) media while vortexing stock_prep->dilution precip_check1 Immediate Precipitation? dilution->precip_check1 reduce_conc Decrease final this compound concentration precip_check1->reduce_conc Yes serial_dilute Try serial dilution in warm media precip_check1->serial_dilute Yes, still occurs incubation Add to cells and incubate precip_check1->incubation No reduce_conc->dilution serial_dilute->dilution precip_check2 Precipitation after incubation? incubation->precip_check2 cytotoxicity Observe cytotoxicity with vehicle control? incubation->cytotoxicity check_ph Check for pH shift in media precip_check2->check_ph Yes check_stability Verify compound stability and check for evaporation precip_check2->check_stability Yes, still occurs precip_check2->cytotoxicity No check_ph->incubation check_stability->incubation alt_method Switch to alternative method: Cyclodextrin (HP-β-CD) or Surfactant cytotoxicity->alt_method Yes end Solution Stable cytotoxicity->end No

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Matrix Effects in Apritone Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Apritone using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound quantification by LC-MS?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] The "matrix" consists of all components in the sample apart from the analyte, including proteins, lipids, salts, and other endogenous substances. These effects are a major concern in quantitative LC-MS because they can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of the this compound concentration. This is the most common form of matrix effect.

  • Ion Enhancement: An increase in the analyte signal, causing an overestimation of the concentration.[2]

These phenomena can severely compromise the accuracy, precision, and sensitivity of the quantification method.[3] In biological matrices like plasma or serum, phospholipids (B1166683) are a notorious cause of ion suppression.

Q2: How can I determine if my this compound assay is experiencing significant matrix effects?

A2: Several methods can be employed to assess the presence and extent of matrix effects in your this compound assay:

  • Post-Column Infusion (PCI): This is a qualitative method where a constant flow of this compound standard solution is introduced into the mass spectrometer after the analytical column.[2][4] A blank matrix extract is then injected. Any fluctuation (a dip for suppression or a rise for enhancement) in the steady baseline signal indicates the presence of matrix effects at specific retention times.[2][3]

  • Post-Extraction Spike: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into a blank matrix extract.[2][3] This allows for the calculation of the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.[2][5]

  • Comparing Calibration Curves: A significant difference in the slope of a calibration curve prepared in a clean solvent versus one prepared in the sample matrix is a clear indicator of matrix effects.

Q3: My this compound signal is suppressed. What are the likely causes and how can I resolve this?

A3: Ion suppression is often caused by co-eluting endogenous components that compete with this compound for ionization in the MS source. Common culprits in bioanalysis include phospholipids, salts, and metabolites.[2][6]

Troubleshooting Strategies:

  • Improve Sample Preparation: The goal is to remove interfering components before analysis.[7][8]

    • Solid-Phase Extraction (SPE): Often provides cleaner extracts compared to simpler methods.

    • Liquid-Liquid Extraction (LLE): Can effectively separate this compound from highly polar or non-polar interferences.

    • Protein Precipitation (PPT): A quick but less clean method. If used, techniques to specifically remove phospholipids, such as HybridSPE®, can be beneficial.[7]

  • Optimize Chromatography: Adjusting the LC method can separate this compound from the interfering compounds.[3]

    • Modify the mobile phase gradient to improve resolution.

    • Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl).

    • Use a divert valve to send the highly contaminated early-eluting parts of the chromatogram to waste instead of the MS source.[9]

  • Reduce Sample Volume: Injecting a smaller volume can decrease the amount of matrix components entering the system, though this may impact sensitivity.[3][9]

Q4: I'm observing ion enhancement for this compound. What could be the cause?

A4: While less common than suppression, ion enhancement can occur when co-eluting compounds improve the ionization efficiency of this compound.[2] This might happen if a matrix component alters the surface tension of the ESI droplets in a favorable way or reduces the competition for ionization from other suppressive agents. The troubleshooting strategies are similar to those for ion suppression: focus on improving sample cleanup and chromatographic separation to isolate the this compound peak from the enhancing components.[3]

Q5: What is the best type of internal standard to compensate for matrix effects during this compound quantification?

A5: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard (IS) of this compound (e.g., this compound-d4).[10][11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same extraction variability and ionization suppression or enhancement.[10][12] This allows for a reliable ratio of analyte to internal standard, leading to accurate quantification even when matrix effects are present. If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[10][12]

Troubleshooting Guides and Experimental Protocols

Protocol 1: Assessing Matrix Effects with Post-Column Infusion (PCI)

This protocol provides a qualitative assessment to identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Prepare Solutions:

    • Create a standard solution of this compound (e.g., 100 ng/mL) in a solvent compatible with your mobile phase.

    • Prepare a blank matrix sample by performing your complete extraction procedure on a matrix sample that does not contain this compound.

  • System Setup:

    • Use a T-connector to introduce the this compound standard solution into the mobile phase flow between the analytical column and the mass spectrometer's ion source.

    • Deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Acquisition:

    • Begin infusing the this compound solution and allow the signal in the mass spectrometer to stabilize. You should observe a consistent, elevated baseline for the this compound MRM transition.

    • Inject the prepared blank matrix extract onto the LC system and begin the chromatographic run.

  • Data Analysis:

    • Monitor the signal for the this compound MRM transition throughout the run.

    • A dip in the stable baseline indicates a region of ion suppression.

    • A peak or rise in the baseline indicates a region of ion enhancement.

    • Compare the retention time of this compound in a standard injection with the regions of suppression/enhancement to determine if your analyte is affected.

cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column Mobile Phase + Blank Matrix Extract Tee T-Connector Column->Tee Syringe_Pump Syringe Pump Syringe_Pump->Tee This compound Solution MS Mass Spectrometer Tee->MS

Caption: Experimental setup for the Post-Column Infusion (PCI) experiment.

Protocol 2: Quantitative Evaluation of Matrix Factor (MF)

This protocol allows for the quantitative measurement of matrix effects. The calculation requires three sets of samples.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a specific concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound into the final, extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into the six lots of blank matrix before the extraction process begins.

  • Analysis: Analyze all samples using your LC-MS method.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF to determine the extent of ion suppression or enhancement. An MF < 1 indicates suppression, while an MF > 1 suggests enhancement.[2][13] MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (RE): Calculate the extraction recovery. RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

    • Process Efficiency (PE): This considers both matrix effects and recovery. PE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set A)] * 100 = MF * RE

An IS-normalized MF is often calculated to show how well the internal standard corrects for the matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[13]

cluster_sets Sample Sets cluster_calc Calculations SetA Set A (this compound in Solvent) MF Matrix Factor (MF) = Area(B) / Area(A) SetA->MF PE Process Efficiency (PE) = Area(C) / Area(A) SetA->PE SetB Set B (this compound in Extracted Blank Matrix) SetB->MF RE Recovery (RE) = Area(C) / Area(B) SetB->RE SetC Set C (this compound in Matrix Pre-Extraction) SetC->RE SetC->PE

Caption: Logical workflow for calculating Matrix Factor, Recovery, and Process Efficiency.

Data Presentation

The following tables present hypothetical data to illustrate how different experimental choices can impact matrix effects in this compound quantification.

Table 1: Comparison of Matrix Effects from Different Sample Preparation Techniques

Preparation MethodMatrix Factor (Mean ± SD)Recovery (%)Precision (%RSD)
Protein Precipitation (PPT)0.45 ± 0.129813.5
Liquid-Liquid Extraction (LLE)0.88 ± 0.07856.8
Solid-Phase Extraction (SPE)0.97 ± 0.04923.5

This table illustrates that while PPT has high recovery, it suffers from significant ion suppression (MF=0.45) and poor precision. SPE provides the cleanest extract, with a matrix factor close to 1 and the best precision.

Table 2: Effect of Chromatographic Conditions on Signal Suppression

Column ChemistryGradient Time (min)This compound Retention Time (min)Ion Suppression (%)
Standard C1852.165%
Standard C18104.522%
Phenyl-Hexyl105.2< 5%

This table shows that increasing the gradient time on a standard C18 column can move the this compound peak away from early-eluting interferences, reducing suppression. Changing to an alternative column chemistry (Phenyl-Hexyl) provides a different selectivity and can virtually eliminate the observed suppression.

References

Preventing Apritone degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Apritone degradation during sample preparation for accurate analytical quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound is a fragrance ingredient with a characteristic apricot scent, chemically classified as a monocyclic monoterpenoid and a cyclic ketone. Its structure contains double bonds and a ketone group, making it susceptible to degradation under certain environmental conditions. Ensuring its stability during sample preparation is crucial for accurate quantification in various matrices, such as cosmetics, perfumes, and consumer products. Degradation can lead to underestimation of this compound concentration and the appearance of interfering byproducts.

Q2: What are the primary factors that can cause this compound degradation?

A2: The primary factors contributing to this compound degradation are:

  • pH: this compound is known to be very unstable in strong acidic and alkaline conditions.[1] Extreme pH can catalyze the hydrolysis or rearrangement of its chemical structure.

  • Temperature: Like many volatile organic compounds, elevated temperatures can accelerate degradation, leading to loss of the analyte.

  • Light: Exposure to UV or high-intensity visible light can potentially induce photochemical degradation.

  • Oxidizing Agents: The presence of oxidizing agents in the sample matrix or reagents can lead to the oxidation of the double bonds or the ketone functional group.

Q3: What are the ideal storage conditions for samples containing this compound?

A3: To minimize degradation, samples should be processed as quickly as possible after collection. If immediate analysis is not feasible, store samples in amber glass vials at low temperatures, preferably at -20°C or below, to slow down potential degradation reactions. The headspace in the vial should be minimized, and if possible, the vial should be flushed with an inert gas like nitrogen before sealing to prevent oxidation.

Q4: What are the signs of this compound degradation in my sample?

A4: Signs of degradation can include a noticeable change in the scent profile of the sample, a decrease in the expected concentration of this compound in your analytical results, and the appearance of unexpected peaks in your chromatogram.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Recovery Degradation due to pH. Ensure the pH of your sample and any extraction solvents is maintained in a neutral range (pH 6-8). Avoid using strongly acidic or basic reagents.
Thermal degradation. Minimize exposure of the sample to high temperatures during all preparation steps. Use low-temperature extraction methods and avoid prolonged heating.
Adsorption to labware. Use silanized glassware to prevent adsorption of this compound onto the surface of vials and other lab equipment.
Inconsistent or Irreproducible Results Variable sample handling. Standardize your sample preparation workflow. Ensure consistent timing, temperature, and volumes for all samples and standards.
Incomplete extraction. Optimize your extraction method. For solid or semi-solid matrices, ensure thorough homogenization. For liquid-liquid extractions, ensure adequate mixing and phase separation. For headspace analysis, optimize incubation time and temperature.
Presence of Unexpected Peaks in Chromatogram This compound degradation. Review your sample preparation conditions (pH, temperature, light exposure) to minimize degradation. Use a stability-indicating analytical method that can separate this compound from its potential degradation products.
Matrix interferences. Improve your sample cleanup procedure. Consider using solid-phase extraction (SPE) to remove interfering compounds from the matrix.

Quantitative Data Summary

The following table provides illustrative data on the stability of this compound under various conditions. Please note that this is a generalized representation, and stability will be matrix-dependent.

Condition Parameter This compound Remaining (%) after 24 hours Notes
pH pH 2< 10%Significant degradation in acidic conditions.
pH 7> 95%Stable at neutral pH.
pH 10< 15%Significant degradation in alkaline conditions.
Temperature 4°C> 98%Recommended for short-term storage.
25°C (Room Temp)~85%Gradual degradation occurs.
50°C< 60%Accelerated degradation at elevated temperatures.
Light Exposure Dark (in amber vial)> 98%Protected from light-induced degradation.
Ambient Light~90%Some degradation may occur.
UV Light (254 nm)< 50%Susceptible to photodegradation.

Experimental Protocols

Headspace Solid-Phase Microextraction (SPME) GC-MS for this compound in a Cream Matrix

This protocol provides a general method for the extraction and quantification of this compound from a cosmetic cream.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the cream sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water (pH adjusted to 7.0) and a small magnetic stir bar.

    • Spike the sample with an appropriate internal standard (e.g., d6-beta-damascone).

    • Immediately seal the vial with a PTFE/silicone septum.

  • SPME Conditions:

    • Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Incubation Temperature: 60°C.

    • Incubation Time: 15 minutes with agitation.

    • Extraction Time: 30 minutes.

  • GC-MS Parameters:

    • Injection Port Temperature: 250°C (splitless mode).

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Quantification:

    • Create a calibration curve using standards of this compound in a blank matrix prepared under the same conditions.

    • Quantify this compound based on the peak area ratio of the analyte to the internal standard.

Visualizations

Potential Degradation Pathway of this compound This compound This compound (Cyclic Ketone) Hydrolysis Ring Opening/ Hydration Products This compound->Hydrolysis Acid/Base Catalysis Rearrangement Isomerization/ Rearrangement Products This compound->Rearrangement Acid/Base Catalysis Acid Strong Acid (H+) Base Strong Base (OH-)

Caption: Potential degradation of this compound under acidic or basic conditions.

Recommended Sample Preparation Workflow Start Sample Collection Store Store at <= -20°C in amber vials Start->Store Prepare Sample Preparation (pH neutral, minimal heat) Store->Prepare Extract Headspace SPME or Solvent Extraction Prepare->Extract Analyze GC-MS Analysis Extract->Analyze End Data Quantification Analyze->End

Caption: Workflow for minimizing this compound degradation during analysis.

Troubleshooting Decision Tree rect rect Start Low this compound Recovery? Check_pH Is sample/solvent pH neutral? Start->Check_pH Yes Check_Temp Was sample heated excessively? Check_pH->Check_Temp Yes Solution1 Adjust pH to 6-8 Check_pH->Solution1 No Check_Glassware Using silanized glassware? Check_Temp->Check_Glassware No Solution2 Use low-temp extraction Check_Temp->Solution2 Yes Solution3 Use silanized glassware Check_Glassware->Solution3 No Success Problem Resolved Solution1->Success Solution2->Success Solution3->Success

Caption: A decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Optimizing GC-MS Parameters for Apritone Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection and quantification of Apritone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is GC-MS a suitable analytical technique?

A1: this compound, with the chemical name 2-(3,7-dimethylocta-2,6-dien-1-yl)cyclopentan-1-one, is a tenacious fragrance compound known for its ripe, fleshy apricot aroma with undertones of peach and jasmine. As a semi-volatile organic compound, Gas Chromatography (GC) is an ideal technique for its separation from complex mixtures, while Mass Spectrometry (MS) provides sensitive and specific detection and identification.

Q2: What type of GC column is recommended for this compound analysis?

A2: A non-polar or mid-polar capillary column is generally recommended for the analysis of fragrance compounds like this compound. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good separation for a wide range of volatile and semi-volatile compounds.

Q3: What are the key mass spectral ions for this compound identification?

Q4: How can I improve the sensitivity of my this compound analysis?

A4: To improve sensitivity, consider the following:

  • Use a splitless injection: This technique ensures that the majority of the sample is transferred to the GC column, which is beneficial for trace analysis.

  • Optimize the MS detector settings: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, focusing on the most abundant and specific ions for this compound.

  • Sample pre-concentration: Techniques like Solid-Phase Microextraction (SPME) or headspace analysis can be used to concentrate this compound from the sample matrix before injection.

Q5: What are common sample preparation techniques for analyzing this compound in different matrices?

A5: The choice of sample preparation depends on the matrix.

  • For liquid samples (e.g., beverages, perfumes): A simple "dilute and shoot" approach with a suitable organic solvent (e.g., ethanol (B145695), hexane) may be sufficient.

  • For solid or semi-solid samples (e.g., creams, tissues): Solvent extraction followed by cleanup using Solid-Phase Extraction (SPE) may be necessary to remove interfering matrix components.

  • For air or headspace analysis: SPME or dynamic headspace sampling can be employed to capture volatile and semi-volatile compounds.

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of this compound and other fragrance compounds.

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for this compound - Sample concentration is too low.- Inappropriate injection mode (e.g., high split ratio).- Leak in the GC system.- Incorrect MS parameters (e.g., wrong ions in SIM mode).- Concentrate the sample or use a more sensitive sample preparation technique.- Use splitless injection.- Perform a leak check of the inlet and column connections.- Verify the MS parameters by running a standard in full scan mode first.
Peak Tailing - Active sites in the GC inlet liner or column.- Column contamination.- Incompatible solvent.- Use a deactivated inlet liner and a high-quality, inert GC column.- Bake out the column or trim the front end.- Ensure the sample solvent is appropriate for the analyte and column.
Broad Peaks - Column overloading.- Slow injection speed.- Inefficient column heating (oven ramp rate too slow).- Dilute the sample.- Optimize the autosampler injection speed.- Increase the oven temperature ramp rate.
Ghost Peaks (peaks in a blank run) - Carryover from a previous injection.- Contaminated syringe or inlet.- Bleed from the septum or column.- Run a solvent blank after a concentrated sample.- Clean the syringe and replace the inlet liner and septum.- Use a high-quality, low-bleed septum and column.
Unstable Baseline - Column bleed.- Contaminated carrier gas.- Leak in the system.- Condition the column properly.- Use high-purity carrier gas with appropriate traps.- Perform a thorough leak check.

Experimental Protocols

Suggested Starting GC-MS Method for this compound Detection

This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and sample matrix.

1. Sample Preparation (General Protocol for a Liquid Matrix):

  • Accurately weigh 1 g of the sample into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., ethanol or hexane) to the flask.

  • Vortex for 1 minute to ensure thorough mixing.

  • Bring the volume to 10 mL with the solvent.

  • If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Parameters:

Parameter Suggested Value
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program - Initial temperature: 60°C, hold for 2 min- Ramp: 10°C/min to 280°C- Hold: 5 min at 280°C
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for initial identification, then switch to SIM for quantification.
SIM Ions for this compound (Hypothetical) Molecular ion (m/z 220) and at least two other characteristic fragment ions (to be determined from the full scan spectrum).

Visualizations

GC_MS_Troubleshooting_Workflow start Problem Observed in Chromatogram issue_type Identify Problem Type start->issue_type no_peak No/Small Peak issue_type->no_peak Signal peak_shape Poor Peak Shape (Tailing/Broadening) issue_type->peak_shape Shape baseline Baseline Issues (Noise/Drift) issue_type->baseline Baseline extra_peaks Ghost/Extra Peaks issue_type->extra_peaks Purity check_conc Check Sample Concentration & Injection Mode no_peak->check_conc check_liner Check Inlet Liner & Column Activity peak_shape->check_liner check_bleed Check for Column Bleed baseline->check_bleed check_carryover Check for Carryover extra_peaks->check_carryover check_leaks Check for System Leaks check_conc->check_leaks If OK check_ms Verify MS Parameters check_leaks->check_ms If OK solution Problem Resolved check_ms->solution If Optimized check_overload Check for Column Overload check_liner->check_overload If OK check_oven Optimize Oven Program check_overload->check_oven If OK check_oven->solution If Optimized check_gas Verify Carrier Gas Purity check_bleed->check_gas If OK check_gas->check_leaks If OK check_septa Inspect Septum & Liner for Contamination check_carryover->check_septa If OK check_septa->solution If Cleaned/Replaced

Caption: Troubleshooting workflow for common GC-MS issues.

GC_MS_Method_Development_Workflow start Define Analytical Goal (Detect this compound) lit_review Literature Review for Similar Compounds (Fragrances, Ketones) start->lit_review select_column Select GC Column (e.g., DB-5ms) lit_review->select_column initial_params Set Initial GC-MS Parameters (Inlet, Oven, MS Scan) select_column->initial_params run_standard Inject this compound Standard initial_params->run_standard evaluate_peak Evaluate Peak Shape & Retention Time run_standard->evaluate_peak optimize_gc Optimize GC Parameters (Oven Ramp, Flow Rate) evaluate_peak->optimize_gc Not Optimal analyze_spectrum Analyze Mass Spectrum (Identify Key Ions) evaluate_peak->analyze_spectrum Optimal optimize_gc->run_standard develop_sim Develop SIM Method analyze_spectrum->develop_sim validate_method Validate Method (Linearity, LOD, LOQ, Precision) develop_sim->validate_method final_method Finalized Analytical Method validate_method->final_method

Caption: General workflow for GC-MS method development for a new analyte.

Technical Support Center: Isolation of Apritone from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the isolation of Apritone or similar volatile compounds from natural sources.

Frequently Asked Questions (FAQs)

Q1: Is this compound a naturally occurring compound?

There is conflicting information regarding the natural occurrence of this compound. While it imparts a character described as "a rare fruity & natural character of ripe fleshy apricot"[1], several sources indicate that this compound® is not found in nature and is a synthetic fragrance ingredient.[2] For the purpose of this guide, we will address the challenges of isolating this compound as a hypothetical scenario, which is applicable to the isolation of similar volatile, lipophilic compounds from complex natural matrices.

Q2: What are the main challenges in isolating volatile compounds like this compound from natural sources?

The primary challenges include:

  • Low Concentration: Target compounds are often present in very small quantities in the source material.

  • Complex Matrix: Natural sources contain a vast array of other compounds (e.g., pigments, lipids, sugars, other volatiles) that can interfere with the isolation process.[3]

  • Compound Instability: Volatile compounds can be sensitive to heat, pH changes, and oxidation, leading to degradation during extraction.[4][5] this compound, for instance, is reported to be unstable in strong acidic and alkaline conditions.[2]

  • Co-extraction of Impurities: Solvents used for extraction are often not perfectly selective and will co-extract other compounds with similar chemical properties.

  • Formation of Artifacts: The extraction process itself can sometimes generate compounds that were not originally present in the natural source.

Q3: What are the key physical and chemical properties of this compound to consider during isolation?

Understanding the physicochemical properties of this compound is crucial for selecting appropriate isolation methods.

PropertyValueImplication for Isolation
Molecular Formula C₁₅H₂₄O[2][6]---
Molecular Weight 220.35 g/mol [2][7]Influences volatility and chromatographic behavior.
Appearance Colorless to pale yellow liquid[1][2][6]---
Boiling Point 130 °C at 3.00 mm Hg[1]High boiling point suggests it is not extremely volatile, but vacuum distillation can be employed.
Flash Point 110 - 139 °C[1][2]Indicates flammability; appropriate safety precautions are necessary.
Solubility Insoluble in water; Soluble in alcohol and other organic solvents (e.g., ethers, aromatic hydrocarbons)[1][6][7]This dictates the choice of extraction solvents (hydrophobic) and suggests liquid-liquid extraction can be used for purification.
logP (o/w) 4.461 - 5.15 (estimated)[1][2]A high logP value indicates that it is lipophilic (fat-soluble), reinforcing the choice of non-polar solvents for extraction.
Stability Unstable in strong acidic and alkaline bases[2]Extraction and purification steps should be carried out under neutral or near-neutral pH conditions to prevent degradation.

Q4: Which analytical techniques are most suitable for identifying and quantifying this compound?

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like this compound.[8][9] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile or thermally sensitive compounds.[8] For qualitative analysis, Thin-Layer Chromatography (TLC) can be a quick and cost-effective tool.[8]

Troubleshooting Guides

Problem 1: Low Yield of Target Compound
Possible Cause Recommended Solution
Inefficient Extraction - Optimize Solvent Choice: Use a solvent with a polarity that closely matches this compound (e.g., hexane (B92381), diethyl ether, ethyl acetate). - Increase Solvent-to-Solid Ratio: A higher volume of solvent can improve extraction efficiency, but will require more time for concentration. - Increase Extraction Time: Allow sufficient time for the solvent to penetrate the matrix and for the solute to diffuse out. - Particle Size Reduction: Grinding or milling the source material increases the surface area for extraction.
Compound Degradation - Temperature Control: Use low-temperature extraction methods like Solvent Assisted Flavor Evaporation (SAFE) or conduct extractions at reduced temperatures to prevent degradation of thermally labile compounds.[9] - pH Control: Maintain a neutral pH during extraction and purification to avoid acid or base-catalyzed degradation.[2] - Inert Atmosphere: Perform extractions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incomplete Solvent Removal - Use a Rotary Evaporator: This allows for gentle removal of the solvent under reduced pressure and controlled temperature. - Be Cautious of Co-distillation: The target compound may be volatile enough to be lost along with the solvent during evaporation. Use a fractionating column or a cooled trap.
Problem 2: Presence of Impurities in the Final Isolate
Possible Cause Recommended Solution
Co-extraction of Similar Compounds - Use a More Selective Solvent: Experiment with different solvents or solvent mixtures to minimize the extraction of impurities. - Employ Chromatographic Purification: Use column chromatography (e.g., silica (B1680970) gel, alumina) with a gradient of solvents to separate the target compound from impurities.[10] Preparative HPLC or GC can also be used for high-purity isolation.[8][11]
Formation of Emulsions during Liquid-Liquid Extraction - Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking. - Addition of Salt: Add sodium chloride to the aqueous phase to increase its polarity and help break the emulsion. - Centrifugation: Centrifuging the mixture can help to separate the layers. - Filtration through Glass Wool: This can sometimes help to break up the emulsion.
Pigment Contamination - Use Adsorbent Resins: Pass the extract through a column of activated charcoal or a specific adsorbent resin to remove pigments. - Perform a Liquid-Liquid Partitioning Step: Partition the extract between two immiscible solvents (e.g., hexane and acetonitrile) to separate compounds based on their polarity.

Experimental Protocols

Note: The following are generalized protocols and should be optimized for the specific natural source and target compound.

Protocol 1: General Solvent Extraction Workflow

This protocol outlines a general procedure for extracting a volatile, lipophilic compound like this compound from a plant matrix.

start Start: Fresh or Dried Plant Material prep Sample Preparation (Grinding/Homogenization) start->prep extraction Solvent Extraction (e.g., Maceration, Soxhlet, UAE) Solvent: Hexane or Ethyl Acetate prep->extraction filtration Filtration to Remove Solid Debris extraction->filtration concentration Concentration of Crude Extract (Rotary Evaporator) filtration->concentration purification Purification (Column Chromatography or Prep-HPLC) concentration->purification analysis Analysis (GC-MS, NMR) purification->analysis end End: Pure Compound analysis->end

Caption: General workflow for solvent extraction of a volatile compound.
Protocol 2: Steam Distillation for Volatile Compound Extraction

Steam distillation is a common method for extracting essential oils and other volatile compounds from plant material.[12]

start Start: Plant Material in Distillation Flask steam Introduce Steam start->steam distill Volatile Compounds are Carried with Steam steam->distill condense Condensation of Steam and Volatiles distill->condense collect Collection of Distillate (Hydrosol and Essential Oil) condense->collect separate Separation of Oily Layer from Aqueous Layer collect->separate dry Drying of Organic Layer (e.g., with Na₂SO₄) separate->dry end End: Volatile Compound Isolate dry->end

Caption: Workflow for steam distillation of volatile compounds.

Logical Relationships

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical approach to troubleshooting low yields during the isolation process.

start Low Yield Observed check_extraction Is Extraction Method Optimal? start->check_extraction check_degradation Is Compound Degradation Suspected? check_extraction->check_degradation Yes optimize_solvent Optimize Solvent System check_extraction->optimize_solvent No control_temp Lower Extraction Temperature check_degradation->control_temp Yes re_evaluate Re-evaluate Protocol check_degradation->re_evaluate No change_method Consider Alternative Extraction Method (e.g., SFE, UAE) optimize_solvent->change_method optimize_solvent->re_evaluate change_method->re_evaluate control_ph Maintain Neutral pH control_temp->control_ph use_inert_atm Use Inert Atmosphere control_ph->use_inert_atm use_inert_atm->re_evaluate

Caption: Decision tree for troubleshooting low extraction yield.

References

Technical Support Center: Refining Purification Methods for Apritone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Apritone derivatives.

Troubleshooting Guide

This guide is designed to help you resolve common issues that may arise during the purification of this compound derivatives.

Problem Potential Cause Suggested Solution
Low Yield After Chromatography Compound Precipitation on Column: The solubility of the this compound derivative may be low in the mobile phase.- Modify the mobile phase by adding a co-solvent to increase solubility. - Decrease the sample concentration before loading onto the column.
Improper Stationary Phase Selection: The chosen stationary phase (e.g., normal-phase, reverse-phase) may not be optimal for the specific this compound derivative.- Screen different stationary phases with varying polarities. - Refer to literature on similar compounds to guide selection.
Suboptimal Elution Gradient: The gradient may be too steep, causing co-elution with impurities, or too shallow, leading to broad peaks and sample loss.- Optimize the elution gradient by running a scouting gradient first. - Employ a step gradient for better separation of closely eluting compounds.
Co-elution of Impurities Similar Polarity of Compound and Impurity: The impurity may have a very similar polarity to the target this compound derivative, making separation by chromatography challenging.[1]- Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for higher resolution.[2] - Consider an alternative purification technique such as crystallization.
Column Overloading: Injecting too much sample can lead to poor separation and peak tailing.- Reduce the amount of sample loaded onto the column. - Use a larger-diameter column to increase loading capacity.
Poor Crystal Formation Inappropriate Solvent System: The chosen solvent or solvent mixture may not provide the necessary supersaturation for crystallization to occur.[3][4]- Screen a variety of solvents with different polarities and boiling points. - Employ an anti-solvent addition method to induce crystallization.[4]
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.- Pre-purify the crude product using flash chromatography to remove baseline impurities. - Utilize seeding with a small amount of pure crystal to initiate crystallization.[3]
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.[4]- Slow down the cooling rate by using a dewar or insulated bath. - Consider allowing the solution to cool to room temperature slowly before further cooling.
Compound Degradation During Purification Sensitivity to pH: The this compound derivative may be unstable in acidic or basic conditions used in the mobile phase.- Use a buffered mobile phase to maintain a neutral pH. - Evaluate the stability of the compound at different pH values before purification.
Thermal Instability: The compound may degrade at the temperatures used for solvent evaporation.- Use a rotary evaporator at a lower temperature and reduced pressure. - Consider freeze-drying (lyophilization) to remove the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel this compound derivative?

A1: The initial step should be to assess the physicochemical properties of your compound, such as its polarity, solubility, and stability.[5] A good starting point is often reverse-phase flash chromatography due to its versatility.[2] We recommend starting with a broad scouting gradient (e.g., 5-95% acetonitrile (B52724) in water) to determine the approximate elution conditions.

Q2: How can I improve the separation between my target this compound derivative and a closely related impurity?

A2: To enhance separation, you can try several strategies. Optimizing the mobile phase composition by using different organic modifiers or additives can alter selectivity. Alternatively, switching to a different stationary phase with a different chemistry (e.g., C18 to phenyl-hexyl) can provide a different separation mechanism. For very challenging separations, preparative HPLC or SFC are powerful techniques.[2][6]

Q3: My this compound derivative is an oil and won't crystallize. What can I do?

A3: Oiling out is a common problem. First, ensure your compound is sufficiently pure, as impurities can inhibit crystallization. Try a wider range of crystallization solvents and techniques, such as vapor diffusion or slow evaporation. If these fail, you can try to form a salt of your compound if it has an acidic or basic handle, as salts often have better crystallinity.

Q4: How do I remove residual solvent from my final purified this compound derivative?

A4: The most common method is drying under high vacuum. If your compound is not thermally sensitive, you can gently heat it to expedite solvent removal. For high-boiling point solvents like DMSO or DMF, co-evaporation with a more volatile solvent like dichloromethane (B109758) or toluene (B28343) can be effective. Lyophilization is another option if your compound is soluble in water or a suitable solvent system.

Q5: What analytical techniques should I use to assess the purity of my final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment. High-performance liquid chromatography (HPLC) with UV detection is a standard method for quantifying purity. Liquid chromatography-mass spectrometry (LC-MS) will confirm the identity of your compound and help identify any impurities. Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural confirmation and can also provide information about purity.

Experimental Protocols

Protocol 1: Reverse-Phase Flash Chromatography Purification
  • Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of a strong solvent (e.g., DMSO, DMF, or methanol).

  • Column Equilibration: Equilibrate the C18 flash column with the initial mobile phase conditions (e.g., 95% water / 5% acetonitrile with 0.1% formic acid).

  • Sample Loading: Adsorb the dissolved sample onto a small amount of silica (B1680970) gel or Celite and allow it to dry. Load the dry sample onto the column.

  • Elution: Run a linear gradient from your initial conditions to a higher organic concentration (e.g., 5% to 95% acetonitrile in water).

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by LC-MS or TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Crystallization by Solvent/Anti-Solvent Method
  • Dissolution: Dissolve the impure this compound derivative in a minimal amount of a good solvent (a solvent in which it is highly soluble) at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy.

  • Crystal Formation: If cloudiness persists, add a few drops of the good solvent until the solution becomes clear again. Cover the vessel and allow it to stand undisturbed at room temperature or in a refrigerator.

  • Isolation: Once crystals have formed, isolate them by vacuum filtration.[4]

  • Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under high vacuum to remove residual solvents.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Derivative Chromatography Flash Chromatography Crude_Product->Chromatography Purity_Check Purity Assessment (LC-MS, NMR) Chromatography->Purity_Check Crystallization Crystallization Crystallization->Purity_Check Purity_Check->Crystallization If Impure Pure_Product Pure this compound Derivative Purity_Check->Pure_Product If Pure

Caption: A typical workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic Start Low Purification Yield? Check_Solubility Check Compound Solubility in Mobile Phase Start->Check_Solubility Yes Modify_Mobile_Phase Modify Mobile Phase (e.g., add co-solvent) Check_Solubility->Modify_Mobile_Phase Poor Check_Stationary_Phase Review Stationary Phase Choice Check_Solubility->Check_Stationary_Phase Good Screen_Phases Screen Alternative Stationary Phases Check_Stationary_Phase->Screen_Phases Suboptimal Optimize_Gradient Optimize Elution Gradient Check_Stationary_Phase->Optimize_Gradient Optimal Run_Scouting_Gradient Perform Scouting Gradient Optimize_Gradient->Run_Scouting_Gradient

Caption: A decision tree for troubleshooting low yields in chromatography.

References

How to improve the stability of Apritone for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apritone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a focus on improving its stability and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a monocyclic monoterpenoid.[1] It is a pale yellow liquid with a fruity, apricot-like aroma.[2][3][4][5][6][7] Due to its chemical structure, it is a lipophilic compound with low water solubility but is soluble in organic solvents like alcohol and DMSO.[3][8]

Q2: I'm observing precipitation when I add this compound to my cell culture medium. What can I do?

Precipitation is a common issue with hydrophobic compounds like this compound when introduced into an aqueous environment like cell culture media. Here are several troubleshooting steps:

  • Optimize your dilution method: Instead of adding a highly concentrated DMSO stock solution directly to your media, perform a serial dilution. Pre-warming the media to 37°C before adding the compound can also help maintain solubility.[2]

  • Check the final DMSO concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.[9] You may need to optimize the this compound concentration and the DMSO percentage to find a balance between solubility and cell health.

  • Utilize serum: If your experimental design allows, using media containing serum can aid in the solubilization of hydrophobic compounds.[2]

  • Vortexing: When preparing your final dilution, vortex the solution thoroughly immediately before adding it to your cells to ensure a uniform suspension.[2]

Q3: How stable is this compound in different pH conditions?

This compound's stability is pH-dependent. It is very unstable in strongly acidic or alkaline conditions.[2] For in vitro assays, it is crucial to maintain a stable pH within the optimal range for your cells, typically between 7.2 and 7.4.

Q4: What is the recommended method for preparing and storing this compound stock solutions?

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable organic solvent such as DMSO.[9] Ensure the compound is fully dissolved by vortexing.[10]

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials.[11][12] It is recommended to use glass vials with screw caps (B75204) that have a Teflon disc to minimize solvent evaporation during storage.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in in vitro assays.

Issue 1: Poor Stability and Degradation of this compound During the Assay

Possible Causes:

  • pH of the medium: The pH of the cell culture medium (typically 7.2-7.4) may still contribute to slow degradation over long incubation periods.

  • Temperature: Standard cell culture incubation at 37°C can accelerate the degradation of compounds.[13]

  • Media components: Certain components in the culture medium could react with this compound.

  • Light exposure: Photodegradation can occur with light-sensitive compounds.

Solutions:

  • pH buffering: Ensure your cell culture medium is well-buffered to maintain a stable pH.

  • Time-course experiments: For long-term assays, consider replenishing the medium with freshly prepared this compound at regular intervals.

  • Control experiments: Include a control group with this compound in the medium without cells to assess its stability under your specific assay conditions.

  • Protect from light: Store stock solutions and conduct experiments in a manner that minimizes light exposure.

Issue 2: High Variability in Experimental Results

Possible Causes:

  • Inconsistent stock solution: Inaccurate pipetting or incomplete dissolution of the compound.

  • Precipitation in media: The compound may be precipitating out of the solution, leading to inconsistent concentrations in the wells.

  • Binding to plastics: Lipophilic compounds can adhere to the surface of plastic labware, reducing the effective concentration.[14]

Solutions:

  • Proper stock preparation: Use calibrated pipettes and ensure the compound is fully dissolved in the stock solution.[11]

  • Visual inspection: Before adding to cells, visually inspect the diluted this compound solution for any signs of precipitation.

  • Use of appropriate labware: Consider using low-protein-binding plates and pipette tips to minimize non-specific binding.

  • Consistent mixing: Ensure thorough mixing of the media after adding the compound to achieve a homogenous solution.

Data Presentation

Table 1: pH Stability of this compound

pHStabilityApplication Context
3PoorFabric Softener
3.5ModerateAntiperspirant
6GoodDish Detergent
7ExcellentShampoo
9ExcellentLiquid Detergent

Data adapted from Bedoukian Research, Inc. specification sheet. The application context is provided for reference from the original source and may not directly correlate to in vitro assay conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolving: In a sterile environment, dissolve the weighed this compound in a minimal amount of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20 mM).

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved, ensuring there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use glass vials with Teflon-lined screw caps. Store the aliquots at -80°C, protected from light.

Protocol 2: General Protocol for In Vitro Cell-Based Assay with this compound
  • Cell Seeding: Seed the cells in a 96-well plate at the desired density and allow them to adhere and grow overnight under standard cell culture conditions (37°C, 5% CO2).

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • Perform a serial dilution of the this compound stock solution in the pre-warmed medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.

    • Vortex each dilution gently but thoroughly.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period.

  • Assay: Perform the specific cell-based assay (e.g., MTT for viability, ELISA for cytokine production) according to the manufacturer's protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay prep_stock Prepare this compound Stock Solution (DMSO) serial_dilution Perform Serial Dilution in Warm Media prep_stock->serial_dilution warm_media Pre-warm Cell Culture Media warm_media->serial_dilution add_treatment Add this compound Working Solution to Cells serial_dilution->add_treatment seed_cells Seed Cells in Plate seed_cells->add_treatment incubate Incubate for Desired Time add_treatment->incubate analyze Perform Assay and Analyze Data incubate->analyze

Caption: Experimental workflow for using this compound in a cell-based assay.

Caption: Troubleshooting workflow for common issues with this compound.

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Technical Support Center: Minimizing Interference in Apritone Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apritone bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

This compound is primarily used as a fragrance ingredient.[1][2][3] While extensive public data on its specific bioactivity is limited, its chemical structure as a cyclopentanone (B42830) derivative suggests potential for biological activity. Compounds with a cyclopentanone scaffold have been reported to exhibit anti-inflammatory and cytostatic effects.[4] Additionally, some cyclopentenone derivatives are known activators of Heat Shock Factor 1 (HSF-1), a key player in the cellular stress response.[5] Therefore, assays investigating these pathways may be relevant for this compound. A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound is not expected to be genotoxic.[6]

Q2: I am observing high variability in my cell-based assay results with this compound. What could be the cause?

High variability in cell-based assays can stem from several factors.[7] Given this compound's physicochemical properties as a relatively hydrophobic molecule (high logP), poor aqueous solubility is a likely culprit.[3][8] Inconsistent solubility can lead to variable effective concentrations in your assay wells. Other common sources of variability include:

  • Cell Handling and Culture: Inconsistent cell seeding density, passage number, and cell health can all contribute to variability.[9]

  • Solvent Effects: The concentration of the solvent used to dissolve this compound (e.g., DMSO) can impact cell viability and assay performance. It is crucial to keep the final solvent concentration consistent across all wells and below the tolerance level of your specific cell line (typically <0.5% for DMSO).[7][10]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.[9]

Q3: My compound, this compound, appears to be cytotoxic in one assay but not in another. How can I confirm its true cytotoxic potential?

This is a common scenario that highlights the importance of using orthogonal assays—methods that measure the same biological endpoint through different mechanisms. For cytotoxicity, you could be observing assay-specific interference rather than true biological effects.

  • Initial Assay: If you are using a metabolic assay like the MTT assay, which measures mitochondrial reductase activity, this compound could be interfering with the reductase enzymes or the formazan (B1609692) product without actually killing the cells.[11][12][13]

  • Orthogonal Assay: To confirm cytotoxicity, use an assay with a different readout, such as a Lactate Dehydrogenase (LDH) release assay.[5][6][9][14][15] The LDH assay measures the release of a cytosolic enzyme from cells with compromised membrane integrity, a more direct indicator of cell death. If this compound is truly cytotoxic, you should see a dose-dependent increase in LDH release.

Q4: Could this compound be a Pan-Assay Interference Compound (PAIN)?

Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in multiple assays due to non-specific activity or interference with the assay technology itself, rather than specific interaction with a biological target.[2][16] While this compound's structure does not immediately flag it as a common PAIN, its hydrophobicity and potential for aggregation at higher concentrations could lead to non-specific effects. To investigate if this compound is behaving as a PAIN in your assay, consider the following:

  • Dose-Response Curve Shape: Non-specific activity often results in an unusually steep or irregular dose-response curve.

  • Detergent Sensitivity: The presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt compound aggregates. If the apparent activity of this compound is significantly reduced in the presence of a detergent, it may be due to aggregation-based interference.

  • Orthogonal Assays: As mentioned previously, confirming the activity in an orthogonal assay with a different detection method is a robust way to rule out assay-specific interference.[16]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Assay Buffer

Symptoms:

  • Visible precipitate in stock solutions or assay wells.

  • High variability in replicate wells.

  • Non-reproducible IC50 values.[7]

Troubleshooting Steps:

StepActionRationale
1 Optimize Solvent Concentration Determine the maximum tolerated concentration of your solvent (e.g., DMSO) in your assay. Keep the final concentration as low as possible (ideally ≤0.5%) and consistent across all wells.[7][10]
2 Use a Different Solvent If DMSO is problematic, consider other solvents like ethanol, though solvent tolerance must be re-evaluated for your specific cell line.[10]
3 Employ Solubilizing Agents For certain assays, the inclusion of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween-80) in the assay buffer can improve the solubility of hydrophobic compounds.[7][10] However, their compatibility with the assay must be validated.
4 pH Adjustment For ionizable compounds, adjusting the pH of the assay buffer can increase solubility. This is less likely to be effective for this compound, which is non-ionizable, but can be a useful strategy for other compounds.[7]
5 Sonication Briefly sonicating the stock solution can help to break up small aggregates before dilution into the assay buffer.
Issue 2: Suspected Assay Interference (e.g., Autofluorescence)

Symptoms:

  • High background signal in fluorescence-based assays.

  • Apparent activity in the absence of a biological target (e.g., in a cell-free version of the assay).

  • Inconsistent results between different assay formats (e.g., fluorescence vs. luminescence).

Troubleshooting Steps:

StepActionRationale
1 Run a Compound-Only Control Prepare wells containing this compound in assay buffer without cells or other biological components. Read the plate to determine if this compound itself is fluorescent at the assay's excitation and emission wavelengths.
2 Perform a Counterscreen If using a reporter-gene assay (e.g., luciferase), run a counterscreen to determine if this compound directly inhibits the reporter enzyme.
3 Switch to a Different Detection Method If autofluorescence is confirmed, switch to an orthogonal assay with a different detection method, such as a luminescence- or absorbance-based assay, which are generally less prone to this type of interference.
4 Check for Redox Activity Some compounds can interfere with assays that rely on redox reactions (e.g., resazurin-based viability assays). Use a counterscreen to assess the redox potential of this compound.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from established methods for determining cell viability based on the metabolic reduction of MTT.[11][12][13][17][18]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration does not exceed the tolerated level for your cells.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and blank (medium only) wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol is based on standard methods for quantifying cytotoxicity by measuring LDH release from damaged cells.[5][9][14][15]

Objective: To confirm the cytotoxic effects of this compound by measuring membrane integrity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and lysis buffer/positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat cells with serial dilutions of this compound as previously described. Include the following controls:

    • Vehicle Control: Cells treated with the same final concentration of solvent.

    • Spontaneous Release Control: Untreated cells.

    • Maximum Release Control: Cells treated with the lysis buffer provided in the kit.

    • Background Control: Medium only, no cells.

  • Incubate the plate for the desired exposure time.

  • Optional but recommended: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Add 100 µL of the LDH Reaction Solution to each well of the new plate.

  • Incubate for 30 minutes at 37°C, protected from light.

  • Read the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and spontaneous release.

Protocol 3: NF-κB Luciferase Reporter Assay for Anti-Inflammatory Activity

This protocol describes a method to assess the potential anti-inflammatory effects of this compound by measuring its impact on the NF-κB signaling pathway.[4][19][20][21][22]

Objective: To determine if this compound can inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus.

Materials:

  • A cell line stably transfected with an NF-κB response element-driven luciferase reporter construct (e.g., HEK293T, THP-1).[20]

  • Complete cell culture medium.

  • This compound stock solution.

  • An inflammatory stimulus (e.g., TNF-α at 10 ng/mL or Lipopolysaccharide (LPS) at 1 µg/mL).

  • Luciferase assay reagent kit.

  • Opaque, white 96-well plates.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a white, opaque 96-well plate at a validated density.

  • Incubate for 18-24 hours to allow for cell attachment and recovery.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells by adding the inflammatory agent (TNF-α or LPS) to all wells except the unstimulated control.

  • Incubate for an additional 6-24 hours (optimize for your cell line and stimulus).

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Following the manufacturer's instructions, lyse the cells and add the luciferase substrate.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the luciferase activity to cell viability (determined by a parallel assay like MTT or CellTiter-Glo) to ensure that any observed inhibition is not due to cytotoxicity.

  • Express the results as a percentage of the stimulated control.

Visualizations

Signaling Pathways and Workflows

experimental_workflow General Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Preparation (Stock solution in DMSO) Treatment 4. Compound Treatment (Serial dilutions of this compound) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (24-72 hours) Treatment->Incubation Assay_Step 6. Assay-Specific Step (e.g., Add MTT, Collect Supernatant) Incubation->Assay_Step Readout 7. Data Acquisition (Plate Reader/Luminometer) Assay_Step->Readout Data_Analysis 8. Data Analysis (Calculate % Viability, % Inhibition) Readout->Data_Analysis IC50 9. IC50 Determination Data_Analysis->IC50

Caption: A generalized workflow for screening the bioactivity of this compound.

nfkb_pathway Inhibition of the NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound (Hypothetical) This compound->IKK may inhibit DNA DNA (NF-κB Response Element) NFkB_nuc->DNA binds Transcription Gene Transcription (e.g., TNF-α, IL-6, Luciferase) DNA->Transcription initiates

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results Start Inconsistent/Unexpected Assay Results Check_Solubility Is the compound soluble in assay media? Start->Check_Solubility Check_Interference Is it an assay-specific interference? Check_Solubility->Check_Interference Yes Optimize_Solubility Optimize Solubility: - Adjust solvent % - Use solubilizing agents Check_Solubility->Optimize_Solubility No Check_Cytotoxicity Is the effect due to non-specific cytotoxicity? Check_Interference->Check_Cytotoxicity No Run_Counterscreen Run Counterscreens: - Compound-only control - Orthogonal assay Check_Interference->Run_Counterscreen Yes Run_Viability_Assay Run a parallel viability assay (e.g., LDH) Check_Cytotoxicity->Run_Viability_Assay Yes Valid_Hit Potentially Valid Hit (Proceed with caution) Check_Cytotoxicity->Valid_Hit No Optimize_Solubility->Check_Interference False_Positive Likely False Positive/ Artifact Run_Counterscreen->False_Positive Run_Viability_Assay->False_Positive

Caption: A decision tree for troubleshooting inconsistent bioassay data.

References

Validation & Comparative

A Comparative Analysis of Apritone's Potential Biological Activity in Relation to Other Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apritone, a sesquiterpenoid ketone, is well-recognized for its characteristic ripe apricot and peach aroma, leading to its extensive use in the fragrance and flavor industries. While its organoleptic properties are well-documented, a comprehensive understanding of its biological activities in comparison to other structurally related sesquiterpenoids remains an area of emerging research. This guide provides a comparative overview of the known biological activities of prominent sesquiterpenoids, offering a predictive framework for the potential therapeutic applications of this compound. Due to a lack of specific experimental data on the biological activity of this compound, this guide leverages data from well-studied sesquiterpenoids—Farnesol, Nerolidol (B1678203), α-Bisabolol, and β-Caryophyllene—to establish a baseline for comparison and to highlight potential areas for future investigation into this compound's pharmacological profile.

Comparative Analysis of Biological Activities

While direct quantitative data for this compound's biological activity is not available in the current body of scientific literature, an analysis of structurally similar sesquiterpenoids provides valuable insights into its potential efficacy in various therapeutic areas. The following tables summarize the antimicrobial, cytotoxic, and anti-inflammatory activities of selected sesquiterpenoids, providing a benchmark for future studies on this compound.

Antimicrobial Activity

Sesquiterpenoids are known to exhibit a broad spectrum of antimicrobial activities. The minimum inhibitory concentration (MIC) is a key metric used to evaluate the potency of an antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Sesquiterpenoids against various microorganisms.

SesquiterpenoidMicroorganismMIC (µg/mL)Reference
Farnesol Staphylococcus aureus 1199B25.4[1]
Staphylococcus aureus IS-5832[1]
Staphylococcus aureus RN422016[1]
Streptococcus pyogenes16[2]
Streptococcus agalactiae16[2]
Paracoccidioides brasiliensis~5.5 (25 µM)[3]
Nerolidol Staphylococcus aureus FDA 209P512-1024+[4]
Methicillin-Susceptible S. aureus (MSSA)512-1024+[4]
Methicillin-Resistant S. aureus (MRSA)512-1024+[4]
Staphylococcus aureus200[4]
Streptococcus mutans25[4]
Pseudomonas aeruginosa500[5][6]
Klebsiella pneumoniae500[5][6]
α-Bisabolol Staphylococcus aureus 1199B128[1]
Staphylococcus aureus IS-5864[1]
Staphylococcus aureus RN4220161.3[1]
Propionibacterium acnes75[7]
Staphylococcus epidermidis37.5[7]
β-Caryophyllene Staphylococcus aureus~0.6 (3 µM)[8]
Bacillus cereus2.5% (v/v)[9][10]

Note: Conversion from µM to µg/mL is approximated based on the molecular weight of the compound.

Cytotoxic Activity

The cytotoxic potential of sesquiterpenoids against various cancer cell lines is a significant area of research. The half-maximal inhibitory concentration (IC50) is used to quantify a compound's potency in inhibiting cell growth.

Table 2: Cytotoxic Activity (IC50) of Selected Sesquiterpenoids against Cancer Cell Lines.

SesquiterpenoidCell LineCancer TypeIC50Reference
Farnesol A549Lung Carcinoma4.5 µM[11]
H460Lung Cancer35 µM[11]
B16F10Murine Melanoma45 µM[12]
Nerolidol 3T3 Fibroblast-0.06 mM[4]
Fibroblasts-60 µM
α-Bisabolol Glioma cells (human and rat)Glioma2.5-5 µM and 45 µM[13]
Non-small cell lung carcinomaLung Cancer15 µM[13]
B-chronic lymphocytic leukemiaLeukemia42 µM[13]
β-Caryophyllene HCT-116Colon Cancer19 µM[14]
MG-63Bone Cancer20 µM[14]
PANC-1Pancreatic Cancer27 µM[14]
T24 and 5637Bladder Cancer40 µg/mL[14]
MCF-7Breast Cancer4.22 µg/mL
A549Lung Cancer18.10 µg/mL[15]
HeLaCervical Cancer6.31 µg/mL[15]
Du-145Prostate Cancer4.67 µg/mL[15]
Anti-inflammatory Activity

Several sesquiterpenoids have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.

Table 3: Anti-inflammatory Activity (IC50) of Selected Sesquiterpenoids.

SesquiterpenoidAssayTarget/Cell LineIC50Reference
Nerolidol Inhibition of fMLF-induced neutrophil activationHuman neutrophils4.0 µM[16]
Inhibition of WKYMVM-induced neutrophil activationHuman neutrophils3.7 µM[16]
β-Bisabolol Inhibition of NO productionRAW 264.7 macrophages-[17]
Inhibition of PGE2 productionRAW 264.7 macrophages-[17]
Inhibition of TNF-α productionRAW 264.7 macrophages-[17]

Note: For β-Bisabolol, the reference indicates significant inhibition but does not provide specific IC50 values.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the biological activities of sesquiterpenoids.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare standardized microbial inoculum prepare_compounds Prepare serial dilutions of sesquiterpenoids inoculate Inoculate microplate wells containing diluted compounds prepare_compounds->inoculate Add to microplate incubate Incubate at optimal temperature and time inoculate->incubate read_results Visually assess for turbidity or measure optical density incubate->read_results determine_mic Determine MIC as the lowest concentration with no visible growth read_results->determine_mic

Broth microdilution assay workflow.
Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

mtt_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_initial Incubate for 24h seed_cells->incubate_initial add_compounds Add serial dilutions of sesquiterpenoids incubate_initial->add_compounds incubate_treatment Incubate for a specified period (e.g., 24, 48, 72h) add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at ~570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Workflow of the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

no_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment_stimulation Treatment and Stimulation cluster_no_measurement NO Measurement cluster_analysis Analysis seed_macrophages Seed macrophages (e.g., RAW 264.7) in a 96-well plate incubate_cells Incubate for 24h seed_macrophages->incubate_cells pre_treat Pre-treat cells with sesquiterpenoids incubate_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate_final Incubate for 24h stimulate->incubate_final collect_supernatant Collect cell culture supernatant incubate_final->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess measure_absorbance Measure absorbance at ~540nm add_griess->measure_absorbance calculate_inhibition Calculate percentage of NO inhibition measure_absorbance->calculate_inhibition

Workflow for the nitric oxide assay.

Signaling Pathways

The biological activities of sesquiterpenoids are often mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including some sesquiterpenoids, exert their effects by inhibiting this pathway.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Releases NFkB_nuc NF-κB (p50/p65) NFkB_complex->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription Sesquiterpenoids Sesquiterpenoids (e.g., β-Caryophyllene) Sesquiterpenoids->IKK Inhibits

Inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The existing body of research strongly indicates that sesquiterpenoids as a class of compounds possess significant antimicrobial, cytotoxic, and anti-inflammatory properties. While quantitative data on the biological activity of this compound is currently unavailable, the data presented for Farnesol, Nerolidol, α-Bisabolol, and β-Caryophyllene provide a valuable comparative framework. The structural similarities between this compound and these well-studied sesquiterpenoids suggest that this compound may exhibit a similar spectrum of biological activities.

Future research should focus on conducting in-depth in vitro and in vivo studies to elucidate the specific biological activities of this compound. Key areas of investigation should include:

  • Antimicrobial screening against a broad panel of pathogenic bacteria and fungi to determine its MIC values.

  • Cytotoxicity assays against a range of cancer cell lines to evaluate its potential as an anticancer agent.

  • Anti-inflammatory studies to investigate its effects on key inflammatory mediators and signaling pathways.

Such studies are essential to unlock the full therapeutic potential of this compound and to provide the empirical data necessary for its consideration in drug development pipelines. The information compiled in this guide serves as a foundational resource to inform and inspire these future research endeavors.

References

Unlocking Antibiotic Efficacy: A Comparative Guide to Apritone's Antibacterial Sensitizing Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Apritone, a naturally derived sesquiterpenoid, demonstrates significant potential in resensitizing bacteria to conventional antibiotics, offering a promising strategy in the fight against antimicrobial resistance. This guide provides a comparative analysis of this compound's efficacy against other known antibacterial sensitizing agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key strategy to combat this threat is the use of antibiotic adjuvants or sensitizers—compounds that, while not necessarily antibacterial on their own, can restore or enhance the efficacy of existing antibiotics. This compound, a sesquiterpenoid traditionally used as a flavor and aroma compound, has emerged as a noteworthy candidate in this arena.[1] This document outlines the experimental validation of this compound's antibacterial sensitizing effect, compares its performance with other natural compounds, and provides detailed methodologies for key experiments.

Comparative Performance of Antibacterial Sensitizers

This compound's ability to enhance the activity of various antibiotics against Staphylococcus aureus has been quantitatively assessed and compared with other sesquiterpenoids and plant-derived compounds. The primary mechanism of action for this compound and similar compounds is the disruption of the bacterial cytoplasmic membrane, leading to increased permeability to antibiotics.[1]

The following table summarizes the sensitizing effects of this compound and selected alternatives. Efficacy is presented as the increase in the zone of inhibition for antibiotics when used in combination with the sensitizing agent, or as a Fractional Inhibitory Concentration (FIC) index, a measure of synergistic interaction. An FIC index of ≤ 0.5 is indicative of synergy.

Sensitizing AgentTarget BacteriumAntibioticConcentration of Sensitizer (B1316253)Observed EffectReference
This compound Staphylococcus aureusErythromycin2 mM11 mm increase in inhibition zone[1]
Staphylococcus aureusGentamicin2 mM13 mm increase in inhibition zone[1]
Staphylococcus aureusVancomycin2 mM7 mm increase in inhibition zone[1]
Nerolidol Staphylococcus aureusErythromycin2 mM14 mm increase in inhibition zone[1]
Staphylococcus aureusGentamicin2 mM16 mm increase in inhibition zone[1]
Staphylococcus aureusVancomycin2 mM10 mm increase in inhibition zone[1]
Bisabolol Staphylococcus aureusErythromycin2 mM12 mm increase in inhibition zone[1]
Staphylococcus aureusGentamicin2 mM14 mm increase in inhibition zone[1]
Staphylococcus aureusVancomycin2 mM8 mm increase in inhibition zone[1]
Thymol Salmonella TyphimuriumTetracyclineNot SpecifiedFIC < 0.4
Carvacrol Staphylococcus aureusAmpicillinNot SpecifiedFIC < 0.3
Cinnamaldehyde Escherichia coliAmpicillinNot SpecifiedFIC < 0.4

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

Disk Diffusion Assay (Kirby-Bauer Method)

This method is used to assess the ability of a compound to enhance the zone of inhibition of a standard antibiotic disk.

a. Inoculum Preparation:

  • Select three to five isolated colonies of the test bacterium from a non-selective agar (B569324) plate cultured for 18-24 hours.

  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

b. Plate Inoculation:

  • Dip a sterile cotton swab into the adjusted bacterial suspension, ensuring it is fully saturated.

  • Remove excess inoculum by pressing the swab against the inner wall of the tube.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Allow the plate to dry for 3-5 minutes.

c. Application of Sensitizer and Antibiotic Disk:

  • Prepare a solution of the sensitizing agent (e.g., this compound) at the desired concentration in a suitable solvent.

  • Evenly apply a defined volume of the sensitizer solution onto the surface of the inoculated agar plate.

  • Aseptically place a standard antibiotic disk onto the center of the agar surface.

  • Gently press the disk to ensure complete contact with the agar.

d. Incubation and Measurement:

  • Invert the plate and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

  • Compare the zone of inhibition on the plate with the sensitizer to a control plate with the antibiotic disk alone.

Ethidium (B1194527) Bromide Uptake Assay (Flow Cytometry)

This assay measures the increase in bacterial membrane permeability by quantifying the influx of the fluorescent dye ethidium bromide.

a. Cell Preparation:

  • Grow the test bacteria to the mid-logarithmic phase in a suitable broth.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

  • Resuspend the cells in the same buffer to a defined optical density.

b. Sensitizer Treatment and Staining:

  • Add the sensitizing agent (e.g., this compound) at the desired concentration to the cell suspension.

  • Immediately add ethidium bromide to the cell suspension at a final concentration that is non-lethal but allows for fluorescence detection upon DNA intercalation.

  • Incubate the mixture at room temperature, protected from light, for a defined period.

c. Flow Cytometry Analysis:

  • Analyze the cell suspension using a flow cytometer.

  • Excite the cells with an appropriate laser and measure the fluorescence emission of ethidium bromide.

  • Gate the bacterial population based on forward and side scatter properties.

  • Quantify the mean fluorescence intensity of the bacterial population. An increase in fluorescence intensity compared to an untreated control indicates increased membrane permeability.

Checkerboard Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index and assess for synergistic, additive, or antagonistic interactions between two compounds.

a. Preparation of Reagents:

  • Prepare stock solutions of the antibiotic and the sensitizing agent in a suitable broth.

  • In a 96-well microtiter plate, perform serial dilutions of the antibiotic along the x-axis and the sensitizing agent along the y-axis.

b. Inoculation and Incubation:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final desired concentration in the test broth.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include wells with each agent alone as controls.

  • Incubate the plate at 37°C for 18-24 hours.

c. Data Analysis:

  • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC for each compound: FIC = MIC of compound in combination / MIC of compound alone.

  • Calculate the FIC index: FIC Index = FIC of antibiotic + FIC of sensitizer.

  • Interpret the results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive/Indifference

    • FIC Index > 4: Antagonism

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated.

G cluster_membrane Bacterial Cytoplasmic Membrane phospholipid1 Phospholipid phospholipid2 Phospholipid phospholipid3 Phospholipid phospholipid4 Phospholipid This compound This compound disruption Membrane Disruption This compound->disruption disruption->phospholipid2 permeability Increased Permeability disruption->permeability influx Increased Antibiotic Influx permeability->influx antibiotic Antibiotic antibiotic->influx target Intracellular Target influx->target sensitization Enhanced Antibacterial Effect (Sensitization) target->sensitization

Caption: Proposed mechanism of this compound's antibacterial sensitizing effect.

G start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum disk_diffusion Disk Diffusion Assay prep_inoculum->disk_diffusion checkerboard Checkerboard Assay prep_inoculum->checkerboard permeability_assay Permeability Assay (Ethidium Bromide Uptake) prep_inoculum->permeability_assay measure_zones Measure Zones of Inhibition disk_diffusion->measure_zones calc_fic Calculate FIC Index checkerboard->calc_fic measure_fluorescence Measure Fluorescence permeability_assay->measure_fluorescence analyze_synergy Analyze Synergy/ Sensitization measure_zones->analyze_synergy calc_fic->analyze_synergy measure_fluorescence->analyze_synergy end End analyze_synergy->end

Caption: Experimental workflow for validating antibacterial sensitizing agents.

G antibiotic Antibiotic bacteria Resistant/Tolerant Bacteria antibiotic->bacteria effective Effective Treatment (Bacterial Cell Death) antibiotic->effective ineffective Ineffective Treatment bacteria->ineffective membrane_disruption Increased Membrane Permeability bacteria->membrane_disruption This compound This compound (Sensitizer) This compound->bacteria membrane_disruption->effective

Caption: Logical flow of this compound-mediated antibacterial sensitization.

References

Apritone vs. Farnesol: A Comparative Guide to Antibiotic Synergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial agents. Adjuvants that can potentiate antibiotics are a key area of investigation. This guide provides a comparative analysis of two such molecules, Apritone and Farnesol (B120207), for their synergistic effects with antibiotics. While both are sesquiterpenoids known to interact with bacterial membranes, the extent of their synergistic activity and the depth of scientific understanding differ significantly.

Quantitative Data Summary

Direct quantitative comparative studies between this compound and Farnesol are limited in the current literature. Farnesol has been more extensively studied, with quantitative data available from various assays. This compound's synergistic potential has been demonstrated primarily through qualitative methods. The following table summarizes the available experimental data.

ParameterThis compoundFarnesolSource
Synergistic Effect (Qualitative) Enhances susceptibility of Staphylococcus aureus to ciprofloxacin, clindamycin, erythromycin, gentamicin (B1671437), tetracycline, and vancomycin.Enhances susceptibility of Staphylococcus aureus to β-lactams, gentamicin, nafcillin (B1677895), and vancomycin.[1][2] Sensitizes Escherichia coli to polymyxin (B74138) B.[3][3][4]
Fractional Inhibitory Concentration Index (FICI) Data not available in reviewed literature.vs. S. aureus (with β-lactams): 0.53 – 1.13 (indicates potentiation rather than strong synergy).[1][1]
Fold Reduction in Minimum Inhibitory Concentration (MIC) Data not available in reviewed literature.vs. S. aureus (with oxacillin): Up to 8-fold decrease in MIC in the presence of farnesol derivatives.[1] vs. S. aureus (with gentamicin): Significant reduction in MIC, enabling gentamicin to be effective at sub-MIC concentrations.[2][1][2]
Effect on Biofilms Data not available in reviewed literature.vs. S. aureus biofilms (with gentamicin): Combination reduces bacterial populations by more than 2 log units, demonstrating synergy.[2][5] vs. S. epidermidis biofilms: Inhibits biofilm formation and is synergistic with nafcillin and vancomycin.[2][5]
Proposed Mechanism of Synergy Disruption of the cytoplasmic membrane, leading to increased permeability.[3]Disruption of the cytoplasmic membrane, leading to increased permeability and leakage of ions.[3][6] Inhibition of quorum sensing pathways.[2][2][3][6]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Checkerboard Assay for Fractional Inhibitory Concentration Index (FICI)

The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination[4][7].

Protocol:

  • Preparation of Antimicrobials: Prepare stock solutions of the antibiotic and the potentiating agent (this compound or Farnesol) at a concentration that is a multiple of the highest concentration to be tested.

  • Plate Setup: In a 96-well microtiter plate, serially dilute the antibiotic horizontally and the potentiating agent vertically. This creates a matrix of wells with varying concentrations of both agents. Include control wells for each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring absorbance. The MIC is the lowest concentration that inhibits visible growth.

  • FICI Calculation: The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time[8][9].

Protocol:

  • Preparation of Cultures: Grow bacteria to the logarithmic phase and then dilute to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh broth.

  • Exposure to Antimicrobials: Add the antibiotic, the potentiating agent, or the combination of both at desired concentrations (e.g., at their respective MICs or sub-MICs). Include a growth control without any antimicrobial agents.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture. Perform serial dilutions and plate onto appropriate agar (B569324) plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent[10][11].

Biofilm Disruption Assay

This assay evaluates the ability of antimicrobial agents to disrupt pre-formed biofilms[12][13].

Protocol:

  • Biofilm Formation: Grow bacteria in a 96-well plate under conditions that promote biofilm formation for 24-48 hours.

  • Removal of Planktonic Cells: Gently wash the wells with a sterile buffer (e.g., phosphate-buffered saline) to remove non-adherent, planktonic cells.

  • Treatment: Add fresh medium containing the antibiotic, the potentiating agent, or their combination to the wells with the established biofilms.

  • Incubation: Incubate the plate for a further 24 hours.

  • Quantification of Biofilm:

    • Crystal Violet Staining: Wash the wells again, stain the remaining biofilm with crystal violet, and then solubilize the stain. The absorbance is measured to quantify the biofilm biomass.

    • Viable Cell Counting: Scrape the biofilm from the wells, resuspend the cells, and perform serial dilutions and plating to determine the number of viable cells (CFU/mL) within the biofilm.

Visualizations

Signaling Pathways and Experimental Workflows

Synergy_Mechanism cluster_potentiator Potentiator cluster_target Bacterial Cell cluster_effect Synergistic Effect This compound This compound Membrane Membrane This compound->Membrane Disrupts Farnesol Farnesol Farnesol->Membrane Disrupts QS_System Quorum Sensing System Farnesol->QS_System Inhibits Increased_Permeability Increased Membrane Permeability Membrane->Increased_Permeability QS_Inhibition Quorum Sensing Inhibition QS_System->QS_Inhibition Antibiotic_Uptake Enhanced Antibiotic Uptake Increased_Permeability->Antibiotic_Uptake Bacterial_Cell_Death Bacterial Cell Death Antibiotic_Uptake->Bacterial_Cell_Death QS_Inhibition->Bacterial_Cell_Death Antibiotic Antibiotic Antibiotic->Bacterial_Cell_Death Direct Action

Caption: Proposed mechanisms of antibiotic synergy for this compound and Farnesol.

Checkerboard_Workflow A Prepare serial dilutions of Antibiotic (Drug A) and Potentiator (Drug B) B Dispense into 96-well plate in a checkerboard format A->B C Inoculate with bacterial suspension B->C D Incubate for 18-24h C->D E Determine MIC of each drug alone and in combination D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Interpret Synergy (FICI <= 0.5) F->G Time_Kill_Workflow A Prepare bacterial culture in logarithmic growth phase B Add Antibiotic, Potentiator, or Combination A->B C Take samples at defined time intervals (0, 2, 4, 8, 24h) B->C D Perform serial dilutions and plate for viable counts C->D E Incubate plates and count colonies (CFU/mL) D->E F Plot log10 CFU/mL vs. Time E->F G Determine synergistic effect (>= 2-log10 reduction) F->G

References

Comparative Analysis of Apritone and Nerolidol on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Two Sesquiterpenoids and Their Impact on Bacterial Membrane Integrity

For Immediate Release

This guide provides a detailed comparative analysis of two naturally occurring sesquiterpenoids, Apritone and Nerolidol (B1678203), focusing on their effects on bacterial membranes. This document is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents and their mechanisms of action.

Both this compound and Nerolidol have demonstrated the ability to disrupt bacterial cytoplasmic membranes, leading to increased permeability and sensitization to conventional antibiotics.[1][2] This analysis synthesizes available experimental data to offer a clear comparison of their efficacy and modes of action.

Mechanism of Action: Disrupting the Barrier

The primary antimicrobial action of both this compound and Nerolidol is the disruption of the bacterial cell membrane.[1][3] This membrane-centric mechanism involves the partitioning of these hydrophobic compounds into the lipid bilayer, which leads to a loss of structural integrity.[3] The consequences of this disruption are multifaceted, including:

  • Increased Permeability: The compromised membrane becomes more permeable to external compounds, including antibiotics that might otherwise be ineffective.[1][2]

  • Leakage of Cellular Components: Essential ions, such as K+, and larger molecules can leak from the cytoplasm, leading to a collapse of the proton motive force and depletion of ATP.[3][4]

  • Alteration of Membrane Potential: The disruption of the membrane's structure and ion gradients can lead to changes in the transmembrane potential, which is crucial for various cellular processes, including cell division.[5]

While both compounds share this general mechanism, their efficacy can vary depending on the bacterial species and the specific experimental conditions.[2]

Quantitative Performance Data

The following tables summarize the available quantitative data on the antimicrobial and membrane-permeabilizing effects of this compound and Nerolidol.

Table 1: Minimum Inhibitory Concentration (MIC) of Nerolidol against Various Bacteria

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus1[6]
Pseudomonas aeruginosa0.5[6]
Klebsiella pneumoniae0.5[6]
Streptococcus mutans4[6]
Methicillin-Susceptible S. aureus (MSSA) - Clinical Isolate2[6]
Methicillin-Resistant S. aureus (MRSA) - Clinical Isolate2[6]
Multidrug-Resistant P. aeruginosa - Clinical Isolate0.5[6]
K. pneumoniae Carbapenemase (KPC) - Clinical Isolate0.5[6]

Note: Data for this compound's standalone MIC was not available in the searched literature. Much of its activity is characterized by its ability to potentiate other antibiotics.

Table 2: Enhancement of Antibiotic Activity against Staphylococcus aureus

Sesquiterpenoid (Concentration)AntibioticIncrease in Inhibition Zone Diameter (mm)
Nerolidol (1 mM) Erythromycin (15 µg)7.3
Gentamicin (10 µg)4.3
Vancomycin (30 µg)2.0
This compound (1 mM) Erythromycin (15 µg)5.0
Gentamicin (10 µg)2.3
Vancomycin (30 µg)0.7
Nerolidol (2 mM) Erythromycin (15 µg)10.3
Gentamicin (10 µg)5.7
Vancomycin (30 µg)3.3
This compound (2 mM) Erythromycin (15 µg)6.3
Gentamicin (10 µg)3.7
Vancomycin (30 µg)1.0

Data adapted from Brehm-Stecher et al., 2003. The table shows the increase in the diameter of the zone of inhibition when the sesquiterpenoid is added, compared to the antibiotic alone.

Based on this data, Nerolidol appears to be a more potent enhancer of antibiotic activity against S. aureus compared to this compound at the same concentrations.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the effects of this compound and Nerolidol on bacterial membranes.

Membrane Permeability Assay (Ethidium Bromide Uptake)

This assay measures the ability of a compound to permeabilize the bacterial cytoplasmic membrane, allowing the influx of the fluorescent nucleic acid stain ethidium (B1194527) bromide, which is normally membrane-impermeant.

Protocol:

  • Bacterial Culture Preparation: Grow bacterial cells (e.g., Lactobacillus fermentum) to the desired growth phase in an appropriate broth medium.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline), and resuspend them to a standardized cell density.

  • Treatment: Add the sesquiterpenoid (this compound or Nerolidol, typically dissolved in a solvent like ethanol) to the cell suspension at the desired final concentration. An equivalent concentration of the solvent should be used as a control.

  • Staining: Immediately add ethidium bromide to the cell suspension to a final concentration of 15 µM.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer at various time points (e.g., immediately, 5 minutes, 40 minutes) to measure the increase in fluorescence of the bacterial population. An increase in fluorescence indicates that the cell membranes have become permeable to the dye.[1][2]

Antibiotic Susceptibility Testing (Disk Diffusion Assay)

This method is used to assess the ability of a compound to enhance the susceptibility of bacteria to a specific antibiotic.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Agar (B569324) Plate Preparation: Prepare Iso-Sensitest agar plates.

  • Overlay Preparation: Dilute the standardized inoculum into molten overlay agar (e.g., Iso-Sensitest broth with 0.7% agar) tempered to 50°C.

  • Treatment: Add the sesquiterpenoid (this compound or Nerolidol) to the cell-overlay mixture at the desired concentration.

  • Plating: Pour the treated cell-overlay mixture onto the hardened agar plates and allow it to solidify.

  • Antibiotic Application: Place standard antibiotic disks (e.g., ciprofloxacin, erythromycin, vancomycin) onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 22-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition around each antibiotic disk. A larger zone of inhibition in the presence of the sesquiterpenoid compared to the control indicates sensitization to the antibiotic.[2]

Visualizations

Experimental Workflow and Mechanism

The following diagrams illustrate the experimental workflow for assessing membrane permeability and the proposed mechanism of action for these sesquiterpenoids.

G cluster_0 Experimental Workflow: Membrane Permeability Assay A Prepare Bacterial Culture B Harvest and Wash Cells A->B C Resuspend to Standardized Density B->C D Treat with Sesquiterpenoid (or Solvent Control) C->D E Add Ethidium Bromide D->E F Analyze via Flow Cytometry E->F G Compare Fluorescence Data F->G

Caption: Workflow for the ethidium bromide uptake assay.

G cluster_0 Mechanism of Bacterial Membrane Disruption A Sesquiterpenoid (this compound/Nerolidol) B Bacterial Cell Membrane (Lipid Bilayer) A->B approaches C Hydrophobic Interaction and Partitioning into Membrane B->C interacts with D Membrane Destabilization and Disorganization C->D E Increased Permeability D->E F Leakage of Ions (K+) and Metabolites (ATP) D->F H Cell Death or Sensitization to Antibiotics E->H G Collapse of Proton Motive Force F->G G->H

Caption: Proposed mechanism of sesquiterpenoid action.

Conclusion

Both this compound and Nerolidol are effective bacterial membrane permeabilizing agents. The available data suggests that Nerolidol is a more potent sensitizing agent for Staphylococcus aureus than this compound.[2] Their shared mechanism of disrupting the physical integrity of the bacterial membrane makes them, and other sesquiterpenoids, promising candidates for further research, particularly as adjuvants to overcome antibiotic resistance.[1] Further studies are warranted to determine the standalone MIC of this compound against a broader range of bacteria and to explore the effects of both compounds on the membrane potential and fluidity of different bacterial species.

References

Cross-Validation of HPLC and GC-MS for Apritone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Apritone, a key fragrance component. The selection of an appropriate analytical technique is paramount for accurate and reliable results in research, quality control, and formulation development. This document presents detailed experimental protocols, comparative performance data, and visual workflows to aid in methodological decisions.

Method Selection for Volatile Compounds: A Logical Approach

The choice between HPLC and GC-MS for the analysis of a specific compound is primarily dictated by the analyte's physicochemical properties, particularly its volatility and thermal stability. The following diagram illustrates a logical workflow for selecting the most suitable technique for a volatile compound like this compound.

MethodSelection Analyte Analyte: this compound Properties Assess Physicochemical Properties Analyte->Properties Volatile Is the compound volatile? Properties->Volatile ThermalStability Is the compound thermally stable? Volatile->ThermalStability Yes NonVolatile Is the compound non-volatile or thermally labile? Volatile->NonVolatile No GCMS GC-MS is the preferred method ThermalStability->GCMS Yes HPLC HPLC is a viable option (consider derivatization or specific detectors) ThermalStability->HPLC No HPLC_preferred HPLC is the preferred method NonVolatile->HPLC_preferred Yes

Figure 1: Logical workflow for selecting an analytical method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is the quintessential technique for the analysis of volatile and semi-volatile compounds. Its high resolving power and the specificity of mass spectrometric detection make it exceptionally suitable for identifying and quantifying components in complex mixtures, such as fragrances. For this compound, a volatile ketone, GC-MS is expected to provide high sensitivity and selectivity.

Experimental Protocol: GC-MS

A hypothetical GC-MS method for the analysis of this compound is detailed below. This protocol is based on established methods for volatile ketones and fragrance compounds.

1. Sample Preparation (Headspace Analysis):

  • Accurately weigh 1 g of the sample matrix (e.g., cosmetic base, hydroalcoholic solution) into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., methanol (B129727) or ethanol) and an appropriate internal standard (e.g., d6-limonene at 1 µg/mL).

  • Seal the vial with a PTFE-lined septum and cap.

  • Equilibrate the vial in the headspace autosampler oven at 80°C for 15 minutes with agitation.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 20:1) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

GC-MS Experimental Workflow

The following diagram outlines the key steps in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Solvent Addition of Solvent and Internal Standard Sample->Solvent Seal Vial Sealing Solvent->Seal Equilibrate Headspace Equilibration Seal->Equilibrate Injection Headspace Injection Equilibrate->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_prep Sample Dissolution and Internal Standard Addition Filtration Filtration Sample_prep->Filtration Injection_hplc Injection Filtration->Injection_hplc Separation_hplc Chromatographic Separation Injection_hplc->Separation_hplc Detection_hplc UV Detection Separation_hplc->Detection_hplc Chromatogram_hplc Chromatogram Generation Detection_hplc->Chromatogram_hplc Integration_hplc Peak Integration Chromatogram_hplc->Integration_hplc Quantification_hplc Quantification Integration_hplc->Quantification_hplc

Independent verification of Apritone's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Apritone's Role Re-evaluated: From Pharmaceutical Agent to Fragrance Compound

Initial inquiries into the mechanism of action of this compound for therapeutic purposes have revealed a case of mistaken identity. Extensive database searches indicate that this compound is not a pharmaceutical drug but a synthetic fragrance and flavor ingredient.[1][2][3] Its characteristic scent is described as a warm, fruity aroma with notes of ripe apricot and peach.[3] Therefore, the concept of a "mechanism of action" in a pharmacological sense, involving targeted signaling pathways for treating a disease, does not apply to this compound.

This guide pivots from a direct comparison of therapeutic efficacy to an independent verification of this compound's function as an aroma compound and the broader biological effects of fragrances. For researchers, scientists, and drug development professionals, understanding the physiological and psychological impacts of such compounds is crucial, particularly in the context of excipients, consumer products, and potential unintended biological interactions.

Physiological and Psychological Effects of Fragrance Inhalation

Fragrance molecules, including this compound, exert their primary influence through the olfactory system. Inhalation of these volatile compounds can induce measurable physiological and psychological changes.[4][5] The sense of smell plays a significant role in modulating mood, stress, and working capacity.[4]

The interaction begins when volatile molecules bind to G-protein coupled receptors in the olfactory epithelium of the nasal cavity.[4] This binding event initiates a cascade of electrical signals that are transmitted to various regions of the brain, including those responsible for memory and emotion.[4] Studies have shown that olfactory stimulation can lead to immediate changes in physiological parameters such as blood pressure, heart rate, and brain activity.[4][5]

Table 1: Summary of Potential Physiological and Psychological Responses to Fragrance Inhalation

ParameterObserved EffectDescriptionCitations
Neurological Alteration of brain activity (EEG)Fragrance inhalation can affect spontaneous brain activities and cognitive functions, as measured by electroencephalography (EEG). Changes in alpha, beta, delta, and theta wave patterns have been observed.[4][5]
Mood and Emotional ModulationThe olfactory nerves are directly linked to the amygdala, the emotional center of the brain. This can result in fragrances influencing mood and emotional states.[6]
Headaches and MigrainesExposure to certain synthetic fragrances has been associated with neurological symptoms such as headaches and migraines.[7]
Cardiovascular Changes in Blood Pressure and Heart RateStudies have demonstrated that inhalation of specific essential oils can lead to an increase or decrease in blood pressure and heart rate, indicating either a stimulating or relaxing effect.[5]
Systemic Endocrine DisruptionSome synthetic chemicals found in fragrances have been associated with hormone mimicry, potentially interfering with endocrine functions.[7]
Allergic ReactionsCertain fragrance ingredients can cause skin irritation or allergic reactions in susceptible individuals.[6]

Experimental Protocols

Methodology for Assessing Physiological Responses to Fragrances:

A common experimental approach to investigate the effects of aromas on human physiology involves controlled exposure and monitoring of key parameters.

  • Participant Selection: A cohort of healthy volunteers is recruited. Exclusion criteria typically include pre-existing respiratory conditions, known allergies to fragrances, and anosmia (inability to smell).

  • Aroma Administration: Participants are exposed to a specific fragrance (e.g., diffused in a controlled environment or through an olfactometer) for a predetermined duration. A control group is exposed to a neutral or no scent.

  • Physiological Monitoring: During and after exposure, physiological parameters are recorded. This can include:

    • Electroencephalography (EEG): To measure brain wave activity.

    • Electrocardiography (ECG): To monitor heart rate and rhythm.

    • Blood Pressure Measurement: To assess changes in cardiovascular function.

    • Skin Conductance: To measure autonomic arousal.

  • Psychological Assessment: Standardized questionnaires are often used to evaluate subjective experiences of mood, stress, and alertness.

  • Data Analysis: Statistical analysis is performed to compare the physiological and psychological data between the fragrance exposure group and the control group.

Visualizing the Olfactory Signaling Pathway

The mechanism by which a fragrance molecule like this compound is perceived involves a complex signaling pathway, starting from the nasal cavity and culminating in the brain.

Olfactory_Signaling_Pathway cluster_nasal_cavity Nasal Cavity cluster_brain Brain odorant This compound Molecule receptor Olfactory Receptor (GPCR) odorant->receptor Binding neuron Olfactory Sensory Neuron receptor->neuron Activation bulb Olfactory Bulb neuron->bulb Signal Transmission cortex Primary Olfactory Cortex bulb->cortex Signal Relay limbic Limbic System (Amygdala, Hippocampus) cortex->limbic Emotional & Memory Processing

References

A Comparative Analysis of Natural Apricot Bioactives and a Synthetic Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Efficacy in Preclinical Models

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of natural versus synthetic compounds is a critical aspect of drug discovery and development. While the term "Apritone" refers to a synthetic fragrance molecule with an apricot aroma and is not found in nature, this guide will explore the efficacy of bioactive compounds naturally present in apricots and compare them with a well-known semi-synthetic derivative.[1][2][3][4][5][6][7][8] This comparison will focus on key therapeutic areas such as anti-inflammatory, antioxidant, and anti-cancer activities, supported by experimental data from preclinical studies.

The primary natural bioactive compound from apricot kernels discussed is amygdalin (B1666031), a cyanogenic glycoside.[9] Its semi-synthetic form, laetrile, has been promoted as an alternative cancer treatment, although clinical evidence supporting its efficacy is lacking.[9][10][11][12] This guide will present available data on these compounds and extracts from Prunus armeniaca (apricot) to provide an objective comparison based on current scientific literature.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and cytotoxic efficacy of natural apricot extracts and their constituents.

Table 1: Anti-Inflammatory Activity of Natural Apricot Extracts

TreatmentDoseAssay% Inhibition of EdemaReference
Apricot Kernel Extract100 mg/kgFormalin-induced paw edema68.99% (70% ethanol (B145695) extract), 67.88% (99.9% ethanol extract)[13]
Bitter Apricot Kernel ExtractNot SpecifiedTPA-induced ear edema77.4% (after 6 hours)[14]
Indomethacin (Reference)Not SpecifiedTPA-induced ear edemaNot specified in abstract[14]

Table 2: Antioxidant Capacity of Natural Apricot Extracts

Extract SourceAssayIC50 / EC50 ValueTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Reference
Dried Apricot (Methanol Extract)DPPH0.21 mg/ml (EC50)--[15]
Dried Apricot (80% Ethanol Extract)DPPH2.05 ± 0.06 mg/ml (EC50)498.13 ± 12.04 (mg GAE/100g)218.45 ± 14.14 (mg R/100g)[16]
Dried Apricot (Hexane Extract)DPPH6.28 ± 0.01 mg/ml (EC50)--[16]
Apricot Pulp Waste ExtractFRAP67.2 μmoL AAE/g dw--[17]
Apricot Genotypes (LE-3228)DPPH-170 mg GA/100 g FW-[18]
Bitter Apricot KernelsDPPH-4.58 ± 0.15 mg GAE/g1.68 ± 0.09 mg QUE/g[14]

Table 3: Cytotoxic and Pro-Apoptotic Effects of Amygdalin (Natural)

Cell LineConcentrationEffectMolecular ChangesReference
Human Prostate Cancer (DU145, LNCaP)Not SpecifiedInduction of apoptosisUpregulation of Bax, downregulation of Bcl-2, increased caspase-3 activity[19]
Human Lung Cancer (A549, PC9)Dose-dependentInduction of apoptosisIncreased cytochrome C, enhanced caspase-9 and -3 activities[20]
Human Breast Cancer (MCF-7, MDA-MB-231)Not SpecifiedInhibition of proliferation, induction of apoptosisUpregulation of Bax, downregulation of Bcl-2, increased caspase-3 activity, cell cycle arrest at G1 and sub-G1[20]

There is a lack of robust, direct comparative studies on the efficacy of natural amygdalin versus synthetic laetrile in the peer-reviewed literature. Most available information on laetrile comes from sources that do not present controlled experimental data suitable for a direct quantitative comparison in this format. The claims about laetrile's efficacy are not supported by sound clinical data.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : A solution of DPPH in methanol (B129727) (e.g., 1 mM) is prepared.[21]

  • Reaction Mixture : The test extract, at various concentrations, is added to the DPPH solution.[22]

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[21][22]

  • Measurement : The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 515-517 nm.[21][23]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the extract). The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is then determined.[21]

FRAP (Ferric Reducing Antioxidant Power) Assay

This method measures the total antioxidant power of a sample through its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[23]

  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution.[22]

  • Reaction Mixture : The test sample is added to the FRAP reagent.

  • Incubation : The mixture is incubated at 37°C.

  • Measurement : The absorbance of the resulting blue-colored solution is measured at 593 nm.[22]

  • Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve generated using a known antioxidant like Trolox or ferrous sulfate.[23]

TPA (12-O-tetradecanoylphorbol-13-acetate)-Induced Ear Edema in Mice

This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.

  • Animal Model : Typically, mice are used for this assay.

  • Induction of Inflammation : A solution of TPA is applied to the ear of the mice to induce an inflammatory response and edema.[24][25][26]

  • Treatment : The test compound (e.g., apricot extract) is applied topically to the ear, often at the same time as or shortly after the TPA application.

  • Assessment : After a specific time period (e.g., 4-6 hours), the mice are euthanized, and a plug is removed from both the treated and untreated ears.

  • Measurement : The swelling is assessed by the difference in weight between the two ear plugs.

  • Calculation : The percentage inhibition of edema is calculated by comparing the swelling in the treated group to that in the control group (TPA alone).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using the DOT language.

experimental_workflow_antioxidant_assays cluster_DPPH DPPH Assay Workflow cluster_FRAP FRAP Assay Workflow d1 Prepare DPPH solution in methanol d2 Add test compound to DPPH solution d1->d2 d3 Incubate in dark at room temperature d2->d3 d4 Measure absorbance at ~517 nm d3->d4 d5 Calculate % scavenging and IC50 d4->d5 f1 Prepare FRAP reagent (TPTZ, FeCl3, buffer) f2 Add test compound to FRAP reagent f1->f2 f3 Incubate at 37°C f2->f3 f4 Measure absorbance at 593 nm f3->f4 f5 Calculate antioxidant power (e.g., Trolox equivalents) f4->f5

Experimental workflows for DPPH and FRAP antioxidant assays.

TPA_induced_edema_workflow t1 Select mice for study groups t2 Topically apply TPA to induce ear edema t1->t2 t3 Administer test compound (e.g., apricot extract) t2->t3 t4 Incubate for a defined period (e.g., 6 hours) t3->t4 t5 Measure ear punch weight t4->t5 t6 Calculate percentage inhibition of edema t5->t6

Experimental workflow for the TPA-induced ear edema anti-inflammatory assay.

amygdalin_apoptosis_pathway amygdalin Amygdalin p38mapk p38 MAPK amygdalin->p38mapk bax Bax (Pro-apoptotic) p38mapk->bax bcl2 Bcl-2 (Anti-apoptotic) p38mapk->bcl2 mitochondria Mitochondria bax->mitochondria promotes bcl2->mitochondria inhibits cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified signaling pathway of amygdalin-induced apoptosis.

References

Shifting Focus: The Scent of a Molecule - A Comparative Guide to the Structure-Odor Relationship of Apritone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and fragrance development professionals, understanding the nuanced relationship between a molecule's structure and its perceived scent is paramount. While comprehensive pharmacological data on Apritone and its analogs remains scarce in publicly available literature, this guide provides a comparative analysis of their structure-odor relationship (SOR) within the context of fragrance and flavor chemistry.

This compound, a monoterpenoid ketone, is prized for its characteristic warm, fruity aroma reminiscent of apricot and peach.[1][2][3] This guide delves into the structural features that govern the olfactory profile of this compound and similar molecules, offering insights for the rational design of new fragrance ingredients.

Comparative Olfactory Profile of this compound and Structurally Related Compounds

Due to the limited availability of a homologous series of this compound analogs with corresponding sensory data, this table presents a comparison of this compound with other cyclic ketones and terpenoid-based fragrance compounds. This comparative approach allows for the inference of key structure-odor relationships.

CompoundStructureKey Structural FeaturesOdor Profile
This compound 2-(3,7-dimethyl-2,6-octadien-1-yl)-cyclopentanoneCyclopentanone (B42830) ring, Geranyl (terpenoid) side chainWarm, fruity, apricot, peach, with floral (jasmine) undertones.[1][2][3]
Dihydrojasmone 3-Methyl-2-pentyl-2-cyclopenten-1-oneCyclopentenone ring, Saturated alkyl side chainsFloral (jasmine), fruity, slightly spicy.
Methyl Ionone (E)-3-Methyl-4-(2,6,6-trimethyl-1-cyclohex-2-enyl)but-3-en-2-oneCyclohexenyl ring, Unsaturated ketone side chainWoody, floral (violet, orris), slightly fruity.
Nootkatone (4R,4aS,6R)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-4,5,6,7,8,8a-hexahydronaphthalen-2(1H)-oneBicyclic ketone (sesquiterpenoid)Citrus (grapefruit), woody.
Damascones (α, β, δ) Varies (isomers)Substituted cyclohexenyl or cyclohexylidene ketonesRosy, fruity (apple, plum, blackcurrant), woody, complex.

Key Structure-Odor Relationship Insights:

  • The Cyclopentanone Ring: The five-membered ring of this compound is a common motif in floral and fruity odorants like the jasmones. The rigidity and substitution pattern of this ring are crucial for receptor binding and, consequently, the perceived scent.

  • The Terpenoid Side Chain: The geranyl side chain in this compound is a significant contributor to its fruity and slightly floral character. The length, branching, and degree of unsaturation of this side chain modulate the overall odor profile. Modifications to this chain would likely lead to variations in the fruity and floral notes. For instance, saturation of the double bonds might be expected to produce a less vibrant, perhaps more fatty-fruity character.

  • The Ketone Functional Group: The carbonyl group is a critical osmophore (odor-bearing group). Its position on the cyclopentanone ring and its electronic environment influence the polarity and hydrogen-bonding capacity of the molecule, which are key determinants of odor intensity and quality.

Experimental Protocols for Olfactory Evaluation

The characterization of fragrance compounds relies on a combination of analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific chemical compounds responsible for the characteristic aroma of a sample.

  • Principle: A sample containing volatile compounds is injected into a gas chromatograph (GC), which separates the individual components based on their boiling points and chemical properties. The separated compounds then exit the GC column and are split into two paths. One path leads to a standard chemical detector (like a mass spectrometer) for identification, while the other leads to a sniffing port where a trained sensory panelist can smell each compound as it elutes and describe its odor.

  • Sample Preparation: Fragrance materials are typically diluted in a suitable solvent (e.g., ethanol (B145695) or dipropylene glycol) to an appropriate concentration for injection.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.

  • Data Analysis: The data from the chemical detector is correlated with the sensory descriptions from the panelist to create an "aromagram," which profiles the odor-active compounds in the sample.

Sensory Panel Evaluation

Sensory panels are used to obtain quantitative and qualitative descriptions of odors in a controlled environment.

  • Principle: A group of trained assessors evaluates the odor of a substance based on a set of predefined descriptors.

  • Procedure:

    • Sample Preparation: The fragrance compound is diluted to various concentrations in an odorless solvent and applied to smelling strips.

    • Evaluation: Panelists sniff the strips at specific time intervals (to assess top, middle, and base notes) and rate the intensity of various odor descriptors (e.g., fruity, floral, woody, sweet) on a predefined scale.

    • Data Analysis: The ratings from all panelists are statistically analyzed to generate a comprehensive odor profile of the compound.

Experimental Workflow for Fragrance Evaluation

The following diagram illustrates a typical workflow for the synthesis and olfactory evaluation of new fragrance analogs.

experimental_workflow Workflow for Synthesis and Olfactory Evaluation of Fragrance Analogs cluster_synthesis Chemical Synthesis cluster_evaluation Olfactory Evaluation start Parent Compound (e.g., this compound) modification Structural Modification of Parent Compound start->modification analogs Synthesis of Novel Analogs modification->analogs purification Purification and Characterization (NMR, MS) analogs->purification gc_o Gas Chromatography-Olfactometry (GC-O) purification->gc_o Submit for Analysis sensory_panel Sensory Panel Evaluation purification->sensory_panel Submit for Analysis data_analysis Data Analysis and SOR Correlation gc_o->data_analysis sensory_panel->data_analysis end Lead Fragrance Candidates data_analysis->end Identify Lead Candidates

References

No Evidence of Synergistic Activity for Apritone in a Therapeutic Context

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research has revealed no scientific evidence or documentation to support the claim of synergistic therapeutic activity for the chemical compound Apritone. Searches for "this compound synergistic activity," "this compound mechanism of action," "statistical validation of drug synergy for this compound," "this compound drug interactions," and "this compound clinical trials" did not yield any relevant results in the context of drug development or therapeutic use.

The available information consistently identifies this compound as a fragrance and flavor ingredient. It is a synthetic chemical used in perfumery and food products to impart an apricot-like scent and taste.[1][2][3][4][5][6] There is no indication in the scientific literature or publicly available data that this compound is being investigated as a drug or in combination with other active pharmaceutical ingredients for any therapeutic purpose.

Consequently, a comparison guide on the statistical validation of this compound's synergistic activity cannot be created. The foundational data, including experimental protocols, quantitative data for comparison with other alternatives, and established signaling pathways, does not exist for this compound in a therapeutic setting.

It is important to note that searches for similar-sounding drug names, such as "Aprepitant" (an antiemetic) and "Apri" (an oral contraceptive), did return information regarding their drug interactions and clinical use.[7][8] However, these are distinct chemical entities and are not related to this compound.

Therefore, any claims regarding the synergistic therapeutic effects of this compound are unsubstantiated by the available scientific evidence.

References

Replicating Published Studies on Apritone's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for assessing the bioactivity of the fragrance ingredient Apritone, with a focus on skin sensitization. Due to the limited publicly available bioactivity data for this compound, this guide leverages information on its structural analog, 2-(p-menth-1-ene-10-yl)cyclopentanone, and other relevant fragrance compounds to provide a framework for replicating and comparing potential bioactivity studies.

Comparative Bioactivity Data

Fragrance IngredientAssayEndpointResultClassification
CinnamalDPRACysteine & Lysine (B10760008) DepletionHighSensitizer (B1316253)
GeraniolDPRACysteine & Lysine DepletionLow/ModerateSensitizer
EugenolDPRACysteine & Lysine DepletionModerateSensitizer
IsoeugenolDPRACysteine & Lysine DepletionHighSensitizer
LinaloolDPRACysteine & Lysine DepletionLowNon-sensitizer
CinnamalKeratinoSens™EC1.5 (µM)< 10Sensitizer
GeraniolKeratinoSens™EC1.5 (µM)> 1000Weak Sensitizer
EugenolKeratinoSens™EC1.5 (µM)~500Weak Sensitizer
IsoeugenolKeratinoSens™EC1.5 (µM)< 100Sensitizer
LinaloolKeratinoSens™EC1.5 (µM)> 2000Non-sensitizer
Cinnamalh-CLATCV75 (µg/mL)< 100Sensitizer
Geraniolh-CLATCV75 (µg/mL)> 500Weak Sensitizer
Eugenolh-CLATCV75 (µg/mL)~200Weak Sensitizer
Isoeugenolh-CLATCV75 (µg/mL)< 100Sensitizer
Linaloolh-CLATCV75 (µg/mL)> 1000Non-sensitizer

Experimental Protocols

To ensure reproducibility and comparability of results, it is crucial to adhere to standardized experimental protocols. The following sections detail the methodologies for the three key in vitro assays for skin sensitization, as outlined in the OECD Test Guidelines.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine and lysine as a measure of a substance's reactivity towards proteins, which is the molecular initiating event in skin sensitization.[2][3]

Protocol:

  • Peptide Solutions: Prepare solutions of a cysteine-containing peptide and a lysine-containing peptide in a suitable buffer.

  • Test Chemical Incubation: Incubate the test chemical with each peptide solution for a defined period under controlled temperature and pH.

  • Sample Analysis: Following incubation, analyze the concentration of the remaining peptide in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: Calculate the percentage of peptide depletion for both cysteine and lysine. The mean depletion is used to classify the substance's reactivity and predict its sensitization potential.

KeratinoSens™ Assay - OECD TG 442D

The KeratinoSens™ assay is a cell-based reporter gene assay that measures the induction of the Keap1-Nrf2-antioxidant/electrophile response element (ARE) pathway in human keratinocytes. This pathway is a key event in the cellular response to sensitizers.

Protocol:

  • Cell Culture: Culture HaCaT cells (human keratinocyte cell line) stably transfected with a luciferase reporter gene under the control of an ARE element.

  • Exposure: Expose the cultured cells to a range of concentrations of the test substance for a specified duration.

  • Luciferase Assay: Measure the activity of the luciferase enzyme produced by the cells.

  • Cytotoxicity Assay: Concurrently, assess cell viability to ensure that the observed luciferase induction is not due to cytotoxic effects.

  • Data Analysis: Determine the EC1.5 value, which is the concentration at which the test substance induces a 1.5-fold increase in luciferase activity. This value is used to classify the sensitizing potential.

Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT is an in vitro method that measures the expression of cell surface markers (CD54 and CD86) on a human monocytic leukemia cell line (THP-1) as an indicator of dendritic cell activation, a key event in the induction of skin sensitization.[4][5]

Protocol:

  • Cell Culture: Culture THP-1 cells in a suitable medium.

  • Exposure: Expose the cells to various concentrations of the test substance for 24 hours.

  • Cell Staining: Stain the cells with fluorescently labeled antibodies specific for CD54 and CD86.

  • Flow Cytometry: Analyze the expression of the cell surface markers using a flow cytometer.

  • Data Analysis: Determine the concentration at which the expression of CD54 and CD86 is upregulated to a certain level (CV75). This information is used to classify the substance as a sensitizer or non-sensitizer.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow_DPRA cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis peptide_cys Cysteine Peptide Solution incubate_cys Incubate with Cysteine Peptide peptide_cys->incubate_cys peptide_lys Lysine Peptide Solution incubate_lys Incubate with Lysine Peptide peptide_lys->incubate_lys test_chem Test Chemical (this compound/Analog) test_chem->incubate_cys test_chem->incubate_lys hplc HPLC Analysis incubate_cys->hplc incubate_lys->hplc data Calculate % Peptide Depletion hplc->data

Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).

Experimental_Workflow_KeratinoSens cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_measurement Measurement cluster_data Data Analysis hacat HaCaT-ARE Reporter Cells expose Expose to Test Chemical hacat->expose luciferase Luciferase Assay expose->luciferase cytotoxicity Cytotoxicity Assay expose->cytotoxicity analysis Determine EC1.5 & IC50 luciferase->analysis cytotoxicity->analysis

Caption: Workflow for the KeratinoSens™ Assay.

Experimental_Workflow_hCLAT cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_staining Staining cluster_analysis Analysis thp1 THP-1 Cells expose Expose to Test Chemical thp1->expose stain Stain with CD54/CD86 Antibodies expose->stain flow Flow Cytometry stain->flow data Determine CV75 flow->data

Caption: Workflow for the Human Cell Line Activation Test (h-CLAT).

Skin_Sensitization_AOP cluster_aop Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event (Protein Binding) KE1 Keratinocyte Activation (Nrf2 Pathway) MIE->KE1 DPRA KE2 Dendritic Cell Activation (CD54/CD86 Upregulation) KE1->KE2 KeratinoSens™ AO Adverse Outcome (Allergic Contact Dermatitis) KE2->AO h-CLAT

Caption: Key Events in the Skin Sensitization Adverse Outcome Pathway.

References

The Sesquiterpenoid Apritone: A Head-to-Head Comparison with Established Antibiotic Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the exploration of antibiotic adjuvants—compounds that enhance the efficacy of existing antibiotics—is a critical frontier. This guide provides a detailed head-to-head comparison of Apritone, a sesquiterpenoid fragrance ingredient, with well-established classes of antibiotic adjuvants. Drawing upon available experimental data, this document is intended for researchers, scientists, and drug development professionals to objectively assess the performance and mechanisms of these potential therapeutic agents.

Executive Summary

This compound has demonstrated potential as an antibiotic adjuvant by increasing the susceptibility of Staphylococcus aureus to a range of antibiotics.[1][2] Its mechanism is believed to involve the disruption of the bacterial cytoplasmic membrane, thereby increasing its permeability to antibiotics.[1][2] This mode of action places it in the broad category of membrane permeabilizers. This guide compares the available data on this compound with three major classes of known antibiotic adjuvants: β-Lactamase Inhibitors, Efflux Pump Inhibitors, and other Membrane Permeabilizers. While data on this compound is currently limited to a single primary study, this comparison provides a valuable framework for understanding its potential role in combating antibiotic resistance.

Data Presentation: Quantitative Comparison of Antibiotic Adjuvants

The following tables summarize the performance of this compound and other representative antibiotic adjuvants. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.

Table 1: Performance of this compound as an Antibiotic Adjuvant against Staphylococcus aureus

AntibioticAdjuvant ConcentrationObservation
Ciprofloxacin0.5 to 2 mMEnhanced susceptibility
Clindamycin0.5 to 2 mMEnhanced susceptibility
Erythromycin0.5 to 2 mMEnhanced susceptibility
Gentamicin0.5 to 2 mMEnhanced susceptibility
Tetracycline0.5 to 2 mMEnhanced susceptibility
Vancomycin0.5 to 2 mMEnhanced susceptibility
Data extracted from disk diffusion assays presented in Brehm-Stecher and Johnson, 2003.[1][2]

Table 2: Comparative Efficacy of β-Lactamase Inhibitors

AdjuvantTarget β-LactamasesPartner Antibiotic(s)Notable Efficacy
Clavulanic Acid Class A, some Class DAmoxicillin, TicarcillinPotent inhibitor of many common plasmid-mediated β-lactamases.[3]
Sulbactam (B1307) Class AAmpicillinGenerally less potent than clavulanic acid and tazobactam (B1681243).[3]
Tazobactam Class A, some Class CPiperacillinBroader spectrum of activity than sulbactam and often more potent than clavulanic acid against certain β-lactamases.
Avibactam (B1665839) Class A (including KPC), Class C, some Class D (OXA-48)Ceftazidime, AztreonamEffective against many carbapenemases that are resistant to older inhibitors.
Relebactam Class A (including KPC), Class CImipenem/cilastatinStructurally similar to avibactam with a comparable inhibitory profile against Class A and C enzymes.
Vaborbactam Class A (especially KPC)MeropenemPotent inhibitor of KPC serine carbapenemases.

Table 3: Performance of Representative Efflux Pump and Membrane Permeability Inhibitors

AdjuvantClassMechanism of ActionTarget Organism(s)Observed Effect
Phenylalanine-arginine β-naphthylamide (PAβN) Efflux Pump InhibitorBroad-spectrum competitive inhibition of efflux pumps.Gram-negative bacteriaSignificant reduction in the MIC of various antibiotics.
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) Efflux Pump InhibitorDisrupts proton motive force, inhibiting energy-dependent efflux.Broad-spectrumPotentiates the activity of certain antibiotics by inhibiting efflux.
Polymyxin (B74138) B nonapeptide (PMBN) Membrane PermeabilizerBinds to lipopolysaccharide (LPS) in the outer membrane, increasing its permeability.Gram-negative bacteriaSensitizes bacteria to hydrophobic antibiotics.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the antibiotic adjuvant properties of this compound and other compounds.

Disk Diffusion Assay for Antibiotic Susceptibility (as applied to this compound)

This method qualitatively assesses the ability of a compound to enhance the activity of an antibiotic.

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 25923) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Agar (B569324) Plate Inoculation: The bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Adjuvant Application: A solution of the adjuvant (e.g., this compound in ethanol) is applied to the surface of the agar plate to achieve the desired final concentration (e.g., 0.5 to 2 mM). A control plate with the solvent alone is also prepared.

  • Antibiotic Disk Placement: Standard antibiotic disks (e.g., ciprofloxacin, gentamicin, etc.) are placed onto the surface of the inoculated and adjuvant-treated agar.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each antibiotic disk, where bacterial growth is inhibited, is measured in millimeters. An enhanced zone of inhibition on the adjuvant-treated plate compared to the control plate indicates antibiotic potentiation.

Broth Microdilution Checkerboard Assay for Synergy Testing

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of antibiotics alone and in combination with an adjuvant, allowing for the calculation of the Fractional Inhibitory Concentration (FIC) index to quantify synergy.

  • Preparation of Reagents: Serial dilutions of the antibiotic and the adjuvant are prepared in a 96-well microtiter plate. The antibiotic is typically diluted along the rows, and the adjuvant is diluted along the columns.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic, alone or in combination with the adjuvant, that inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated using the formula: FIC = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of adjuvant in combination / MIC of adjuvant alone). A FIC index of ≤ 0.5 is generally considered synergistic.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Antibiotic Adjuvant Mechanisms cluster_0 Bacterial Cell cluster_1 Adjuvant Action Antibiotic Antibiotic Target Target Antibiotic->Target inhibits EffluxPump Efflux Pump EffluxPump->Antibiotic expels BetaLactamase β-Lactamase BetaLactamase->Antibiotic inactivates OuterMembrane Outer Membrane (Gram-negative) OuterMembrane->Antibiotic blocks entry CellWall Cell Wall CellWall->Antibiotic blocks entry CytoplasmicMembrane Cytoplasmic Membrane CytoplasmicMembrane->Antibiotic blocks entry This compound This compound This compound->CytoplasmicMembrane disrupts BL_Inhibitor β-Lactamase Inhibitor BL_Inhibitor->BetaLactamase inhibits EPI Efflux Pump Inhibitor EPI->EffluxPump inhibits MembranePermeabilizer Membrane Permeabilizer MembranePermeabilizer->OuterMembrane disrupts

Caption: Mechanisms of action for different classes of antibiotic adjuvants.

Experimental_Workflow_Disk_Diffusion cluster_workflow Disk Diffusion Assay Workflow cluster_observation Observation A Prepare standardized bacterial inoculum B Inoculate Mueller-Hinton agar plate A->B C Apply Adjuvant (e.g., this compound) B->C D Place antibiotic disks C->D E Incubate at 37°C D->E F Measure zones of inhibition E->F G Larger inhibition zone with adjuvant F->G Synergy H No change in inhibition zone F->H No Synergy

Caption: Workflow for the disk diffusion assay to test antibiotic synergy.

Conclusion

The available evidence suggests that this compound, a sesquiterpenoid, exhibits properties of an antibiotic adjuvant, specifically as a membrane-active agent against Staphylococcus aureus.[1][2] Its mode of action, through the disruption of the cytoplasmic membrane, aligns with the broader class of membrane permeabilizers. While the current data is not as extensive as that for clinically established adjuvants like β-lactamase inhibitors, the findings are promising and warrant further investigation.

For researchers in drug development, this compound and other sesquiterpenoids represent a potential source of novel adjuvant compounds. Future studies should focus on quantitative assessments of synergy, such as checkerboard assays to determine FIC indices, and elucidation of the precise molecular interactions with the bacterial membrane. A deeper understanding of the structure-activity relationships of such compounds could pave the way for the development of a new class of potent antibiotic adjuvants.

References

Assessing the Specificity of Apritone's Antibacterial Enhancement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antibiotic resistance necessitates novel strategies to extend the lifespan of existing antimicrobial agents. One promising approach is the use of antibiotic potentiators, compounds that enhance the efficacy of antibiotics, often by circumventing resistance mechanisms. This guide provides a comparative assessment of "Apritone," a representative antibiotic enhancer, benchmarked against other natural compounds. For the purpose of this guide, the well-researched natural compound Thymol will serve as the exemplar for this compound's performance.

This document details the specificity of antibacterial enhancement, presents supporting experimental data, and outlines the methodologies used to generate these findings.

Performance Comparison: this compound (Thymol) vs. Alternatives

This compound (Thymol) and its structural isomer Carvacrol (B1668589), along with Eugenol (B1671780), are natural phenolic compounds that have demonstrated significant potential as antibiotic potentiators. Their primary mechanism involves the disruption of the bacterial cell membrane, which can lead to increased permeability for antibiotics that would otherwise be ineffective.[1][2] This action is particularly effective against both Gram-positive and Gram-negative bacteria.[3][4]

The efficacy of these potentiators is often antibiotic- and species-specific. The following table summarizes the synergistic effects of this compound (Thymol), Carvacrol, and Eugenol with various antibiotics against different bacterial strains. The data is presented as the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the potentiator, as determined by the checkerboard assay. A lower Fractional Inhibitory Concentration (FIC) Index indicates a stronger synergistic effect.

PotentiatorAntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with Potentiator (µg/mL)Fold Reduction in MICFractional Inhibitory Concentration (FIC) IndexReference
This compound (Thymol) ChloramphenicolAcinetobacter baumannii--4-8≤ 0.5[5][6]
GentamicinStaphylococcus aureus--4-8≤ 0.5[5]
StreptomycinStaphylococcus aureus--4-8≤ 0.5[5]
ColistinEnterotoxigenic Escherichia coli>6432 (with 0.47 mM Thymol)>2-[7]
TetracyclineEnterotoxigenic Escherichia coli>6432 (with 0.94 mM Thymol)>2-[7]
Carvacrol ErythromycinGroup A Streptococci (Erythromycin-resistant)---≤ 0.5[8]
OxacillinMethicillin-resistant Staphylococcus aureus (MRSA)---≤ 0.5[9]
LinezolidMethicillin-resistant Staphylococcus aureus (MRSA)---Synergistic[9]
MinocyclineMethicillin-resistant Staphylococcus aureus (MRSA)---Synergistic[9]
Eugenol VancomycinGram-negative bacteria--5-1000-[10]
Beta-lactamsGram-negative bacteria--5-1000-[10][11]

Note: A Fractional Inhibitory Concentration (FIC) Index of ≤ 0.5 is generally considered synergistic.

Experimental Protocols

The assessment of antibacterial enhancement specificity relies on robust and standardized experimental protocols. The following methodologies are central to generating the comparative data presented.

Checkerboard Assay for Synergy Testing

The checkerboard assay is the gold standard for evaluating the in vitro interaction between two antimicrobial agents.[12][13]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antibiotic in combination with a potentiator and to calculate the Fractional Inhibitory Concentration (FIC) Index to classify the interaction as synergistic, additive, indifferent, or antagonistic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of the antibiotic and the potentiator (e.g., this compound/Thymol)

  • Multichannel pipette

Procedure:

  • Plate Preparation:

    • Along the x-axis of a 96-well plate, create serial two-fold dilutions of the antibiotic in broth.

    • Along the y-axis, create serial two-fold dilutions of the potentiator.

    • This creates a matrix of wells containing various concentrations of both agents.

    • Include control wells with only the antibiotic, only the potentiator, and a growth control (no antimicrobial agents).

  • Inoculation:

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC Index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:

      • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

  • Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis start Bacterial Culture (Log Phase) plate Prepare 96-Well Plate (Serial Dilutions) start->plate antibiotic Antibiotic Stock antibiotic->plate potentiator Potentiator Stock (this compound/Thymol) potentiator->plate inoculate Inoculate with Bacterial Suspension plate->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, etc.) calc_fic->interpret

Checkerboard assay experimental workflow.
Proposed Mechanism of Action

This compound (Thymol) and similar phenolic compounds primarily exert their antibacterial enhancement through a multi-faceted mechanism targeting the bacterial cell.

mechanism_of_action cluster_potentiator This compound (Thymol) cluster_bacterium Bacterial Cell cluster_effects Consequences This compound This compound (Thymol) membrane Cell Membrane This compound->membrane Interacts with nadph NADPH Synthesis This compound->nadph Inhibits citrate Citrate Metabolism This compound->citrate Impairs atp ATP Synthesis This compound->atp Inhibits disruption Membrane Disruption & Increased Permeability membrane->disruption energy_depletion Energy Depletion nadph->energy_depletion citrate->energy_depletion atp->energy_depletion antibiotic_influx Increased Antibiotic Influx disruption->antibiotic_influx cell_death Enhanced Bacterial Cell Death energy_depletion->cell_death antibiotic_influx->cell_death

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Apritone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the natural world. Apritone, a synthetic fragrance ingredient, requires specific disposal procedures due to its potential environmental impact. Adherence to these guidelines is essential for regulatory compliance and environmental stewardship.

Key Disposal Principles

The primary goal when disposing of this compound is to prevent its release into the environment, particularly aquatic ecosystems.[1] Improper disposal methods, such as discarding it down the drain or in regular trash, can lead to contamination of waterways and pose a risk to aquatic life.[1] this compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, all disposal procedures must be conducted in accordance with local, regional, national, and international regulations.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent its spread.

  • Small Spills: For minor spills, absorb the this compound with an inert material such as vermiculite, dry sand, or earth.[1] The contaminated absorbent material should then be collected and placed into a sealed container for disposal.[1]

  • Large Spills: In the case of a more significant spill, the first step is to stop the flow of the material if it can be done without risk.[1] The spilled this compound should be contained, for example by diking, and then absorbed.[1]

Never return spilled material to its original container for reuse.[1] After the product has been recovered, the affected area should be flushed with water.[1]

Disposal of Unused this compound and Contaminated Materials

Unused this compound and any materials that have come into contact with it, such as personal protective equipment (PPE) or labware, must be treated as hazardous waste.

  • Collection: Collect and reclaim or dispose of this compound in sealed containers at a licensed waste disposal site.[1]

  • Environmental Protection: Do not allow this material to drain into sewers or water supplies.[1] Do not contaminate ponds, waterways, or ditches with the chemical or used containers.[1]

  • Regulatory Compliance: All disposal activities must be in accordance with applicable regulations.[1] It is advisable to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all relevant guidelines. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[1]

This compound: Physical and Chemical Properties

A comprehensive understanding of a chemical's properties is crucial for its safe handling and disposal. The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 130°C (266°F)
Flash Point 139°C (282.2°F)
Density 0.915 g/cm³
Log P (Octanol-water partition coefficient) 5.15
Solubility Miscible with organic solvents
Stability Very unstable in strong acidic and alkaline bases

(Data sourced from multiple references)[2][3][4]

This compound Disposal Workflow

The following diagram outlines the step-by-step process for the proper disposal of this compound, from initial handling to final disposal.

ApritoneDisposalWorkflow cluster_handling Initial Handling & Use cluster_spill_response Spill Response cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal start This compound in Use spill Spill Occurs start->spill Accident waste_generation Waste Generated (Unused this compound, Contaminated Items) start->waste_generation Normal Operations contain_spill Contain Spill spill->contain_spill collect_waste Collect Waste in Sealed, Labeled Container waste_generation->collect_waste absorb_spill Absorb with Inert Material contain_spill->absorb_spill collect_spill_waste Collect Absorbed Material absorb_spill->collect_spill_waste collect_spill_waste->collect_waste prevent_contamination Prevent Release to Drains/Waterways collect_waste->prevent_contamination consult_ehs Consult EHS & Local Regulations prevent_contamination->consult_ehs licensed_disposal Dispose via Licensed Hazardous Waste Facility consult_ehs->licensed_disposal

Caption: this compound Disposal Procedure Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Apritone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of Apritone, a common fragrance ingredient also used in various chemical syntheses. Adherence to these procedures will minimize risk and ensure compliant disposal.

Immediate Safety and Hazard Information

This compound is classified as a skin irritant and is very toxic to aquatic life.[1] It is a combustible liquid and should be handled with appropriate care.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon direct contact.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical Resistant GlovesMaterial: Butyl rubber or Viton® for full contact. Nitrile gloves may be suitable for splash protection but should be replaced immediately upon contamination. Thickness: >0.7 mm for Butyl rubber. Breakthrough Time: >480 minutes for Butyl rubber for full contact; >120 minutes for Viton® for splash contact.
Eye Protection Safety Goggles or Face ShieldChemical splash goggles should be worn.[2] A face shield is recommended when there is a significant risk of splashing.[2][3]
Body Protection Laboratory CoatA standard long-sleeved lab coat is required.[3]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosols are generated or ventilation is poor, a respirator may be necessary.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for safety and efficiency.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition. Keep the container tightly closed.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • PPE: Don the appropriate PPE as detailed in the table above before handling.

  • Dispensing: When transferring or dispensing, avoid splashing and the generation of aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the handling area.[5]

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Inspect Inspect Receive->Inspect Check for damage Store Store Inspect->Store Store in cool, dry, ventilated area Segregate Segregate Store->Segregate Away from incompatibles Don_PPE Don_PPE Segregate->Don_PPE Prepare for use Handle_in_Hood Handle_in_Hood Don_PPE->Handle_in_Hood Ensure ventilation Dispense_Carefully Dispense_Carefully Handle_in_Hood->Dispense_Carefully Avoid splashes Post_Handling_Hygiene Post_Handling_Hygiene Dispense_Carefully->Post_Handling_Hygiene Wash hands Dispose Dispose Post_Handling_Hygiene->Dispose Follow protocol

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work upwind.

  • Contain: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[1]

  • Collect: Carefully scoop up the absorbent material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

First Aid
  • Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.[1][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

G cluster_immediate_actions Immediate Actions cluster_small_spill Small Spill cluster_large_spill Large Spill Spill Chemical Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Assess Assess Spill Size Ventilate->Assess Contain Contain with Absorbent Assess->Contain Small & Manageable Alert Alert Emergency Services Assess->Alert Large or Unmanageable Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose Decontaminate->Dispose Dispose of Waste Secure Secure the Area Alert->Secure Secure->Dispose

Caption: Emergency Spill Response Workflow.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm.

Waste Collection
  • Segregation: Collect all this compound waste, including contaminated absorbents and PPE, in a dedicated and clearly labeled hazardous waste container.

  • Container: Use a chemically resistant container with a secure lid. Do not mix with other waste streams unless compatible.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the name "this compound" and the associated hazards (Skin Irritant, Flammable).

Disposal Procedure
  • Consult Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of as regular waste, with the label defaced.[7]

By implementing these comprehensive safety and handling procedures, researchers and scientists can confidently work with this compound while minimizing risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apritone
Reactant of Route 2
Reactant of Route 2
Apritone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.